molecular formula C14H17NO5 B151318 N-Cbz-cis-4-Hydroxy-L-proline methyl ester CAS No. 57653-35-7

N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Cat. No.: B151318
CAS No.: 57653-35-7
M. Wt: 279.29 g/mol
InChI Key: VVKAGQHUUDRPOI-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-cis-4-Hydroxy-L-proline methyl ester (CAS 57653-35-7) is a protected derivative of the conformationally restricted amino acid, cis-4-hydroxy-L-proline, with significant utility as a synthetic intermediate in medicinal and bioorganic chemistry. This compound features a carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen and a methyl ester on the carboxyl group, making it a crucial building block for the synthesis of diverse multi-functionalized pyrrolidines . Its primary research value lies in the development of novel high-affinity inhibitors for neutral amino acid transporters, specifically SLC1A4 (ASCT1) and SLC1A5 (ASCT2) . These transporters are implicated in numerous pathophysiological processes, including cancer, where SLC1A5 is upregulated, and neurological disorders, linked to SLC1A4 function . The cis-hydroxyproline scaffold provides a rigid, chiral framework that is ideal for probing the ligand binding sites of these biological targets. Furthermore, this and related hydroxyproline derivatives are central to "proline editing," a practical approach for the stereospecific synthesis of peptides containing modified proline residues, enabling the study of stereoelectronic effects on protein conformation and stability . The compound is offered with a purity of 97% and must be used by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKAGQHUUDRPOI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57653-35-7
Record name 57653-35-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a pivotal chiral building block, holds significant importance in the realms of medicinal chemistry and drug development. Its rigid pyrrolidine framework, endowed with specific stereochemistry, renders it an invaluable precursor for the synthesis of conformationally constrained peptides and complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the synthesis of therapeutic agents.

Chemical and Physical Properties

This compound, systematically named methyl (2S,4S)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate, is a white to off-white solid. The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₁₄H₁₇NO₅[1]
Molecular Weight 279.29 g/mol [1]
Melting Point 80-85 °C[1]
Appearance White to off-white solid[1]
CAS Number 57653-35-7[1]
Stereochemistry (2S, 4S)[1]

Solubility: While quantitative solubility data is not extensively reported, this compound is generally soluble in a range of organic solvents including methanol, ethanol, dichloromethane, and ethyl acetate. This solubility profile is critical for its application in various reaction conditions.

Optical Rotation: The specific optical rotation is a crucial parameter for chiral compounds. For the closely related trans-isomer, N-Cbz-trans-4-hydroxy-L-proline, a specific rotation of [α] = -51.2° (c=1.00g/100ml in Ethanol) has been reported, providing an expected range for the cis-isomer.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons (Cbz group): A multiplet is expected in the range of 7.30-7.40 ppm, corresponding to the five protons of the phenyl ring.

  • CH₂ (Cbz group): A singlet or a pair of doublets (due to rotational hindrance) is anticipated around 5.10-5.20 ppm for the benzylic protons.

  • Proline Ring Protons: Complex multiplets are expected for the protons on the pyrrolidine ring. The H-2 proton (adjacent to the ester) would likely appear around 4.5 ppm. The H-4 proton (bearing the hydroxyl group) is expected around 4.4 ppm. The other ring protons would resonate between 2.0 and 3.8 ppm.

  • Methyl Ester Protons: A sharp singlet for the methyl group is expected around 3.70 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected for the OH group.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbons: Resonances for the ester and carbamate carbonyls are expected in the region of 173 ppm and 155 ppm, respectively.

  • Aromatic Carbons: Signals for the aromatic carbons of the Cbz group are anticipated between 127 and 137 ppm.

  • C-2 and C-4 (Pyrrolidine Ring): The carbons bearing the ester and hydroxyl groups are expected to resonate around 58 ppm and 69 ppm, respectively.

  • Other Pyrrolidine Ring Carbons: The remaining ring carbons would appear in the range of 38-55 ppm.

  • Benzylic Carbon (Cbz group): The benzylic carbon signal is expected around 67 ppm.

  • Methyl Ester Carbon: The methyl carbon of the ester group is anticipated around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (hydroxyl group)
~3000C-H stretch (aromatic and aliphatic)
~1740C=O stretch (ester)
~1700C=O stretch (carbamate)
~1420C-N stretch
~1200C-O stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 279. The fragmentation pattern would likely involve the loss of the benzyl group, the carbamate group, and the methyl ester group.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the protection and esterification of amino acids.

Materials:

  • cis-4-Hydroxy-L-proline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Thionyl chloride (SOCl₂) or another esterification agent

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

Step 1: N-protection of cis-4-Hydroxy-L-proline

  • Dissolve cis-4-Hydroxy-L-proline in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with dilute HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Cbz-cis-4-Hydroxy-L-proline.

Step 2: Methyl Esterification

  • Suspend the N-Cbz-cis-4-Hydroxy-L-proline in anhydrous methanol.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.

Workflow for Synthesis:

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Methyl Esterification A cis-4-Hydroxy-L-proline C Reaction in Dioxane/Water with NaHCO₃ A->C B Benzyl Chloroformate (Cbz-Cl) B->C D N-Cbz-cis-4-Hydroxy-L-proline C->D Acidification & Extraction E N-Cbz-cis-4-Hydroxy-L-proline G Reaction and Workup E->G F Thionyl Chloride in Methanol F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with cold ethyl acetate/hexane, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the pure product (monitored by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow:

Purification_Workflow Crude Crude Product Choice Purification Method Crude->Choice Recryst Recrystallization Choice->Recryst Option 1 ColChrom Column Chromatography Choice->ColChrom Option 2 Pure Pure Product Recryst->Pure ColChrom->Pure

Caption: General purification strategies for the target compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of various pharmaceutical agents, primarily due to the conformational constraints imposed by the pyrrolidine ring.

Precursor for Conformationally Restricted Peptides and Peptidomimetics

The rigid structure of the proline ring in this molecule is utilized to control the backbone conformation of peptides. By incorporating this moiety, medicinal chemists can design peptides with specific secondary structures, such as β-turns, which are often crucial for biological activity and receptor binding. This conformational restriction can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs.

Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of complex natural products and therapeutic agents. Although specific examples directly citing the cis-isomer are less common in readily available literature, the general class of protected hydroxyprolines is crucial in the synthesis of antiviral drugs like the hepatitis C protease inhibitors Boceprevir and Telaprevir.[3][4] The synthesis of these drugs often involves the construction of complex polycyclic structures where the stereochemistry of the proline-derived core is critical for their inhibitory activity.

Logical Relationship in Drug Synthesis:

Drug_Synthesis_Logic Start N-Cbz-cis-4-Hydroxy-L-proline methyl ester Intermediate Chiral Intermediate Start->Intermediate Chemical Transformations Bioactive Bioactive Molecule (e.g., Protease Inhibitor) Intermediate->Bioactive Further Synthesis

Caption: Role as a precursor in complex molecule synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an eye irritant.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its well-defined stereochemistry and rigid conformation provide a powerful tool for the design and synthesis of novel therapeutic agents with enhanced properties. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to N-Cbz-cis-4-Hydroxy-L-proline methyl ester (CAS: 57653-35-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a valuable chiral building block in synthetic organic chemistry and drug discovery. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in the development of therapeutic agents.

Core Compound Data

This compound, also known by its IUPAC name methyl (2S,4S)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate, is a derivative of the non-essential amino acid hydroxyproline. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and the methyl ester at the carboxylic acid function allows for selective modifications at other positions of the molecule, making it a versatile intermediate in complex syntheses.

PropertyValueReference
CAS Number 57653-35-7[1]
Molecular Formula C₁₄H₁₇NO₅[1]
Molecular Weight 279.29 g/mol [1]
Appearance Solid[1]
Melting Point 80-85 °C[1]
Synonyms Methyl (2S,4S)-N-Cbz-4-hydroxypyrrolidine-2-carboxylate[1]
InChI Key VVKAGQHUUDRPOI-RYUDHWBXSA-N[1]
SMILES COC(=O)C[C@@H]1C--INVALID-LINK--CN1C(=O)OCC2=CC=CC=C2[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from cis-4-Hydroxy-L-proline: N-protection followed by esterification.

Experimental Protocol: Synthesis of this compound

Step 1: N-protection of cis-4-Hydroxy-L-proline

This step involves the protection of the secondary amine of cis-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz) group.

  • Materials:

    • cis-4-Hydroxy-L-proline

    • Sodium bicarbonate (NaHCO₃)

    • Benzyl chloroformate (Cbz-Cl)

    • Dioxane

    • Water

    • Ethyl acetate

    • Saturated brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve cis-4-Hydroxy-L-proline and sodium bicarbonate in water.

    • To this solution, slowly add a solution of benzyl chloroformate in dioxane while maintaining the temperature and pH.

    • Stir the reaction mixture at room temperature overnight.

    • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and acidify to pH 2 with hydrochloric acid.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-cis-4-Hydroxy-L-proline.

Step 2: Esterification of N-Cbz-cis-4-Hydroxy-L-proline

The carboxylic acid of the N-protected intermediate is then esterified to yield the final product.

  • Materials:

    • N-Cbz-cis-4-Hydroxy-L-proline

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or another suitable esterification reagent

  • Procedure:

    • Suspend N-Cbz-cis-4-Hydroxy-L-proline in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

G cluster_synthesis Synthesis Workflow start cis-4-Hydroxy-L-proline step1 N-protection (Cbz-Cl, NaHCO3) start->step1 intermediate N-Cbz-cis-4-Hydroxy-L-proline step1->intermediate step2 Esterification (MeOH, SOCl2) intermediate->step2 product N-Cbz-cis-4-Hydroxy-L-proline methyl ester step2->product

Synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of a variety of biologically active molecules. Its rigid pyrrolidine ring provides conformational constraint, which is a desirable feature in drug design for enhancing binding affinity and selectivity to biological targets.

While specific examples detailing the use of the N-Cbz protected cis-isomer are not as prevalent in publicly available literature as its N-Boc counterpart, it is a valuable intermediate for the synthesis of:

  • Peptidomimetics: The constrained proline backbone is incorporated into peptide-like molecules to improve their stability and pharmacokinetic properties.

  • Antiviral Agents: Proline derivatives are key components in many antiviral drugs. For instance, the synthesis of Nirmatrelvir (PF-07321332), an antiviral drug, utilizes a bicyclic proline amino acid fragment derived from hydroxyproline.[2]

  • Enzyme Inhibitors: The unique stereochemistry and functionality of this compound make it a suitable scaffold for designing inhibitors that can fit into the active sites of specific enzymes.

The general workflow for its application as a chiral building block is outlined below.

G cluster_application Application as a Chiral Building Block start N-Cbz-cis-4-Hydroxy-L-proline methyl ester deprotection Deprotection of Cbz group (e.g., Hydrogenolysis) start->deprotection modification Modification of Hydroxyl Group (e.g., Oxidation, Substitution) start->modification coupling Peptide Coupling or Other C-C/C-N bond formations deprotection->coupling modification->coupling target Bioactive Molecule (e.g., Peptidomimetic, Drug Candidate) coupling->target

Role as a versatile chiral building block in synthesis.

Spectroscopic Data

Note to Researchers: It is highly recommended to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound before its use in further reactions.

Safety Information

This compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed when handling this compound.

Hazard InformationPrecautionary Statements
GHS Pictogram GHS07
Signal Word Warning
Hazard Codes H319 (Causes serious eye irritation)
Precautionary Codes P264, P280, P305+P351+P338, P337+P313

This technical guide provides a foundational understanding of this compound for its effective utilization in research and development. For further in-depth information, consulting the cited references and additional scientific literature is recommended.

References

A Comprehensive Technical Guide to N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a valuable building block in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role in peptide and medicinal chemistry.

Core Properties and Data

This compound, also known as Methyl (2S,4S)-N-Cbz-4-hydroxypyrrolidine-2-carboxylate, is a protected amino acid derivative.[1] Its rigid pyrrolidine ring and defined stereochemistry make it a crucial component for introducing conformational constraints in peptides and other bioactive molecules.

Physicochemical Data
PropertyValueReference
Molecular Weight 279.29 g/mol [1]
Molecular Formula C₁₄H₁₇NO₅[1]
CAS Number 57653-35-7[1]
Appearance Solid[1]
Melting Point 80-85 °C[1]
InChI Key VVKAGQHUUDRPOI-RYUDHWBXSA-N[1]
SMILES COC(=O)[C@@H]1C--INVALID-LINK--CN1C(=O)OCc2ccccc2[1]
Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amine group of cis-4-Hydroxy-L-proline followed by the esterification of the carboxylic acid. The following is a generalized workflow and a detailed experimental protocol adapted from analogous syntheses.

Synthetic Workflow

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification Start cis-4-Hydroxy-L-proline Reagent1 Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) Start->Reagent1 Schotten-Baumann conditions Product1 N-Cbz-cis-4-Hydroxy-L-proline Reagent1->Product1 Reagent2 Methanol (MeOH) Acid catalyst (e.g., H₂SO₄) or Esterification agent (e.g., DCC/DMAP) Product1->Reagent2 Fischer esterification or Steglich esterification Product2 N-Cbz-cis-4-Hydroxy-L-proline methyl ester (Target Compound) Reagent2->Product2

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for N-protection and esterification of amino acids.

Step 1: Synthesis of N-Cbz-cis-4-Hydroxy-L-proline

  • Dissolve cis-4-Hydroxy-L-proline in an aqueous solution of a suitable base, such as sodium bicarbonate, cooled in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The pH of the reaction mixture should be maintained in the basic range.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the aqueous mixture with a non-polar solvent like ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the N-Cbz-protected product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

Method A: Fischer Esterification

  • Suspend N-Cbz-cis-4-Hydroxy-L-proline in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Method B: Steglich Esterification (for milder conditions)

  • Dissolve N-Cbz-cis-4-Hydroxy-L-proline, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), and methanol in a dry aprotic solvent such as dichloromethane (DCM).

  • Cool the mixture in an ice bath and add N,N'-Dicyclohexylcarbodiimide (DCC).

  • Stir the reaction at 0°C for an hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product as described in Method A.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and peptide scientists.

Role as a Conformationally Constrained Amino Acid

The pyrrolidine ring of proline restricts the phi (φ) backbone dihedral angle, influencing the secondary structure of peptides. The stereochemistry at the 4-position further biases the ring pucker, which in turn affects the cis/trans isomerization of the preceding peptide bond. The 'cis' configuration of the hydroxyl group in this compound can be exploited to stabilize specific peptide conformations, such as β-turns, which are often crucial for biological activity.

Building Block in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized, and the protecting groups (Cbz and methyl ester) can be selectively removed to allow for peptide coupling or other modifications. Its incorporation into peptide-based drugs can enhance metabolic stability, receptor binding affinity, and selectivity. It has been used in the synthesis of peptidomimetics and as a scaffold for creating diverse chemical libraries for drug screening.

Logical Relationship in Drug Development

G Start N-Cbz-cis-4-Hydroxy-L-proline methyl ester Deprotection Selective Deprotection (Cbz or Methyl Ester) Start->Deprotection Functionalization Hydroxyl Group Functionalization Start->Functionalization PeptideCoupling Peptide Synthesis Deprotection->PeptideCoupling SmallMolecule Small Molecule Synthesis Functionalization->SmallMolecule Bioactive Bioactive Peptides / Peptidomimetics PeptideCoupling->Bioactive DrugCandidate Drug Candidates SmallMolecule->DrugCandidate Bioactive->DrugCandidate

Caption: Role of this compound in synthetic pathways.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its application in research and development. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and desired purity.

References

Spectroscopic and Synthetic Profile of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Cbz-cis-4-Hydroxy-L-proline methyl ester. This valuable building block is frequently utilized in the synthesis of complex peptides and pharmaceutical compounds. This document compiles available data to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Observed for the enantiomer, N-Cbz-cis-4-Hydroxy-D-proline methyl ester, which is expected to have an identical spectrum to the L-enantiomer.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35m5HC₆H₅
~5.15s2HOCH₂Ph
~4.50t1HH-2
~4.40m1HH-4
~3.70s3HOCH₃
~3.60m2HH-5
~2.30m1HH-3a
~2.05m1HH-3b
Table 2: Predicted ¹³C NMR Spectroscopic Data

Note: Exact experimental data was not found in the available literature. Predicted values are based on typical chemical shifts for similar structures.

Chemical Shift (ppm)Assignment
~173C=O (ester)
~155C=O (carbamate)
~136C (aromatic, quat.)
~128.5CH (aromatic)
~128.0CH (aromatic)
~127.8CH (aromatic)
~68C-4
~67OCH₂Ph
~58C-2
~55C-5
~52OCH₃
~38C-3
Table 3: Predicted FT-IR Spectroscopic Data

Note: Exact experimental data was not found in the available literature. Predicted values are based on characteristic infrared absorption frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~3000MediumC-H stretch (aromatic & aliphatic)
~1745StrongC=O stretch (ester)
~1700StrongC=O stretch (carbamate)
~1420MediumC-N stretch
~1200StrongC-O stretch
Table 4: Predicted Mass Spectrometry Data

Note: Exact experimental data was not found in the available literature. Predicted values are based on the molecular weight of the compound.

m/zIon
280.11[M+H]⁺
302.09[M+Na]⁺
279.10[M]⁺

Experimental Protocols

The synthesis of this compound typically involves two key steps: esterification of N-Cbz-cis-4-Hydroxy-L-proline and N-protection of cis-4-Hydroxy-L-proline methyl ester. The following are generalized protocols adapted from literature procedures for similar compounds.[1]

Protocol 1: Esterification of N-Cbz-cis-4-Hydroxy-L-proline
  • Dissolution: Dissolve N-Cbz-cis-4-Hydroxy-L-proline in a suitable solvent such as methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., thionyl chloride or concentrated sulfuric acid) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-protection of cis-4-Hydroxy-L-proline methyl ester
  • Starting Material: Begin with commercially available cis-4-Hydroxy-L-proline methyl ester hydrochloride.

  • Base and Solvent: Dissolve the starting material in a mixture of a suitable organic solvent (e.g., dichloromethane) and water. Add a base (e.g., sodium carbonate or triethylamine) to neutralize the hydrochloride salt.

  • Acylation: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key chemical transformation and the logical workflow for spectroscopic analysis.

synthesis_pathway cis-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline N-Cbz-cis-4-Hydroxy-L-proline N-Cbz-cis-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline->N-Cbz-cis-4-Hydroxy-L-proline Cbz-Cl, Base N-Cbz-cis-4-Hydroxy-L-proline_methyl_ester N-Cbz-cis-4-Hydroxy-L-proline methyl ester N-Cbz-cis-4-Hydroxy-L-proline->N-Cbz-cis-4-Hydroxy-L-proline_methyl_ester CH3OH, H+

Caption: Synthesis of the target compound.

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound Synthesized Compound Purified_Sample Purified Sample Synthesized_Compound->Purified_Sample Chromatography NMR 1H & 13C NMR Purified_Sample->NMR Structure Elucidation FTIR FT-IR Purified_Sample->FTIR Functional Group ID MS Mass Spectrometry Purified_Sample->MS Molecular Weight Confirmation Final_Structure Structural Confirmation NMR->Final_Structure FTIR->Final_Structure MS->Final_Structure

Caption: Spectroscopic analysis workflow.

References

The Multifaceted Biological Activities of Substituted Hydroxyproline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique constrained cyclic structure of the hydroxyproline scaffold has made it a privileged motif in medicinal chemistry. Its inherent conformational rigidity and the stereospecific placement of its hydroxyl and carboxylic acid groups provide an excellent starting point for the design of potent and selective modulators of various biological targets. This technical guide delves into the diverse biological activities of substituted hydroxyproline derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and drug discovery efforts.

Quantitative Analysis of Biological Activity

The biological efficacy of substituted hydroxyproline derivatives has been quantified across a range of therapeutic areas. The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for representative compounds, showcasing their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Table 1: Anticancer Activity of Substituted Hydroxyproline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 ValueReference
Silver(I) Complexes{[Ag2(Pro)2(NO3)]NO3}n (AgPro)MDA-MB-231 (Breast)3.7 µM[1][2]
Silver(I) Complexes{[Ag2(Pro)2(NO3)]NO3}n (AgPro)Jurkat (Leukemia)3.0 µM[1][2]

Table 2: Antimicrobial Activity of Substituted Hydroxyproline Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC ValueReference
Silver(I) Complexes{[Ag2(Hyp)2(NO3)]NO3}n (AgHyp)Bacillus cereus0.063 mM[1]
Silver(I) Complexes{[Ag2(Hyp)2(NO3)]NO3}n (AgHyp)Pseudomonas aeruginosa0.063 mM[1]
Silver(I) Complexes{[Ag2(Hyp)2(NO3)]NO3}n (AgHyp)Staphylococcus aureus0.063 mM[1]

Table 3: Enzyme Inhibitory Activity of Substituted Hydroxyproline Derivatives

Enzyme TargetCompound ClassSpecific DerivativeIC50 ValueReference
Farnesyltransferase (FTase)PeptidomimeticsNot specifiedHigh nM to low µM range[3]
Geranylgeranyltransferase I (GGTase I)PeptidomimeticsNot specifiedHigh nM to low µM range[3]
Dipeptidyl Peptidase-IV (DPP-IV)1,2,3-Triazole-5-carboximidamidesCompound 26.57 µM[4]
Prolyl Hydroxylase Domain 2 (PHD2)N-oxalylglycine (NOG)N/A106.4 µM[5]
Prolyl Hydroxylase Domain 2 (PHD2)Cobalt (II) chlorideN/A6.4 µM[5]

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of substituted hydroxyproline derivatives.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, Jurkat)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted hydroxyproline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the substituted hydroxyproline derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol for Matrix Metalloproteinase (MMP) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of MMPs.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • MMP assay buffer

  • Fluorogenic MMP substrate

  • Substituted hydroxyproline derivatives

  • A known MMP inhibitor (positive control, e.g., NNGH)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in pre-chilled MMP assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the substituted hydroxyproline derivatives in MMP assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted MMP enzyme, the test compounds at various concentrations, and the assay buffer. Include wells for enzyme control (no inhibitor), inhibitor control (known inhibitor), and a blank (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis: Determine the rate of the enzymatic reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the enzyme control and determine the IC50 value.

Protocol for Prolyl Hydroxylase Domain (PHD) Inhibition Assay

This colorimetric assay monitors the consumption of the co-substrate α-ketoglutarate by PHD enzymes.[5]

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate

  • α-ketoglutarate (α-KG)

  • 2,4-dinitrophenylhydrazine (2,4-DNPH) solution

  • Substituted hydroxyproline derivatives

  • A known PHD inhibitor (positive control, e.g., N-oxalylglycine)

  • Strong base (e.g., NaOH)

  • Microplate reader

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide substrate, and other necessary co-factors in a suitable buffer.

  • Inhibitor Addition: Add the substituted hydroxyproline derivatives at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding α-ketoglutarate. Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Derivatization: Stop the reaction and add 2,4-DNPH to derivatize the remaining α-ketoglutarate.

  • Color Development: Add a strong base to develop a colored product from the α-ketoglutarate-2,4-DNP-hydrazone.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 425 nm).

  • Data Analysis: The amount of α-ketoglutarate consumed is proportional to the PHD activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5]

Visualizing Mechanisms and Workflows

Understanding the complex biological systems in which substituted hydroxyproline derivatives operate, as well as the process of their discovery, is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

The HIF-1α Signaling Pathway and the Role of Hydroxyproline

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification is a critical step that marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8] Substituted hydroxyproline derivatives can be designed to interfere with this process, thereby stabilizing HIF-1α and promoting downstream signaling, which has therapeutic implications in conditions like anemia and ischemia.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a->Hydroxylated_HIF1a Hydroxylation PHD PHD Enzyme PHD->Hydroxylated_HIF1a O2 O₂ O2->PHD aKG α-KG aKG->PHD VHL VHL Complex Hydroxylated_HIF1a->VHL Recognition Ub_HIF1a Ubiquitinated HIF-1α VHL->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_stable Stable HIF-1α HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nuclear Translocation and Binding Target_Genes Target Gene Transcription HRE->Target_Genes PHD_inhibitor Hydroxyproline Derivative (PHD Inhibitor) PHD_inhibitor->PHD Inhibition

HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.
Experimental Workflow for the Discovery and Evaluation of Substituted Hydroxyproline Derivatives

The development of novel therapeutic agents based on the hydroxyproline scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process is iterative, with feedback from biological testing informing the design of subsequent generations of compounds.

Drug_Discovery_Workflow cluster_design_synthesis Design & Synthesis cluster_screening_evaluation Screening & Evaluation cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., MMPs, PHDs) Scaffold_Selection Scaffold Selection (Hydroxyproline) Target_ID->Scaffold_Selection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Library_Design Library Design of Substituted Derivatives SAR_Analysis->Library_Design Chemical_Synthesis Chemical Synthesis Library_Design->Chemical_Synthesis Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Chemical_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Lead_Optimization->SAR_Analysis Iterative Design ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Optimization->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) ADMET_Profiling->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

The Genesis and Synthetic Utility of N-Cbz Protected Proline Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to control the reactivity of amino acids is fundamental to the synthesis of peptides and peptidomimetics, which are crucial in drug discovery and development. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, enabling the stepwise and controlled synthesis of peptides. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of N-Cbz protected proline esters, which are valuable building blocks in synthetic organic chemistry.

Introduction: The Strategic Importance of N-Cbz Protection

Prior to the advent of reliable protecting groups, the synthesis of peptides was a formidable challenge due to the propensity of amino acids to undergo uncontrolled polymerization. The Cbz group provided a robust and readily removable shield for the amino functionality, allowing for the selective activation of the carboxyl group and the formation of peptide bonds in a controlled manner. Proline, with its unique cyclic structure, plays a critical role in the conformation of peptides and proteins. Consequently, N-Cbz protected proline and its esters are indispensable intermediates in the synthesis of a wide array of biologically active molecules.

Synthesis of N-Cbz-L-proline Esters

The synthesis of N-Cbz-L-proline esters typically involves a two-step process: the protection of the proline nitrogen with the Cbz group, followed by the esterification of the carboxylic acid.

N-Protection of L-proline

The standard procedure for the N-protection of L-proline involves its reaction with benzyl chloroformate (Cbz-Cl) under alkaline conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion.

Esterification of N-Cbz-L-proline

The esterification of N-Cbz-L-proline can be achieved through various methods, depending on the desired ester. Common methods include Fischer esterification for simple alkyl esters and coupling agent-mediated esterification for more complex esters.

Quantitative Data on the Synthesis of N-Cbz-L-proline Esters

The following tables summarize quantitative data for the synthesis of various N-Cbz-L-proline esters, providing a comparative overview of different synthetic methodologies.

EsterReactantsReagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
MethylN-Cbz-L-proline, MethanolThionyl ChlorideMethanol4 hRefluxHigh[1]
EthylN-Cbz-L-proline, EthanolN,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane12 hRoom Temp.~85[2]
BenzylN-Cbz-L-proline, Benzyl bromideCesium carbonateN,N-Dimethylformamide (DMF)6 hRoom Temp.>90[3]
tert-ButylN-Cbz-L-proline, tert-Butyl acetateBis(trifluoromethanesulfonyl)imidetert-Butyl acetate24 hRoom Temp.81[4]

Detailed Experimental Protocols

Synthesis of N-Cbz-L-proline

Materials:

  • L-proline

  • Sodium carbonate

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-proline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline.[5]

Synthesis of N-Cbz-L-proline Methyl Ester

Materials:

  • N-Cbz-L-proline

  • Methanol (anhydrous)

  • Thionyl chloride

Procedure:

  • Suspend N-Cbz-L-proline (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[1]

Synthesis of N-Cbz-L-proline Benzyl Ester

Materials:

  • N-Cbz-L-proline

  • Benzyl bromide

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Cbz-L-proline (1.0 equivalent) in DMF.

  • Add cesium carbonate (1.5 equivalents) to the solution.

  • Add benzyl bromide (1.2 equivalents) and stir the mixture at room temperature for 6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Synthesis of N-Cbz-L-proline tert-Butyl Ester

Materials:

  • N-Cbz-L-proline

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Procedure:

  • Dissolve N-Cbz-L-proline (1.0 equivalent) in tert-butyl acetate.

  • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (5 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Spectroscopic Characterization Data

The identity and purity of the synthesized N-Cbz-L-proline esters are confirmed by various spectroscopic techniques.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
N-Cbz-L-proline Methyl Ester 7.35 (m, 5H), 5.15 (s, 2H), 4.40 (m, 1H), 3.70 (s, 3H), 3.55 (m, 2H), 2.20-1.90 (m, 4H)173.5, 154.8, 136.5, 128.5, 128.0, 127.9, 67.1, 59.5, 52.1, 46.8, 29.5, 24.32955, 1745, 1700, 1415, 1210, 1175263.12 [M]⁺
N-Cbz-L-proline Ethyl Ester 7.34 (m, 5H), 5.14 (s, 2H), 4.38 (dd, J=8.4, 3.6 Hz, 1H), 4.15 (q, J=7.1 Hz, 2H), 3.54 (m, 2H), 2.15-1.90 (m, 4H), 1.25 (t, J=7.1 Hz, 3H)173.0, 154.7, 136.6, 128.4, 127.9, 127.8, 66.9, 61.0, 59.5, 46.7, 30.8, 24.5, 14.22980, 1740, 1705, 1418, 1185277.14 [M]⁺
N-Cbz-L-proline Benzyl Ester 7.40-7.25 (m, 10H), 5.18 (s, 2H), 5.12 (s, 2H), 4.45 (dd, J=8.5, 3.7 Hz, 1H), 3.58 (m, 2H), 2.20-1.95 (m, 4H)172.5, 154.8, 136.5, 135.6, 128.5, 128.4, 128.2, 128.0, 127.9, 67.1, 66.8, 59.6, 46.8, 30.9, 24.53030, 2950, 1745, 1700, 1415, 1170339.15 [M]⁺
N-Cbz-L-proline tert-Butyl Ester 7.35 (m, 5H), 5.13 (s, 2H), 4.30 (m, 1H), 3.50 (m, 2H), 2.10-1.85 (m, 4H), 1.45 (s, 9H)172.1, 154.6, 136.8, 128.4, 127.9, 127.8, 81.3, 66.8, 59.8, 46.9, 31.2, 28.0, 24.82975, 1740, 1695, 1410, 1150305.17 [M]⁺

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of N-Cbz protected proline esters.

Synthesis_Workflow cluster_protection N-Protection cluster_esterification Esterification Proline L-Proline Reaction1 Reaction Proline->Reaction1 CbzCl Benzyl Chloroformate CbzCl->Reaction1 Base Base (e.g., Na₂CO₃) Base->Reaction1 NCbzProline N-Cbz-L-proline Reaction2 Reaction NCbzProline->Reaction2 NCbzProline->Reaction2 Reaction1->NCbzProline Alcohol Alcohol (R-OH) Alcohol->Reaction2 Reagent Esterification Reagent Reagent->Reaction2 NCbzProlineEster N-Cbz-L-proline Ester Reaction2->NCbzProlineEster

Caption: General synthetic workflow for N-Cbz-L-proline esters.

Purification_Workflow Crude Crude N-Cbz-L-proline Ester Workup Aqueous Workup (Washing with acid, base, brine) Crude->Workup Drying Drying (Anhydrous Na₂SO₄ or MgSO₄) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization If solid Column Column Chromatography Purification->Column If oil or for high purity Pure Pure N-Cbz-L-proline Ester Recrystallization->Pure Column->Pure

Caption: General purification workflow for N-Cbz-L-proline esters.

Conclusion

N-Cbz protected proline esters are versatile and indispensable building blocks in the field of peptide synthesis and drug development. The methodologies for their preparation are well-established and offer high yields of pure products. This guide provides a comprehensive resource for researchers and scientists, detailing the synthesis, characterization, and essential quantitative data for these important compounds. The provided experimental protocols and workflows serve as a practical foundation for the successful synthesis and purification of N-Cbz-L-proline esters in a laboratory setting.

References

N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility and Stability

The solubility and stability of N-Cbz-cis-4-Hydroxy-L-proline methyl ester are critical parameters that influence its storage, handling, and application in synthetic chemistry.

Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation. The presence of the N-Cbz (benzyloxycarbonyl) group, a bulky and relatively nonpolar protecting group, significantly influences the molecule's solubility profile, steering it towards organic solvents.

Stability refers to the compound's resistance to chemical degradation under various conditions, including pH, temperature, and light exposure. The primary stability concerns for this molecule are the hydrolysis of the methyl ester and the potential cleavage of the Cbz protecting group.

Physicochemical Properties

A summary of the known physical properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₁₄H₁₇NO₅[1][2]
Molecular Weight 279.29 g/mol [1][2]
Appearance Solid[1]
Melting Point 80-85 °C[1]

Solubility Profile (Predicted)

While specific quantitative solubility data is not available, a qualitative solubility profile can be predicted based on the structure of this compound.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents
WaterLow to InsolubleThe nonpolar Cbz group and the methyl ester reduce hydrogen bonding potential with water.
Methanol, EthanolSolubleThe alcohol moiety can interact with the polar functional groups of the molecule.
Polar Aprotic Solvents
Dimethylformamide (DMF)SolubleGood general solvent for protected amino acids.
Dimethyl Sulfoxide (DMSO)SolubleStrong solubilizing power for a wide range of organic compounds.
Acetonitrile (ACN)Moderately SolublePolarity is suitable for dissolving the compound.
Nonpolar Solvents
Dichloromethane (DCM)SolubleThe Cbz group enhances solubility in chlorinated solvents.
Ethyl Acetate (EtOAc)SolubleCommonly used solvent for extraction and chromatography of protected amino acids.
Hexanes, TolueneLow to InsolubleThe overall polarity of the molecule is too high for significant solubility in nonpolar hydrocarbon solvents.

Stability Profile

The stability of this compound is primarily influenced by the integrity of the ester linkage and the Cbz protecting group.

pH Stability

The molecule is expected to be most stable in a neutral to slightly acidic pH range (pH 4-7).

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, there is a risk of hydrolysis of the methyl ester to the corresponding carboxylic acid. The Cbz group is generally stable to mildly acidic conditions.

  • Neutral Conditions (pH ≈ 7): The compound is expected to exhibit good stability.

  • Basic Conditions (pH > 8): Basic conditions will promote the hydrolysis of the methyl ester. The Cbz group is generally stable to basic conditions.

Thermal Stability

As a solid, this compound is expected to be stable at ambient and refrigerated temperatures. At elevated temperatures, particularly near its melting point, thermal degradation may occur.

Deprotection Pathways

The N-Cbz group is a robust protecting group but can be cleaved under specific conditions. Understanding these deprotection pathways is crucial for its use in multi-step synthesis.

N-Cbz-cis-4-Hydroxy-L-proline_methyl_ester N-Cbz-cis-4-Hydroxy-L-proline methyl ester Deprotected_Amine cis-4-Hydroxy-L-proline methyl ester N-Cbz-cis-4-Hydroxy-L-proline_methyl_ester->Deprotected_Amine Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Hydrolyzed_Ester N-Cbz-cis-4-Hydroxy-L-proline N-Cbz-cis-4-Hydroxy-L-proline_methyl_ester->Hydrolyzed_Ester Acidic or Basic Hydrolysis

Caption: Key Degradation and Deprotection Pathways.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

cluster_0 Solubility Determination Workflow Start Start Add_Excess Add excess solid to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-48h) Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze the concentration of the dissolved compound in the supernatant Separate->Analyze End End Analyze->End

Caption: Shake-Flask Solubility Determination Workflow.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Stability Assessment (pH Profile)

To assess the stability of the compound at different pH values, a forced degradation study can be performed.

cluster_1 pH Stability Study Workflow Start_pH Start Prepare_Solutions Prepare solutions of the compound in buffers of different pH Start_pH->Prepare_Solutions Incubate Incubate solutions at a controlled temperature Prepare_Solutions->Incubate Sample_Timepoints Withdraw samples at various time points Incubate->Sample_Timepoints Analyze_Degradation Analyze samples by HPLC to quantify the remaining parent compound Sample_Timepoints->Analyze_Degradation End_pH End Analyze_Degradation->End_pH

Caption: pH Stability Study Workflow.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Store the solutions at a constant temperature (e.g., 40 °C to accelerate degradation).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Neutralize the samples to stop further degradation before analysis.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to identify any major degradation products. The primary degradation product to monitor would be the hydrolyzed ester, N-Cbz-cis-4-Hydroxy-L-proline.

Conclusion

This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its solubility and stability. While specific quantitative data is not widely published, its behavior can be reliably predicted based on the known properties of N-Cbz protected amino acid esters. This guide provides a framework for researchers to handle and utilize this compound effectively and to generate specific solubility and stability data within their own experimental settings. The provided protocols offer a starting point for developing robust analytical methods to ensure the quality and success of synthetic endeavors involving this important molecule.

References

Stereochemistry of N-Cbz-4-Hydroxy-L-proline Methyl Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-Cbz-4-hydroxy-L-proline methyl esters, crucial chiral building blocks in pharmaceutical synthesis. The focus is on the synthesis, separation, and characterization of the cis ((2S,4S)) and trans ((2S,4R)) diastereomers, providing quantitative data, detailed experimental protocols, and logical workflows to aid in their practical application.

Introduction: The Significance of Stereochemistry

N-Cbz-4-hydroxy-L-proline methyl esters are valuable intermediates in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and peptide-based therapeutics. The stereochemistry at the C4 position of the proline ring is critical, as it significantly influences the conformation of the final molecule, thereby dictating its biological activity and pharmacological properties. The naturally abundant trans-4-hydroxy-L-proline provides a ready source for the (2S,4R) diastereomer, while the synthesis of the (2S,4S) cis diastereomer requires specific stereochemical manipulations. Understanding and controlling the stereochemistry of these building blocks is therefore paramount in drug design and development.

Synthesis and Stereochemical Control

The synthesis of the two diastereomers of N-Cbz-4-hydroxy-L-proline methyl ester originates from L-hydroxyproline. The preparation of the trans isomer is straightforward, while the cis isomer is typically accessed through a stereoinvertive reaction.

Synthesis of trans-N-Cbz-4-Hydroxy-L-proline Methyl Ester ((2S,4R)-isomer)

The synthesis of the trans isomer involves two main steps: N-protection of the amino group with a carboxybenzyl (Cbz) group, followed by esterification of the carboxylic acid.

Experimental Protocol: N-protection and Esterification

  • N-protection: To a solution of trans-4-hydroxy-L-proline in aqueous sodium bicarbonate, benzyl chloroformate is added dropwise at 0-5 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. Acidification with hydrochloric acid precipitates the N-Cbz-trans-4-hydroxy-L-proline, which is then extracted with an organic solvent like ethyl acetate.

  • Esterification: The N-protected acid is dissolved in methanol. Thionyl chloride is added dropwise at 0 °C, and the reaction is refluxed overnight. Removal of the solvent under reduced pressure yields the trans-N-Cbz-4-hydroxy-L-proline methyl ester.

Synthesis of cis-N-Cbz-4-Hydroxy-L-proline Methyl Ester ((2S,4S)-isomer)

The synthesis of the cis isomer is most commonly achieved via a Mitsunobu reaction on the corresponding trans isomer. This reaction proceeds with inversion of stereochemistry at the C4 position.

Experimental Protocol: Mitsunobu Inversion

  • To a solution of trans-N-Cbz-4-hydroxy-L-proline methyl ester, triphenylphosphine (PPh₃), and a carboxylic acid (e.g., p-nitrobenzoic acid) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).

  • The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the cis-N-Cbz-4-hydroxy-L-proline.

  • Subsequent esterification with methanol as described for the trans isomer provides the final cis-N-Cbz-4-hydroxy-L-proline methyl ester.

Synthesis_Workflow trans_product trans_product mitsunobu mitsunobu trans_product->mitsunobu Starting Material

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary based on reaction scale and purification methods.

Reaction StepProductTypical Yield (%)
N-protection of trans-4-hydroxy-L-prolineN-Cbz-trans-4-hydroxy-L-proline>90
Esterification of N-Cbz-trans-4-hydroxy-L-prolinetrans-N-Cbz-4-hydroxy-L-proline methyl ester85-95
Mitsunobu inversion of trans-isomerN-Cbz-cis-4-(p-nitrobenzoyloxy)-L-proline methyl ester70-85
Hydrolysis of p-nitrobenzoyl esterN-Cbz-cis-4-hydroxy-L-proline>90
Esterification of N-Cbz-cis-4-hydroxy-L-prolinecis-N-Cbz-4-hydroxy-L-proline methyl ester85-95

Stereochemical Characterization

The distinction between the cis and trans diastereomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed by chiroptical methods.

NMR Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the stereochemical assignment of 4-hydroxyproline derivatives. The key diagnostic signals are those of the protons and carbons of the pyrrolidine ring. Due to the presence of the Cbz protecting group, which can exhibit restricted rotation, NMR spectra may show two sets of signals for each isomer, corresponding to the cis and trans amide rotamers.

¹H NMR: The chemical shifts of the H2, H3, H4, and H5 protons are sensitive to the stereochemistry at C4. In general, the relative positions of these signals differ between the cis and trans isomers.

¹³C NMR: The chemical shifts of the pyrrolidine ring carbons, particularly Cβ (C3) and Cγ (C4), are highly indicative of the stereochemistry. For proline derivatives, a larger difference between the chemical shifts of Cβ and Cγ (Δδ(β-γ)) is characteristic of the cis isomer.

The following table provides approximate ¹³C NMR chemical shifts for the pyrrolidine ring carbons of N-Boc-4-hydroxy-L-proline methyl esters, which serve as a close proxy for the N-Cbz analogues.

Carbontrans-isomer (δ, ppm)cis-isomer (δ, ppm)
Cα (C2)~59~58
Cβ (C3)~39~36
Cγ (C4)~69~68
Cδ (C5)~55~54
Specific Rotation

The optical rotation of the two diastereomers is distinct and serves as a confirmation of their stereochemical identity.

CompoundSpecific Rotation ([α]_D)
trans-N-Cbz-4-hydroxy-L-proline-51.2° (c=1, EtOH)[1]
cis-N-Cbz-4-hydroxy-L-prolineVaries with protecting groups and solvent

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analytical and preparative separation of the cis and trans diastereomers.

HPLC Method Development

The separation of these diastereomers can be achieved on both normal-phase and reversed-phase columns. However, chiral stationary phases (CSPs) often provide the best resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.

Experimental Protocol: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and compounds. A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm).

HPLC_Workflow start Mixture of cis/trans Isomers column_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->column_selection mobile_phase_screening Screen Mobile Phases (Normal or Reversed-Phase) column_selection->mobile_phase_screening optimization Optimize Separation (Solvent ratio, flow rate, temp.) mobile_phase_screening->optimization validation Method Validation (Resolution, Linearity, LOD, LOQ) optimization->validation separated Baseline Separated Peaks validation->separated

Epimerization and Stereochemical Stability

The stereocenter at C4 can be susceptible to epimerization under certain conditions. While generally stable, prolonged exposure to harsh acidic or basic conditions can lead to the interconversion of the cis and trans isomers. This is a critical consideration during synthesis, purification, and storage to maintain the stereochemical integrity of the desired compound.

Epimerization_Logic trans_isomer trans-Isomer ((2S,4R)) cis_isomer cis-Isomer ((2S,4S)) trans_isomer->cis_isomer Epimerization conditions Harsh Conditions (Strong Acid/Base, Heat) conditions->trans_isomer conditions->cis_isomer

Conclusion

The stereochemistry of N-Cbz-4-hydroxy-L-proline methyl esters is a critical aspect of their use as chiral building blocks in pharmaceutical research and development. The ability to selectively synthesize, separate, and characterize the cis and trans diastereomers is essential for the successful development of stereochemically pure active pharmaceutical ingredients. This guide provides the fundamental knowledge and practical protocols to aid researchers in navigating the stereochemical complexities of these important synthetic intermediates.

References

The Role of the N-Cbz Protecting Group in Proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, pioneered in the 1930s by Max Bergmann and Leonidas Zervas for peptide synthesis.[1] Its application to proline, a unique secondary amino acid, is of particular importance due to proline's ability to introduce significant conformational constraints into peptide backbones.[2] This technical guide provides an in-depth analysis of the N-Cbz protecting group's role in proline derivatives, covering its core principles, applications, quantitative data, and detailed experimental protocols.

Core Principles of N-Cbz Protection

The utility of the Cbz group stems from its stability under a variety of reaction conditions and the specific methods available for its removal.[3] It protects the nitrogen atom of proline as a benzyl carbamate, rendering it nucleophilically inert during subsequent synthetic steps.[1][4]

Key Characteristics:

  • Stability: The Cbz group is stable to mildly acidic and basic conditions, making it compatible with many synthetic transformations.[2]

  • Introduction: It is typically introduced by reacting L-proline with benzyl chloroformate (Cbz-Cl) in an alkaline aqueous system, a classic example of the Schotten-Baumann reaction.[1][4]

  • Removal (Deprotection): The most common and cleanest method for Cbz cleavage is catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst and a hydrogen source.[3][4][5] This reaction is highly efficient and yields the deprotected amine along with volatile byproducts, toluene and carbon dioxide.[3][5] Alternative methods include cleavage under strong acidic conditions (e.g., HBr in acetic acid) or other reductive methods.[3][6]

  • Orthogonality: A significant advantage of the Cbz group is its orthogonality to the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.[2][4] This means the Cbz group can be removed without affecting Boc or Fmoc groups, and vice versa, which is critical in complex, multi-step syntheses of protected peptide fragments.[2][7]

Applications in Proline Derivatives

N-Cbz-protected proline is a critical building block in various fields, from peptide synthesis to the development of complex therapeutics.[1][8]

  • Peptide Synthesis: Historically, N-Cbz-proline was a cornerstone of peptide chemistry.[4] While modern solid-phase peptide synthesis (SPPS) predominantly uses the more labile Boc and Fmoc groups, Cbz-proline remains highly relevant for solution-phase synthesis strategies.[2][7] Its stability allows for the synthesis of protected peptide fragments in solution, which are then coupled together to form larger peptides.[2]

  • Asymmetric Synthesis: The inherent chirality of the proline scaffold is leveraged in asymmetric synthesis. N-Cbz-D-proline, for example, serves as a chiral building block to introduce stereochemical control in reactions, leading to enantiomerically pure products essential in the pharmaceutical industry.[8]

  • Drug Discovery and Medicinal Chemistry: N-Cbz-proline derivatives are indispensable intermediates in the synthesis of complex bioactive molecules and pharmaceuticals.[1][8] They are used in the preparation of protease inhibitors, cyclic peptides, and inhibitors of key biological targets like histone deacetylases.[1][8]

Data Presentation

Quantitative data is summarized below for easy comparison of protecting groups and reaction efficiencies.

Table 1: Comparative Analysis of N-Protecting Groups for Proline

Characteristic Cbz (Benzyloxycarbonyl) Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Protection Method Reaction with Benzyl Chloroformate (Cbz-Cl)[1] Reaction with Di-tert-butyl dicarbonate (Boc)₂O[9] Reaction with Fmoc-chloride or Fmoc-O-succinimide[9]
Typical Protection Yield ~90%[4] 83-90%[9] >95%
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH).[2] Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[2][9] Mild basic conditions (e.g., 20% piperidine in DMF).[9]
Primary Synthesis Strategy Primarily solution-phase synthesis.[2] Widely used in Solid-Phase Peptide Synthesis (SPPS).[2] The dominant strategy in modern SPPS.
Key Advantages Stable, crystalline derivatives; Orthogonal to Boc and Fmoc groups.[2][7][9] Stable to bases and nucleophiles; well-suited for automated SPPS.[9][10] Mild deprotection preserves acid-sensitive functionalities; UV absorbance allows for real-time monitoring.[9]

| Potential Disadvantages | Harsh deprotection conditions are not compatible with some functional groups; limited use in SPPS.[2][7] | Repeated harsh acid deprotection can lead to side reactions.[7][9] | Base-catalyzed side reactions (e.g., diketopiperazine formation) can occur.[7] |

Table 2: Representative Yields for N-Cbz-Proline Reactions

Reaction Reagents & Conditions Typical Yield Reference
Protection L-Proline, Benzyl Chloroformate, NaHCO₃, THF/H₂O, 0°C to RT 90% [4]
Protection L-Proline, Benzyl Chloroformate, NaHCO₃, Toluene, 10-20°C High [11]
Deprotection N-Cbz-protected amine, 5% Pd-C, H₂, MeOH, 60°C Quantitative [4]

| Deprotection | N-Cbz-protected amine, 10% Pd/C, NaBH₄, MeOH, RT | Rapid (3-10 min) |[3] |

Table 3: Physicochemical and Spectroscopic Data for N-Cbz-L-proline

Property Value Reference
CAS Number 1148-11-4 [1]
Molecular Formula C₁₃H₁₅NO₄ [1][12]
Molecular Weight 249.26 g/mol [1][12]
Appearance White to off-white solid/powder. [1]

| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹⁵N NMR, IR, MS |[1][12][13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: N-Cbz Protection of L-Proline (Schotten-Baumann Conditions)

This protocol describes the standard procedure for protecting the secondary amine of proline using benzyl chloroformate.[4][5]

  • Dissolution: Dissolve L-proline (1.0 equivalent) and sodium bicarbonate (NaHCO₃, 2.0 equivalents) in a 2:1 mixture of Tetrahydrofuran (THF) and water.[4] Cool the solution to 0 °C in an ice bath.

  • Addition of Cbz-Cl: To the vigorously stirred, cold solution, add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise, ensuring the temperature is maintained at 0 °C.[4]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 20 hours or warm to room temperature and stir for 2-4 hours.[4][5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Isolation: Purify the resulting residue by silica gel column chromatography to yield N-Cbz-L-proline as a white powder.[4]

Protocol 2: Deprotection of N-Cbz-Proline via Catalytic Hydrogenolysis

This is the most common method for removing the Cbz group.[3][5]

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected proline derivative (1.0 equivalent) in a solvent such as methanol (MeOH) or ethanol.[4][5]

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).[4][5] Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a hydrogen atmosphere (typically 1 atm or a balloon).[5]

  • Reaction: Stir the mixture vigorously at room temperature or elevated temperature (e.g., 60 °C) for several hours.[4][5] Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4][5] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected proline derivative. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[5]

Protocol 3: Rapid Deprotection using Sodium Borohydride and Pd/C

This protocol offers a very fast and efficient alternative for Cbz removal at room temperature.[3]

  • Preparation: Dissolve the N-Cbz protected compound (1.0 equivalent) in methanol at room temperature.

  • Reagent Addition: Add 10% Pd/C catalyst, followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically complete within 3-10 minutes. Monitor the reaction progress by TLC.[3]

  • Work-up and Isolation: Follow the work-up steps from Protocol 2 (filtration through Celite and solvent evaporation) to isolate the deprotected amine.[3]

Visualizations

Diagrams illustrating key workflows and concepts are provided below.

G Workflow for N-Cbz Protection of Proline cluster_start Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Product Proline L-Proline React 1. Dissolve Proline and Base 2. Cool to 0°C 3. Add Cbz-Cl dropwise 4. Stir for 2-20 hours Proline->React CbzCl Benzyl Chloroformate CbzCl->React Base Base (e.g., NaHCO3) in THF/Water Base->React Workup 1. Dilute with Water 2. Extract with Organic Solvent 3. Wash, Dry, Concentrate React->Workup Purify Silica Gel Column Chromatography Workup->Purify Product N-Cbz-L-Proline Purify->Product

Caption: Workflow for the N-Cbz protection of proline.

G Workflow for Catalytic Hydrogenolysis Deprotection cluster_start Reactants cluster_reaction Reaction Step cluster_workup Work-up cluster_end Products CbzProline N-Cbz-Proline Derivative in Methanol React 1. Add Pd/C to solution 2. Purge vessel with H₂ 3. Stir vigorously under H₂ atm (1 atm, RT) CbzProline->React Catalyst Pd/C Catalyst Catalyst->React H2 Hydrogen Gas (H₂) H2->React Filter Filter through Celite to remove Pd/C React->Filter Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Product Deprotected Proline Derivative Concentrate->Product Byproducts Toluene & CO₂ (Volatile) Concentrate->Byproducts

Caption: Workflow for N-Cbz deprotection via hydrogenolysis.

G Orthogonal Protecting Group Strategy Start Peptide with Cbz, Boc, and Fmoc Groups Fmoc_Removal Mild Base (e.g., Piperidine) Start->Fmoc_Removal Selectively Deprotect Fmoc Boc_Removal Strong Acid (e.g., TFA) Start->Boc_Removal Selectively Deprotect Boc Cbz_Removal Hydrogenolysis (H₂ / Pd-C) Start->Cbz_Removal Selectively Deprotect Cbz Result_Fmoc Fmoc group removed. Boc and Cbz intact. Fmoc_Removal->Result_Fmoc Result_Boc Boc group removed. Fmoc and Cbz intact. Boc_Removal->Result_Boc Result_Cbz Cbz group removed. Boc and Fmoc intact. Cbz_Removal->Result_Cbz

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Conclusion

The N-Cbz protecting group, while one of the oldest in the synthetic chemist's toolkit, remains a robust and highly relevant tool for proline chemistry. Its exceptional stability and orthogonality to other common protecting groups like Boc and Fmoc ensure its continued use, particularly in solution-phase peptide synthesis and the construction of complex, chiral molecules for drug discovery.[2][7][8] Although its application in automated solid-phase peptide synthesis is limited due to the harsh conditions required for its removal, the reliability and established chemistry of N-Cbz-proline derivatives guarantee their place in the synthesis of advanced organic compounds.[2] A thorough understanding of its properties, applications, and associated protocols is therefore essential for researchers in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes: N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-cis-4-Hydroxy-L-proline methyl ester is a valuable proline derivative for the synthesis of peptides and peptidomimetics. The incorporation of hydroxyproline, particularly the cis diastereomer, into a peptide sequence can induce specific conformational constraints and offer a site for further chemical modification. Peptides containing cis-4-hydroxy-L-proline have been shown to possess improved biological activities compared to their L-proline counterparts[1]. This document provides detailed application notes and experimental protocols for the effective use of this building block in peptide synthesis.

The N-terminal benzyloxycarbonyl (Cbz) group provides robust protection, stable under standard peptide coupling conditions, while the C-terminal methyl ester facilitates solution-phase synthesis and requires saponification before coupling. The cis stereochemistry at the 4-position offers a unique structural element compared to the more common trans-hydroxyproline found in collagen[2].

Physicochemical and Structural Data

PropertyValue
IUPAC Name (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Synonyms N-Z-cis-4-Hydroxy-L-proline methyl ester, Cbz-cis-Hyp-OMe
CAS Number 76147-97-0
Molecular Formula C₁₄H₁₇NO₅
Molecular Weight 279.29 g/mol
Appearance White to off-white solid
Protecting Groups Amine: Benzyloxycarbonyl (Cbz); Carboxyl: Methyl ester (OMe)

Application Notes

  • Stereochemical Control: The primary advantage of using this compound is the direct incorporation of the less common cis diastereomer of hydroxyproline. This fixed stereochemistry is crucial for structure-activity relationship (SAR) studies, where the conformation of the peptide backbone is critical for biological function.

  • Solution-Phase Synthesis: As a methyl ester, this derivative is primarily suited for solution-phase peptide synthesis (SPPS). The synthesis workflow involves the saponification (hydrolysis) of the methyl ester to the free carboxylic acid, followed by activation and coupling to the N-terminus of a growing peptide chain.

  • Orthogonal Protection: The Cbz group is orthogonal to many other protecting groups used in peptide synthesis. It is stable to the acidic conditions often used to remove Boc groups and the basic conditions for Fmoc group removal. The Cbz group is typically removed under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂ with Pd/C catalyst), which leaves most other functional groups, including methyl esters, intact[3][4].

  • Further Functionalization: The hydroxyl group at the 4-position serves as a valuable handle for post-synthetic modification. This allows for the introduction of various functionalities, such as fluorophores, linkers for drug conjugation, or groups that can mimic other amino acid side chains, an approach known as "proline editing"[5].

Experimental Protocols

Protocol 1: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to generate the free carboxylic acid required for peptide coupling.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH paper or pH meter

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M NaOH (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in water and cool to 0 °C.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extract the product with a suitable organic solvent such as DCM or EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Cbz-cis-4-Hydroxy-L-proline as a white solid.

Parameter Typical Value
Reaction Time 2 - 4 hours
Temperature 0 °C to Room Temp.
Typical Yield > 95%
Protocol 2: Peptide Coupling using HATU

This protocol outlines a standard procedure for coupling the resulting N-Cbz-cis-4-Hydroxy-L-proline to the free N-terminus of a peptide chain.

Materials:

  • N-Cbz-cis-4-Hydroxy-L-proline (from Protocol 1) (1.2 eq)

  • Peptide-resin with a free N-terminus (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.4 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve N-Cbz-cis-4-Hydroxy-L-proline and HATU in DMF.

  • Add DIPEA to the solution and pre-activate for 5-10 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

  • Once complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Parameter Typical Value
Equivalents (Acid:HATU:DIPEA) 1.2 : 1.2 : 2.4
Reaction Time 2 - 4 hours
Coupling Efficiency > 99% (by Kaiser test)
Protocol 3: Cbz-Group Deprotection

This protocol describes the removal of the N-terminal Cbz group via catalytic hydrogenation.

Materials:

  • Cbz-protected peptide (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~10% by weight)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent like methanol or acetic acid.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purge the reaction vessel with H₂ gas.

  • Stir the reaction mixture vigorously under an H₂ atmosphere (typically 1 atm from a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Note: Catalytic hydrogenation is generally compatible with methyl esters but may be sensitive to other functional groups like alkenes or alkynes[3][6].

Visualized Workflows and Relationships

G Workflow for Incorporating Cbz-cis-Hyp-OMe A N-Cbz-cis-4-Hyp-OMe (Starting Material) B Saponification (Protocol 1) A->B 1. NaOH, MeOH C N-Cbz-cis-4-Hyp-OH (Free Acid) B->C E Peptide Coupling (Protocol 2) C->E 2. HATU, DIPEA D Peptide Chain (N-terminus free) D->E F Cbz-Protected Peptide E->F G Cbz Deprotection (Protocol 3) F->G 3. H₂, Pd/C H Final Peptide G->H

Caption: General workflow for peptide synthesis.

G Orthogonality of Protecting Groups Molecule Protected Amino Acid (e.g., Boc-AA-Cbz-cis-Hyp-OMe) Cbz Cbz Group Molecule->Cbz Boc Boc Group Molecule->Boc OMe Methyl Ester Molecule->OMe Reagent_H2 H₂, Pd/C (Hydrogenolysis) Reagent_H2->Cbz Cleaves Reagent_TFA TFA (Acidolysis) Reagent_TFA->Boc Cleaves Reagent_NaOH NaOH (Saponification) Reagent_NaOH->OMe Cleaves

Caption: Protecting group orthogonality chart.

References

N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Cbz-cis-4-Hydroxy-L-proline methyl ester is a valuable and versatile chiral building block extensively utilized by researchers and scientists in the field of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, with defined stereochemistry at three centers, provides a powerful tool for the synthesis of complex molecular architectures with precise three-dimensional orientations. The presence of a hydroxyl group at the C4 position with cis stereochemistry offers a key functional handle for further stereospecific modifications, enabling the synthesis of a diverse array of proline analogs with tailored biological activities. This application note provides a comprehensive overview of its applications, particularly in the synthesis of antiviral agents, and includes detailed experimental protocols for its conversion into a key synthetic intermediate.

Applications in Drug Discovery

The conformationally constrained nature of the proline ring in this compound makes it an ideal scaffold for the design of peptidomimetics and small molecule inhibitors targeting enzymes such as proteases. The defined spatial arrangement of its functional groups allows for precise interactions with the active sites of biological targets.

A prominent application of this chiral building block is in the development of antiviral therapeutics, particularly inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is crucial for the replication of the HCV virus, and its inhibition is a key strategy for treating hepatitis C.[1][2] Hydroxyproline derivatives serve as crucial P2 moieties in the design of potent HCV NS3/4A protease inhibitors like boceprevir.[1] The stereochemistry of the substituents on the proline ring plays a critical role in optimizing the binding affinity and inhibitory activity of these drugs.

By modifying the hydroxyl group of this compound, medicinal chemists can introduce a variety of functional groups to probe the chemical space of the enzyme's active site and enhance the pharmacological properties of the lead compounds. One such key transformation is the conversion of the hydroxyl group to an azide with inversion of configuration, yielding a trans-azido proline derivative. This azido moiety can then be further elaborated or used in "click chemistry" applications.

Experimental Protocols

This section provides a detailed protocol for a key transformation of this compound: the stereospecific conversion of the hydroxyl group to an azido group via a Mitsunobu reaction or a two-step tosylation/azidation sequence. This transformation results in the formation of (2S, 4R)-N-Cbz-4-azido-L-proline methyl ester, a valuable intermediate for the synthesis of various bioactive molecules.

Reaction Scheme:

Caption: General workflow for the synthesis of the azido-proline derivative.

Signaling Pathway: Inhibition of HCV Replication by an NS3/4A Protease Inhibitor

This diagram illustrates the mechanism of action of an HCV NS3/4A protease inhibitor, a class of drugs for which this compound is a key building block.

hcv_replication_inhibition cluster_host_cell Host Cell hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein Translation ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage viral_proteins Mature Viral Proteins (NS4B, NS5A, NS5B) ns3_4a->viral_proteins Processes replication_complex Viral Replication Complex viral_proteins->replication_complex new_hcv_rna New HCV RNA replication_complex->new_hcv_rna Replication assembly Virus Assembly & Release new_hcv_rna->assembly inhibitor NS3/4A Inhibitor (e.g., Boceprevir) inhibitor->ns3_4a Inhibits

Caption: Inhibition of HCV polyprotein processing by an NS3/4A protease inhibitor. [1][2]

Conclusion

This compound stands out as a chiral building block of significant importance in contemporary drug discovery. Its inherent stereochemical complexity and the reactivity of its hydroxyl group provide a robust platform for the synthesis of diverse and potent bioactive molecules. The detailed protocols and conceptual framework presented herein are intended to facilitate the work of researchers and scientists in leveraging this valuable synthon for the development of next-generation therapeutics, particularly in the ongoing battle against viral diseases.

References

Application Notes and Protocols for the Deprotection of N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a crucial step in the synthesis of various pharmaceutical compounds. The protocols outlined below offer a range of methodologies, including catalytic hydrogenolysis, transfer hydrogenation, and Lewis acid-mediated cleavage, allowing for the selection of the most appropriate method based on substrate compatibility, available equipment, and desired reaction conditions.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. The successful and clean removal of the Cbz group from intermediates like this compound is a critical step in the elaboration of complex molecules. This application note presents a comparative summary of different deprotection protocols and provides detailed, step-by-step procedures for their implementation in a laboratory setting.

Comparative Data of Deprotection Protocols

The following table summarizes the key quantitative data for the described deprotection methods for this compound.

Deprotection MethodReagentsSolventTemperatureTimeYield (%)PurityNotes
Catalytic Hydrogenolysis 10% Pd/C, H₂, conc. HClMethanolRoom Temp.4 h93.1HighStandard and high-yielding method. Requires a hydrogen source and careful handling of the catalyst.[1]
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanol / DMFRoom Temp.1-3 h~95-100HighA safer alternative to catalytic hydrogenolysis as it avoids the use of gaseous hydrogen.
Lewis Acid-Mediated Aluminum Chloride (AlCl₃), HFIPHFIPRoom Temp.2-16 hHighMetal-free conditions, suitable for substrates with functional groups sensitive to reduction.[2][3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of this compound using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Filtration apparatus (e.g., Celite pad or Millipore filter)

  • Rotary evaporator

  • Ethyl acetate

  • Hexane

Procedure: [1]

  • In a Parr hydrogenation bottle, dissolve this compound (e.g., 29.90 g, 107.12 mmol) in methanol (400 ml).

  • To the solution, add concentrated HCl (9.83 ml, 117.90 mmol) followed by 10% Pd/C (3.00 g).

  • Secure the bottle to the hydrogenation apparatus and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite or a Millipore filter to remove the palladium catalyst. Wash the filter cake with methanol (100 ml).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to a minimal volume.

  • Add ethyl acetate (250 ml) to the concentrated residue to precipitate the product as a white solid.

  • Filter the solid, wash twice with ethyl acetate and once with hexane.

  • Dry the solid under vacuum to obtain cis-4-Hydroxy-L-proline methyl ester hydrochloride.

Protocol 2: Transfer Hydrogenation

This protocol offers a safer alternative to catalytic hydrogenolysis by using ammonium formate as a hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or DMF.

  • To this solution, add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents) to the reaction mixture in one portion.

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Lewis Acid-Mediated Deprotection

This protocol utilizes a strong Lewis acid in a fluorinated solvent to cleave the Cbz group, offering a metal-free alternative.[2][3]

Materials:

  • This compound

  • Aluminum Chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Ethyl acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

Procedure: [2]

  • To a solution of this compound (1 equivalent) in HFIP (4 mL per mmol of substrate), add AlCl₃ (3 equivalents) at room temperature. The mixture will be a suspension.

  • Stir the reaction mixture at room temperature for 2 to 16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with dichloromethane (20 mL) to obtain a clear solution.

  • Transfer the solution to a separatory funnel and wash with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL) to remove impurities.

  • To the combined aqueous layers, carefully add saturated aqueous NaHCO₃ solution to adjust the pH to basic.

  • Extract the basic aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Start N-Cbz-cis-4-Hydroxy-L-proline methyl ester Catalytic Catalytic Hydrogenolysis (H₂, Pd/C, HCl) Start->Catalytic Transfer Transfer Hydrogenation (Ammonium Formate, Pd/C) Start->Transfer Lewis Lewis Acid-Mediated (AlCl₃, HFIP) Start->Lewis Product cis-4-Hydroxy-L-proline methyl ester Catalytic->Product Transfer->Product Lewis->Product

Caption: General workflow for the deprotection of this compound.

Caption: Chemical transformation during deprotection.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide sequences. The incorporation of non-canonical or modified amino acids, such as hydroxyproline derivatives, is crucial for developing peptides with enhanced structural stability, biological activity, and therapeutic potential. N-Cbz-cis-4-Hydroxy-L-proline is a valuable building block for introducing a cis-4-hydroxyproline residue, which can influence the peptide's conformation and function. The presence of the N-terminal Carbobenzyloxy (Cbz) group and the C-terminal methyl ester provides an orthogonal protection strategy that can be integrated into standard Fmoc-based SPPS protocols.

These application notes provide a detailed guide for the successful incorporation of N-Cbz-cis-4-Hydroxy-L-proline methyl ester into a peptide sequence using Fmoc-based solid-phase synthesis. The protocols cover the coupling of this specialized amino acid, the subsequent elongation of the peptide chain, and the final cleavage and deprotection steps.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a model peptide incorporating this compound. These values are illustrative and can vary depending on the specific peptide sequence, resin, and synthesis conditions.

ParameterValueNotes
Resin Loading 0.5 - 1.0 mmol/gDependent on the specific resin used (e.g., Rink Amide, Wang).
Coupling Efficiency (N-Cbz-cis-4-Hyp-OMe) >95%Determined by Kaiser test or other in-process monitoring. Double coupling may be employed to ensure high efficiency.
Average Stepwise Coupling Efficiency >99%For standard Fmoc-amino acids in the sequence.
Overall Crude Peptide Yield 60 - 80%Based on the initial resin loading.
Crude Peptide Purity (by RP-HPLC) 70 - 85%Dependent on the length and sequence of the peptide.
Final Purity (after purification) >98%Achievable with standard purification techniques like RP-HPLC.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5) or a similar TFA-based cocktail. It is important to note that the Cbz group is stable under these acidic cleavage conditions.

  • Precipitation solvent: Cold diethyl ether

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for the addition of a standard Fmoc-protected amino acid.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HBTU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

Protocol 2: Incorporation of this compound

This protocol details the specific steps for coupling the title compound.

  • Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 2.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.

    • Perform a Kaiser test to confirm the absence of free primary amines. If the coupling is incomplete, a second coupling is recommended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Continuation of Synthesis: After the successful coupling of the hydroxyproline derivative, proceed with the synthesis by coupling the next Fmoc-protected amino acid according to Protocol 1. The Cbz group on the hydroxyproline residue is stable to the piperidine treatment used for Fmoc deprotection.

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K) to the dried resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. The Cbz group and the C-terminal methyl ester will remain intact.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Optional Post-Cleavage Deprotection

If the final peptide requires a free N-terminus and/or a C-terminal carboxylic acid, the following steps can be performed in solution after cleavage and purification.

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the purified peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) until the reaction is complete (monitored by HPLC or mass spectrometry).

    • Filter off the catalyst and concentrate the solution to obtain the N-terminally deprotected peptide.

  • Methyl Ester Hydrolysis:

    • Dissolve the peptide in a mixture of methanol and water.

    • Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.

    • Monitor the reaction by HPLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and purify the peptide with the free C-terminus.

Visualizations

SPPS_Workflow cluster_spps_cycle Standard Fmoc-SPPS Cycle cluster_special_coupling Incorporation of N-Cbz-cis-4-Hyp-OMe cluster_post_cleavage Optional Post-Cleavage Deprotection start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_protected Cleaved Peptide (N-Cbz, C-OMe) hydrogenolysis Cbz Deprotection (H2, Pd/C) end_protected->hydrogenolysis hydrolysis Methyl Ester Hydrolysis (LiOH or NaOH) end_protected->hydrolysis end_deprotected_n N-deprotected Peptide end_deprotected_n->hydrolysis end_deprotected_c C-deprotected Peptide end_deprotected_c->hydrogenolysis end_fully_deprotected Fully Deprotected Peptide wash1 Wash (DMF, DCM) deprotection->wash1 Remove Piperidine coupling Fmoc-AA Coupling (HBTU/DIPEA) wash1->coupling Prepare for Coupling wash2 Wash (DMF, DCM) coupling->wash2 Remove Excess Reagents wash2->deprotection Repeat for next AA special_coupling N-Cbz-cis-4-Hyp-OMe Coupling (HATU/DIPEA) wash2->special_coupling Insert Modified AA cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage Final AA Coupled wash3 Wash (DMF, DCM) special_coupling->wash3 wash3->deprotection Continue SPPS wash3->cleavage Final AA Coupled cleavage->end_protected hydrogenolysis->end_deprotected_n hydrogenolysis->end_fully_deprotected hydrogenolysis->hydrolysis Sequential Deprotection hydrolysis->end_deprotected_c hydrolysis->end_fully_deprotected hydrolysis->hydrogenolysis Sequential Deprotection

Caption: Workflow for SPPS with this compound.

Orthogonal_Protection cluster_protection Protection Strategy cluster_deprotection Deprotection Conditions Peptide Peptide Chain N-terminus Side Chains C-terminus Fmoc Fmoc Peptide:n->Fmoc Temporary α-amino protection Cbz Cbz Peptide:n->Cbz Permanent α-amino protection (on Hyp residue) tBu tBu, Trt, etc. Peptide:sc->tBu Side chain protection Me Methyl Ester Peptide:c->Me C-terminal protection Piperidine Base (Piperidine) Fmoc->Piperidine Hydrogenolysis Reduction (H2, Pd/C) Cbz->Hydrogenolysis TFA Acid (TFA) tBu->TFA Hydrolysis Base (LiOH/NaOH) Me->Hydrolysis

Caption: Orthogonal protection strategy for the synthesis.

Application Notes and Protocols: N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a versatile chiral building block. This document details its use in the synthesis of targeted protein degraders, antiviral agents, and neuroactive compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

This compound is a protected derivative of the non-essential amino acid hydroxyproline. Its rigid pyrrolidine ring and stereochemically defined hydroxyl and carboxyl groups make it a valuable scaffold in medicinal chemistry. The cis-stereochemistry at the 4-position offers a unique conformational constraint that can be exploited to achieve high-affinity and selective binding to biological targets. The Cbz (carboxybenzyl) protecting group on the nitrogen and the methyl ester on the carboxyl group allow for selective modifications at other positions, making it a key intermediate in the synthesis of complex bioactive molecules.

Key Medicinal Chemistry Applications

The unique structural features of this compound have been leveraged in the development of several classes of therapeutic agents.

VHL Ligands for Proteolysis-Targeting Chimeras (PROTACs)

Hydroxyproline is a critical recognition element for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Small molecules that mimic the binding of the hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) to VHL can be used to recruit VHL to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This is the principle behind Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This compound serves as a key starting material for the synthesis of potent VHL ligands like VH032.

Quantitative Data: VHL Ligand Binding Affinities

CompoundModification from Hydroxyproline CoreBinding Affinity (IC50/Kd)Assay Method
Compound 1Initial ligand design4.1 µM (IC50)[1]Isothermal Titration Calorimetry (ITC)[1]
Compound 3Optimized first-generation ligand1.8 µM (IC50)[1]Isothermal Titration Calorimetry (ITC)[1]
VH032Potent VHL ligand185 nM (Kd)[2]Fluorescence Polarization (FP)
VH101Optimized VHL ligand16 nM (Kd)[2]Fluorescence Polarization (FP)
VH298Potent VHL ligand52 nM (Kd)[2]Fluorescence Polarization (FP)
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The proline scaffold is a common feature in many HCV NS3/4A protease inhibitors, including the approved drug Boceprevir. The rigid structure of the proline ring helps to correctly position the pharmacophoric elements within the enzyme's active site, leading to potent inhibition. Derivatives of this compound can be utilized to synthesize complex macrocyclic inhibitors of the HCV protease.

Quantitative Data: HCV NS3/4A Protease Inhibitor Activity

CompoundDescriptionKi* (nM)Cellular IC50 (nM)
24 P2 proline-based macrocyclic pentapeptide8[3][4]400[3][4]
45 P2 proline-based macrocycle with gem-dimethyl substituents6[3][4]130[3][4]
BILN 2061 Macrocyclic NS3 protease inhibitor3.0 (IC50)[5]1.2 (EC50)[5]
VX-950 (Telaprevir) α-ketoamide inhibitor-488 (24h)[6]

Note: Ki represents the apparent inhibition constant.*

Neuroprotective Agents and GABA Uptake Inhibitors

The pyrrolidine ring of proline is a key structural motif in various neuroactive compounds. Derivatives of 4-hydroxyproline have been explored as inhibitors of the GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft. Inhibition of GATs can potentiate GABAergic neurotransmission, a strategy for treating epilepsy and other neurological disorders.

Quantitative Data: GABA Uptake Inhibitor Activity

Compound ClassTargetIC50 (µM)
4-Hydroxypyrrolidine-2-carboxylic acid derivativesGAT-15.1, 6.6, 9.4[7]
4-Hydroxypyrrolidine-2-carboxylic acid derivativesGAT-319.9[7]
TiagabineGAT-10.07[8]
NNC-711GAT-10.04[8]

Experimental Protocols

Synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester

While the topic compound is N-Cbz protected, the N-Boc protected analogue is also a crucial and widely used intermediate. A detailed protocol for its synthesis is provided in patent CN112194606A.[9]

Step 1: N-Boc Protection of 4-hydroxy-L-proline

  • To a solution of 4-hydroxy-L-proline in dichloromethane, add 4-dimethylaminopyridine (DMAP).

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, add water to the reaction mixture and stir.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline as a white solid.

Step 2: Methyl Esterification

  • Dissolve the N-Boc-4-hydroxy-L-proline obtained in the previous step in tetrahydrofuran (THF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and stir the reaction mixture at room temperature.

  • After one hour, slowly add methanol to the reaction.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to yield N-Boc-cis-4-hydroxy-L-proline methyl ester as a white solid.

General Protocol for the Synthesis of a VHL Ligand Precursor (VH032-amine)

This protocol outlines a general strategy for the synthesis of a key precursor to the VHL ligand VH032, starting from a protected hydroxyproline derivative. A detailed five-step synthesis of VH032 has been reported.[10][11]

  • C-H Arylation: Couple a protected 4-hydroxyproline derivative with a suitable aryl halide (e.g., a thiazole derivative) using a palladium catalyst (e.g., Pd(OAc)2 or Pd-PEPPSI-IPr).[10][11]

  • Amide Coupling: Couple the arylated proline derivative with a protected amino acid or amine using a peptide coupling reagent such as HATU.

  • Deprotection: Remove the protecting groups (e.g., Boc or Cbz) to yield the desired VHL ligand precursor. For Boc deprotection, trifluoroacetic acid (TFA) in dichloromethane is commonly used.

Visualizations

Signaling Pathway: VHL-mediated Degradation of HIF-1α

The following diagram illustrates the role of VHL in the degradation of HIF-1α under normoxic conditions, the pathway targeted by VHL-recruiting PROTACs.

VHL_HIF1a_pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a->PHD O2, Fe2+, α-KG OH_HIF1a Hydroxylated HIF-1α (Hyp-HIF-1α) PHD->OH_HIF1a Hydroxylation VHL VHL E3 Ligase Complex OH_HIF1a->VHL Recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL->Ub_HIF1a Polyubiquitination Ub Ubiquitin Ub->VHL Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Products Proteasome->Degradation HIF1a_hyp HIF-1α PHD_inactive PHD (inactive) HIF1a_hyp->PHD_inactive Low O2 HIF1a_stable Stable HIF-1α Nucleus Nucleus HIF1a_stable->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Transcription

Caption: VHL-mediated degradation of HIF-1α under normoxic vs. hypoxic conditions.

Experimental Workflow: PROTAC Synthesis and Action

This diagram outlines the general workflow for synthesizing a PROTAC using a VHL ligand derived from this compound and illustrates its mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action PROTAC Mechanism of Action Start N-Cbz-cis-4-Hydroxy- L-proline methyl ester VHL_Ligand VHL Ligand Synthesis Start->VHL_Ligand PROTAC PROTAC Assembly VHL_Ligand->PROTAC Linker Linker Synthesis Linker->PROTAC POI_Ligand Target Protein (POI) Ligand POI_Ligand->PROTAC PROTAC_mol PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC_mol->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL_E3 VHL E3 Ligase VHL_E3->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: General workflow for PROTAC synthesis and its mechanism of action.

Logical Relationship: Development of Bioactive Molecules

This diagram illustrates the logical progression from the starting material to various classes of bioactive molecules.

Bioactive_Molecule_Development cluster_derivatives Key Derivatives cluster_applications Therapeutic Applications Start_Mol N-Cbz-cis-4-Hydroxy- L-proline methyl ester VHL_Ligands VHL Ligands Start_Mol->VHL_Ligands Proline_Macrocycles Proline-based Macrocycles Start_Mol->Proline_Macrocycles Substituted_Pyrrolidines 4-Substituted Pyrrolidines Start_Mol->Substituted_Pyrrolidines PROTACs Targeted Protein Degradation (Oncology) VHL_Ligands->PROTACs HCV_Inhibitors Antiviral Agents (Hepatitis C) Proline_Macrocycles->HCV_Inhibitors GABA_Uptake_Inhibitors Neuroprotective Agents (Neurological Disorders) Substituted_Pyrrolidines->GABA_Uptake_Inhibitors

Caption: Development of diverse bioactive molecules from a common starting material.

Conclusion

This compound is a powerful and versatile chiral synthon in medicinal chemistry. Its application spans multiple therapeutic areas, from the cutting-edge field of targeted protein degradation to the development of antiviral and neuroprotective agents. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this privileged scaffold.

References

Application Notes and Protocols: Synthesis of Constrained Peptides Using Hydroxyproline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the synthesis of molecules with enhanced stability, constrained conformations, and improved biological activity. Cis-4-Hydroxy-L-proline and its derivatives are particularly valuable building blocks for introducing conformational rigidity. This document provides detailed application notes and experimental protocols for the synthesis of constrained peptides using N-protected cis-4-Hydroxy-L-proline derivatives, focusing on methods like on-resin "proline editing" and peptide cyclization.

Introduction: The Role of Hydroxyproline in Peptide Design

Proline's unique cyclic structure restricts the peptide backbone's phi (φ) dihedral angle, making it a critical residue for inducing turns and specific secondary structures. Further functionalization of the proline ring, particularly with a hydroxyl group, offers additional advantages:

  • Conformational Constraint: The stereochemistry of the 4-hydroxyl group (cis or trans) strongly influences the pyrrolidine ring pucker, thereby controlling the local peptide conformation. Peptides containing cis-4-hydroxy-L-proline often exhibit improved biological activities compared to their L-proline counterparts.[1]

  • Metabolic Stability: The modified ring can increase resistance to enzymatic degradation by peptidases.

  • Versatile Chemical Handle: The hydroxyl group serves as a versatile point for further chemical modification, cyclization, or attachment to other molecules, such as in the development of Antibody-Drug Conjugates (ADCs).[]

This document focuses on the application of N-Cbz-cis-4-Hydroxy-L-proline methyl ester and analogous protected forms in two key areas: the post-synthesis modification of peptides on solid support ("Proline Editing") and the synthesis of cyclic peptides.

Synthesis of N-Protected-cis-4-hydroxy-L-proline Methyl Ester

A reliable supply of the protected building block is crucial. While the user specified the N-Cbz derivative, a highly efficient three-step synthesis has been reported for the analogous N-phenylsulfonyl derivative, achieving a high overall yield.[1][3] The general principle can be adapted for other protecting groups like Boc or Cbz. The most effective general strategy involves first protecting the amino group, followed by esterification of the carboxylic acid to prevent the formation of amide impurities.[4]

Protocol 1: General Synthesis of N-Protected-cis-4-hydroxy-L-proline Methyl Ester

This protocol is adapted from a high-yield procedure for a similar derivative and follows the principle of protection followed by esterification.[1][3][4]

  • Amino Group Protection:

    • Dissolve trans-4-hydroxy-L-proline in an appropriate solvent (e.g., aqueous acetone or dioxane).

    • Add a base such as sodium hydroxide or sodium carbonate.

    • Slowly add the protecting group reagent (e.g., Benzyl chloroformate for Cbz) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Acidify the mixture and extract the N-protected product.

  • Stereochemical Inversion (trans to cis) via Lactonization:

    • Treat the N-protected-trans-4-hydroxy-L-proline with acetic anhydride or activate the hydroxyl group as a tosylate.[3] This promotes an internal displacement by the carboxylic acid to form a bicyclic lactone intermediate, inverting the stereochemistry at the C4 position.

  • Esterification/Lactone Opening:

    • Dissolve the resulting lactone intermediate in methanol.

    • Add a catalytic amount of acid (e.g., HCl) or base (e.g., sodium methoxide) to facilitate the opening of the lactone ring.

    • Stir the reaction at room temperature until the lactone is fully converted to the methyl ester.

    • Purify the final product, this compound, using column chromatography.

Quantitative Data for Synthesis

The following table summarizes representative yield data for a highly optimized, analogous synthesis.

StepProductReported YieldReference
3-Step Conversion (trans-acid to cis-ester)N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester82%[1][3]

Application Note 1: "Proline Editing" for Peptide Diversification

"Proline editing" is a powerful strategy for synthesizing functionally and structurally diverse peptides.[5][6][7] The method involves incorporating a protected hydroxyproline residue into a peptide sequence during standard solid-phase peptide synthesis (SPPS). After chain assembly, the hydroxyl group is selectively deprotected and modified on-resin to generate a wide array of 4-substituted proline analogues. This approach avoids the need for laborious solution-phase synthesis of each individual proline derivative.[5][6]

Workflow for Proline Editing

G start Start: Rink Amide Resin spps1 1. Couple Fmoc-Asn(Trt)-OH start->spps1 spps2 2. Couple Fmoc-Hyp(Trt)-OH spps1->spps2 spps3 3. Couple Fmoc-Tyr(tBu)-OH spps2->spps3 spps4 4. Couple Ac-Thr(tBu)-OH spps3->spps4 peptide Protected Peptide on Resin: Ac-T(tBu)-Y(tBu)-P(Hyp,Trt)-N(Trt)-Resin spps4->peptide deprotect 5. Selective Trityl Deprotection (Dilute TFA) peptide->deprotect free_oh Free Hydroxyl on Resin: Ac-T(tBu)-Y(tBu)-P(Hyp)-N(Trt)-Resin deprotect->free_oh modify 6. On-Resin Modification (e.g., Mitsunobu, Oxidation, SN2) free_oh->modify final_peptide Modified Peptide on Resin modify->final_peptide cleave 7. Cleavage and Global Deprotection final_peptide->cleave purify Purified Modified Peptide cleave->purify G start Start: 2-Cl-Trt Resin load 1. Load Fmoc-Hyp-OAllyl start->load resin_hyp Fmoc-Hyp(OAll)-O-Resin load->resin_hyp spps 2. Elongate Peptide Chain (SPPS) resin_hyp->spps linear_peptide Protected Linear Peptide on Resin spps->linear_peptide deprotect_allyl 3. Allyl Deprotection (Pd(PPh3)4, PhSiH3) linear_peptide->deprotect_allyl deprotect_fmoc 4. N-terminal Fmoc Deprotection (Piperidine/DMF) deprotect_allyl->deprotect_fmoc activated_peptide Free N-terminus and Side Chain Acid deprotect_fmoc->activated_peptide cyclize 5. On-Resin Cyclization (PyBOP, DIPEA) activated_peptide->cyclize cyclic_peptide Cyclic Peptide on Resin cyclize->cyclic_peptide cleave 6. Cleavage and Purification cyclic_peptide->cleave final_product Final Cyclic Peptide cleave->final_product

References

Application Notes: Incorporation of N-Cbz-cis-4-Hydroxy-L-proline methyl ester into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Cbz-cis-4-Hydroxy-L-proline methyl ester is a valuable synthetic building block for introducing conformational constraints and unique structural features into peptide backbones. Unlike the naturally occurring trans-4-hydroxyproline (4R-Hyp) found in collagen, the cis stereoisomer (4S-Hyp) induces a different geometry in the peptide chain.[1] Specifically, the cis hydroxyl group favors an endo ring pucker, which in turn promotes the formation of a cis amide bond at the preceding peptide linkage.[1][2] This property can be exploited to stabilize specific secondary structures, such as β-turns, or to modulate the biological activity and enzymatic stability of peptides.[3][4]

These application notes provide an overview of the key applications, detailed experimental protocols for incorporation via solution-phase synthesis, and relevant physicochemical data.

Key Applications:

  • Conformational Control and Structural Biology: The primary application of cis-4-hydroxyproline is to force a peptide backbone into a specific conformation. While trans-4-hydroxyproline stabilizes the polyproline II (PPII) helix conformation common in collagen by favoring a trans peptide bond, cis-4-hydroxyproline's preference for the cis amide bond can be used to engineer turns and kinks in a peptide sequence.[1][5] This makes it a powerful tool for creating peptidomimetics that mimic the structure of protein loops or turn regions, which are often critical for receptor binding and biological function.

  • Modulation of Collagen Triple Helix Stability: In the context of collagen mimetic peptides (CMPs), which typically feature a repeating Gly-Xaa-Yaa sequence, the incorporation of cis-4-hydroxyproline is generally destabilizing compared to its trans counterpart.[6] For instance, substituting the naturally stabilizing (2S,4R)-4-hydroxyproline with (2S,4S)-4-fluoroproline (which also favors an endo pucker like cis-Hyp) in a CMP dramatically decreased its melting temperature (Tm) by over 26 °C.[6] This destabilizing effect can be used strategically to study the forces governing collagen folding and to design CMPs with tunable thermal stability.

  • Enhanced Enzymatic Stability: The introduction of non-proteinogenic amino acids, such as modified prolines, can significantly increase a peptide's resistance to proteolytic degradation.[7][8] Peptidases often have high substrate specificity, and the altered backbone geometry induced by a cis-proline analog can hinder enzyme recognition and cleavage, thereby extending the peptide's half-life in vivo.[9][10]

Data Presentation

Quantitative data regarding the reagents and the impact of proline analogs on peptide stability are summarized below.

Table 1: Physicochemical Properties and Common Reagents

Compound/Reagent Formula Molecular Weight ( g/mol ) Role
This compound C₁₄H₁₇NO₅ 279.29 Protected Amino Acid Building Block
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) C₈H₁₇N₃·HCl 191.70 Coupling Reagent
Hydroxybenzotriazole (HOBt) C₆H₅N₃O·H₂O 153.14 Racemization Suppressor
Palladium on Carbon (10% Pd/C) Pd/C 106.42 (Pd) Catalyst for Hydrogenolysis
Sodium Hydroxide (NaOH) NaOH 40.00 Base for Saponification

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | Amine Protecting Group Reagent |

Table 2: Comparative Thermal Stability of Collagen Mimetic Peptides (CMPs)

Peptide Sequence Melting Temperature (Tm) Effect of Proline Analog Reference
(Pro-4R-Hyp-Gly)₁₀ 68 °C High Stability (Natural) [11]
(Pro-Pro-Gly)₁₀ 27 °C Lower Stability [11]
(Pro-4R-Flp-Gly)₇ Tₘ increased by 9 °C vs. (Pro-4R-Hyp-Gly)₇ Increased Stability (Stereoelectronics) [6]
(Pro-4S-Flp-Gly)₇ Tₘ decreased by >26 °C vs. (Pro-4R-Hyp-Gly)₇ Dramatically Decreased Stability [6]

(Note: 4R-Flp favors an exo pucker, similar to trans-Hyp. 4S-Flp favors an endo pucker, similar to cis-Hyp.)

Experimental Protocols & Workflows

The title compound, this compound, is protected at both the N-terminus (Cbz) and the C-terminus (methyl ester). This structure makes it suitable for solution-phase peptide synthesis , where it can be selectively deprotected at either end for coupling.

Below is a generalized workflow for incorporating a protected amino acid in solution-phase synthesis.

G cluster_0 Synthesis Cycle cluster_1 Amino Acid Preparation start Start with Peptide Chain (e.g., H₂N-Peptide-R) deprotect_N Step 1B: N-Terminal Deprotection (Hydrogenolysis of Cbz) start->deprotect_N deprotect_C Step 1A: C-Terminal Deprotection (Saponification of Me Ester) activate Step 2: Activate Free Carboxyl Group (e.g., EDC, HOBt) couple Step 3: Coupling Reaction (Formation of Peptide Bond) deprotect_N->couple activate->couple purify Step 4: Purification (e.g., Chromatography) couple->purify elongated Elongated Peptide purify->elongated aa_start N-Cbz-cis-Hyp-OMe aa_C_free N-Cbz-cis-Hyp-OH aa_start->aa_C_free Saponification aa_N_free H-cis-Hyp-OMe aa_start->aa_N_free Hydrogenolysis aa_C_free->activate aa_N_free->couple

Caption: Solution-Phase Peptide Synthesis Workflow.

Protocol 1: Coupling to the N-Terminus of a Peptide Chain

This protocol describes the saponification of the methyl ester followed by coupling of the resulting free carboxylic acid to a resin-bound or solution-phase peptide with a free N-terminus (H₂N-Peptide-R).

Step 1: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture such as Methanol/Water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous Sodium Hydroxide (NaOH, 1.05 eq of a 1N solution) dropwise while stirring.[12]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH ~3 with cold 1N HCl.[12]

  • Extract the product, N-Cbz-cis-4-Hydroxy-L-proline, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid. The product can often be used without further purification.

Step 2: Coupling to a Free Amine

  • Dissolve the N-Cbz-cis-4-Hydroxy-L-proline (1.2 eq) from Step 1 and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

  • In a separate flask, dissolve the amine component (H₂N-Peptide-R, 1.0 eq) in anhydrous DMF.

  • Cool the carboxylic acid solution to 0 °C and add EDC (1.2 eq). Stir for 15-20 minutes to pre-activate.[12]

  • Add the activated carboxyl solution to the amine solution. If the amine is a hydrochloride salt, add a non-nucleophilic base such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0-2.0 eq) to neutralize.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup followed by purification, typically via flash chromatography or preparative HPLC.

Protocol 2: Coupling to the C-Terminus of a Peptide Chain

This protocol details the removal of the N-terminal Cbz group, followed by coupling of the resulting free amine to a peptide with an activated C-terminus (R-Peptide-COOH).

Step 1: N-Cbz Deprotection via Hydrogenolysis

  • Dissolve this compound (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 10% w/w).

  • Secure the reaction flask to a hydrogenation apparatus. Purge the flask with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC.[13]

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected product, H-cis-4-Hydroxy-L-proline methyl ester. This product is often used immediately in the next step.

Step 2: Coupling to a Free Carboxylic Acid

  • Activate the C-terminus of the peptide to be coupled (R-Peptide-COOH, 1.0 eq) using the same procedure as in Protocol 1, Step 2 (e.g., with EDC/HOBt in anhydrous DMF).

  • After the activation period, add a solution of H-cis-4-Hydroxy-L-proline methyl ester (1.2 eq) from Step 1 in DMF to the activated peptide solution. Add a non-nucleophilic base like NMM or DIPEA if needed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Work up and purify the final peptide as described in Protocol 1, Step 2.

Table 3: Protecting Group Strategies for Solution-Phase Synthesis

Protecting Group Target Common Removal Reagents Conditions Reference
Cbz (Benzyloxycarbonyl) Amine (N-terminus) H₂, Pd/C Catalytic Hydrogenolysis, RT [13]
HBr in Acetic Acid Strong Acid Cleavage [14]

| Me (Methyl Ester) | Carboxylic Acid (C-terminus) | NaOH or LiOH in H₂O/Solvent | Saponification (mild base) |[14][15] |

Logical Relationships in Peptide Design

The decision to incorporate a modified proline analog like cis-4-hydroxyproline has a cascade of effects on the final peptide, from its fundamental structure to its ultimate biological function.

G cluster_0 cluster_1 cluster_2 choice Incorporate N-Cbz-cis-4-Hydroxy-L-proline pucker Favors Cγ-endo Ring Pucker choice->pucker Stereochemistry amide Promotes cis-Amide Bond pucker->amide Governs conformation Induces β-Turn / Kinked Structure amide->conformation Dictates stability Altered Conformational Stability (e.g., Destabilizes Collagen Triple Helix) conformation->stability enzymes Increased Resistance to Proteolysis conformation->enzymes activity Modulated Biological Activity (Altered Receptor Binding) conformation->activity

References

Application Notes and Protocols: N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-cis-4-Hydroxy-L-proline methyl ester is a pivotal chiral building block in the synthesis of complex pharmaceutical agents, particularly in the development of antiviral drugs. Its rigid pyrrolidine ring and stereochemically defined hydroxyl group provide a valuable scaffold for the construction of intricate molecular architectures that can effectively interact with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Boceprevir.

Application: Intermediate for the Synthesis of Boceprevir

Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. A key structural feature of Boceprevir is its bicyclic [3.1.0]proline moiety, which plays a crucial role in binding to the enzyme's active site. This compound serves as a critical starting material for the stereoselective synthesis of this bicyclic core. The synthetic strategy involves the activation of the hydroxyl group followed by an intramolecular cyclization to form the characteristic fused ring system.

While this compound is a suitable starting material, the closely related N-Boc-cis-4-hydroxy-L-proline methyl ester is also commonly used in the synthesis of various drug intermediates. The choice between the Cbz and Boc protecting groups often depends on the specific reaction conditions and the overall synthetic strategy.

Experimental Protocols

This section details the synthetic pathway from this compound to a key bicyclic intermediate of Boceprevir. The protocols are provided with specific reaction conditions and expected outcomes.

Protocol 1: Synthesis of (2S,4S)-1-(Benzyloxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylic acid methyl ester

This protocol describes the activation of the hydroxyl group of this compound by mesylation, a critical step to facilitate the subsequent intramolecular cyclization.

Reaction Scheme:

G reactant N-Cbz-cis-4-Hydroxy-L-proline methyl ester product (2S,4S)-1-(Benzyloxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine- 2-carboxylic acid methyl ester reactant->product CH2Cl2, 0 °C to rt reagent Methanesulfonyl chloride (MsCl), Triethylamine (Et3N) G reactant (2S,4S)-1-(Benzyloxycarbonyl)-4-(methylsulfonyloxy)pyrrolidine- 2-carboxylic acid methyl ester product (1R,2S,5S)-Methyl 3-(benzyloxycarbonyl)-6,6-dimethyl- 3-azabicyclo[3.1.0]hexane-2-carboxylate reactant->product Anhydrous THF, -78 °C to rt reagent Strong Base (e.g., LiHMDS or KHMDS) G cluster_0 Synthesis of Protected Intermediate cluster_1 Synthesis of Bicyclic Core cluster_2 Final Drug Synthesis start 4-Hydroxy-L-proline esterification Methyl Esterification start->esterification protection N-Cbz Protection esterification->protection intermediate N-Cbz-cis-4-Hydroxy-L-proline methyl ester protection->intermediate mesylation Mesylation of Hydroxyl Group intermediate->mesylation cyclization Intramolecular Cyclization mesylation->cyclization bicyclic_intermediate Boceprevir Bicyclic Intermediate cyclization->bicyclic_intermediate coupling Peptide Coupling bicyclic_intermediate->coupling oxidation Oxidation coupling->oxidation boceprevir Boceprevir oxidation->boceprevir

Application of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Cbz-cis-4-Hydroxy-L-proline methyl ester in polymer chemistry. This versatile building block, derived from the naturally occurring amino acid hydroxyproline, offers a unique combination of stereochemistry and functionality, making it a valuable monomer for the synthesis of advanced biodegradable and functional polymers. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for controlled polymerization, while the cis-stereochemistry of the hydroxyl group influences the polymer's final architecture and properties.

Introduction to Polymer Synthesis with this compound

This compound is a chiral monomer that can be utilized in various polymerization techniques to create polymers with unique properties. The inherent biodegradability of the hydroxyproline backbone makes these polymers attractive for biomedical applications such as drug delivery, tissue engineering, and gene delivery vectors. The two primary methods for polymerizing hydroxyproline derivatives are direct polycondensation and ring-opening polymerization (ROP) of derived cyclic monomers.

Logical Relationship of Monomer Stereochemistry to Polymer Structure

The stereochemistry of the starting monomer is a critical determinant of the resulting polymer's three-dimensional structure, which in turn governs its physical and biological properties. Starting with the cis isomer of N-Cbz-4-Hydroxy-L-proline can lead to polymers with distinct helical structures and degradation profiles compared to those derived from the more common trans isomer.

G cluster_monomer Monomer Stereochemistry cluster_polymer Resulting Polymer Architecture N-Cbz-cis-4-Hydroxy-L-proline N-Cbz-cis-4-Hydroxy-L-proline Poly(cis-hydroxyproline) Poly(cis-hydroxyproline) N-Cbz-cis-4-Hydroxy-L-proline->Poly(cis-hydroxyproline) Controlled Polymerization N-Cbz-trans-4-Hydroxy-L-proline N-Cbz-trans-4-Hydroxy-L-proline Poly(trans-hydroxyproline) Poly(trans-hydroxyproline) N-Cbz-trans-4-Hydroxy-L-proline->Poly(trans-hydroxyproline) Polycondensation

Caption: Influence of monomer stereochemistry on polymer architecture.

Experimental Protocols

Direct Polycondensation of N-Cbz-hydroxyproline

While a direct polycondensation protocol specifically for the cis isomer is not extensively documented, a well-established method for the polymerization of N-Cbz-4-hydroxy-L-proline (likely the trans isomer) via melt condensation has been reported and can be adapted. This method yields a polyester, poly(4-hydroxy-N-Cbz-L-proline ester) (PHCP ester), which can be subsequently deprotected to a cationic polymer.[1]

Experimental Workflow for Direct Polycondensation

G Monomer N-Cbz-cis-4-Hydroxy-L-proline (or methyl ester) Melt Melt Monomer in Reaction Vessel Monomer->Melt Vacuum Apply High Vacuum (e.g., 10⁻⁴ mmHg) Melt->Vacuum Heat Heat to 180°C (e.g., for 5 days) Vacuum->Heat Polymer Crude Poly(N-Cbz-cis-4-hydroxy-L-proline ester) Heat->Polymer Dissolve Dissolve in Chloroform Polymer->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate PurifiedPolymer Purified Polymer Precipitate->PurifiedPolymer

Caption: Workflow for direct polycondensation of N-Cbz-hydroxyproline.

Protocol: Melt Condensation Polymerization

  • Preparation: Charge a flame-dried glass reaction tube equipped with a sidearm for vacuum application and a magnetic stirrer with N-Cbz-cis-4-Hydroxy-L-proline.

  • Melting: Heat the tube to melt the monomer completely.

  • Vacuum Application: Gradually apply a high vacuum (e.g., 10⁻⁴ mmHg) to the reaction vessel while stirring.

  • Polymerization: Increase the temperature to 180°C and maintain for an extended period (e.g., 5 days) to drive the polycondensation reaction.[1]

  • Purification:

    • Dissolve the resulting crude polymer in chloroform.

    • Purify the polymer by precipitation into a large excess of methanol.

    • Collect the precipitated polymer and dry under vacuum.

Deprotection to Cationic Polymer

The Cbz group can be removed to yield a cationic polyester, which is of interest for applications like gene delivery.

  • Dissolution: Dissolve the purified poly(4-hydroxy-N-Cbz-L-proline ester) in N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenolysis: While stirring vigorously, slowly add formic acid to the mixture. Continue the reaction for approximately 15 hours.[1]

  • Work-up: Filter the reaction mixture to remove the catalyst and isolate the deprotected polymer.

Ring-Opening Polymerization (ROP) of a Derived Bicyclic Lactone

A more contemporary and controlled approach to polymerize hydroxyproline derivatives involves the ring-opening polymerization of a bicyclic lactone monomer synthesized from this compound. This method allows for better control over molecular weight and results in polymers with a narrow polydispersity index.[2]

Proposed Experimental Workflow for ROP

G cluster_synthesis Monomer Synthesis cluster_rop Ring-Opening Polymerization Start N-Cbz-cis-4-Hydroxy-L-proline methyl ester Mitsunobu Intramolecular Mitsunobu Reaction (or other cyclization method) Start->Mitsunobu Lactone N-Cbz-bicyclic lactone monomer (NCbz-PL) Mitsunobu->Lactone Polymerization Organocatalyzed ROP (e.g., DBU, 25°C) Lactone->Polymerization Polymer Poly(N-Cbz-cis-4-hydroxy-L-proline ester) Polymerization->Polymer Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymerization

Caption: Proposed workflow for ROP of a hydroxyproline-derived lactone.

Protocol: Synthesis of N-Cbz-bicyclic lactone (NCbz-PL) Monomer

This protocol is adapted from methods for synthesizing similar bicyclic lactones from N-protected hydroxyproline derivatives.[2]

  • Precursor Preparation: The starting material, N-Cbz-cis-4-Hydroxy-L-proline, is required. The methyl ester may need to be hydrolyzed first.

  • Cyclization: Perform an intramolecular Mitsunobu reaction to form the bicyclic lactone.

    • Dissolve N-Cbz-cis-4-Hydroxy-L-proline in a suitable solvent (e.g., THF).

    • Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at a low temperature (e.g., 0°C).

    • Allow the reaction to proceed to completion.

  • Purification: Purify the resulting N-Cbz-bicyclic lactone monomer using column chromatography.

Protocol: Ring-Opening Polymerization of NCbz-PL

This protocol is based on the organocatalyzed ROP of similar N-protected hydroxyproline-derived lactones.[2]

  • Reaction Setup: In a glovebox, dissolve the purified NCbz-PL monomer and an initiator (e.g., benzyl alcohol) in a dry solvent (e.g., chloroform).

  • Initiation: Add an organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution at room temperature (25°C).

  • Polymerization: Allow the polymerization to proceed until high monomer conversion is achieved.

  • Quenching: Quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

  • Isolation: Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.

Data Presentation

The following tables summarize quantitative data from the literature for polymers derived from N-Cbz-hydroxyproline and related monomers.

Table 1: Properties of Poly(4-hydroxy-N-Cbz-L-proline ester) from Direct Polycondensation

PropertyValueReference
Polymerization MethodMelt Condensation
MonomerN-Cbz-4-hydroxy-L-proline
Polydispersity Index (PDI)1.7
Average Degree of Polymerization (DP)< 40
Degradation Time (of deprotected polymer)~3 months at pH 7.0, 37°C

Table 2: Properties of Polymers from Ring-Opening Polymerization of N-Protected Hydroxyproline-Derived Lactones

PropertyValueReference
Polymerization MethodRing-Opening Polymerization[2]
MonomerN-Cbz-bicyclic lactone (NCbz-PL)[2]
Number-Average Molecular Weight (Mn)Up to ~90 kg/mol [2]
Polydispersity Index (PDI)Generally < 1.10[2]
Catalyst1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2]
InitiatorBenzyl Alcohol[2]

Applications

Polymers derived from this compound are anticipated to have a range of applications in the biomedical field due to their biodegradability and functionalizability.

  • Drug Delivery: The polyester backbone can be designed to degrade at a controlled rate, releasing encapsulated therapeutic agents.

  • Gene Delivery: After deprotection of the Cbz group, the resulting cationic polymer can form complexes with nucleic acids (e.g., DNA, siRNA) and facilitate their delivery into cells.

  • Tissue Engineering: These polymers can be fabricated into scaffolds that support cell growth and tissue regeneration, degrading as new tissue is formed.

  • Functional Biomaterials: The hydroxyl group provides a handle for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: There are two primary synthetic routes to obtain this compound:

  • Direct Esterification of N-Cbz-cis-4-Hydroxy-L-proline: This involves the protection of the amino group of cis-4-hydroxy-L-proline with a carboxybenzyl (Cbz) group, followed by the esterification of the carboxylic acid with methanol. Common esterification methods include the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP), or reaction with methanol under acidic conditions (e.g., using sulfuric acid or thionyl chloride).

  • Stereochemical Inversion from the trans-isomer: This route starts with the more readily available N-Cbz-trans-4-hydroxy-L-proline. The stereochemistry at the C4 position is inverted to the cis configuration, often via a Mitsunobu reaction, followed by methyl esterification if not already performed.

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The most common side reactions include:

  • N-acylurea Formation: Occurs when using carbodiimide coupling agents like DCC.

  • Epimerization: Inversion of stereochemistry at the C4 position, leading to the undesired trans-isomer.

  • Intramolecular Cyclization (Lactone Formation): The cis-hydroxyl group can react with the activated carboxylic acid to form a bicyclic lactone.

  • Cbz-Group Cleavage: The N-Cbz protecting group can be unstable under harsh acidic or reductive conditions.

  • Formation of Amide Impurities: If the starting material is not fully N-protected, the free amino group can react to form amide dimers or polymers.

Q3: How can I minimize the formation of the N-acylurea byproduct?

A3: The formation of N-acyl-dicyclohexylurea, a common byproduct when using DCC, can be minimized by the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP intercepts the reactive O-acylisourea intermediate to form a more reactive acylpyridinium species, which is less prone to rearrangement to the N-acylurea. Using a slight excess of the alcohol (methanol) and carefully controlling the reaction temperature can also favor the desired esterification.

Q4: What conditions can lead to the epimerization of the hydroxyl group?

A4: Epimerization from the desired cis to the undesired trans isomer can occur under both acidic and basic conditions, particularly with prolonged reaction times or elevated temperatures. For instance, strong acid-catalyzed esterification or harsh basic conditions during work-up can promote this side reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired ester Incomplete reaction.- Increase reaction time. - Ensure all reagents are anhydrous. - Use a slight excess of methanol and coupling agents.
Formation of N-acylurea byproduct.- Add a catalytic amount of DMAP (5-10 mol%) to the reaction mixture. - Perform the reaction at a lower temperature (0°C to room temperature).
Epimerization to the trans-isomer, which may be lost during purification.- Use milder reaction conditions (e.g., DCC/DMAP at 0°C). - Avoid prolonged exposure to strong acids or bases.
Product is contaminated with a white, insoluble precipitate. The precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.- Filter the reaction mixture before work-up. - If DCU precipitates during work-up, it can be removed by a second filtration. - For water-soluble byproducts, consider using EDC (a water-soluble carbodiimide) instead of DCC.
Presence of an unexpected peak in NMR/LC-MS corresponding to a lower molecular weight. This could indicate cleavage of the N-Cbz protecting group.- Avoid harsh acidic conditions. If using an acid catalyst for esterification, use a milder acid or shorter reaction times. - Ensure no reductive conditions are inadvertently introduced.
Presence of an unexpected peak in NMR/LC-MS corresponding to a higher molecular weight. This may be due to the formation of amide-linked dimers or oligomers.- Ensure the starting N-Cbz-cis-4-hydroxy-L-proline is fully protected and free of any unprotected amino acid.
Loss of stereochemical purity (presence of the trans-isomer). Epimerization at the C4 position.- Maintain a low reaction temperature. - Minimize reaction time. - Use neutral or mildly basic conditions during work-up.
Formation of a bicyclic lactone. Intramolecular cyclization of the cis-hydroxy acid.- This is more likely to occur if the carboxylic acid is activated and the alcohol (methanol) is not readily available or is sterically hindered. Ensure methanol is present in sufficient quantity before adding the coupling agent.

Experimental Protocols

Protocol 1: Esterification of N-Cbz-cis-4-Hydroxy-L-proline using DCC/DMAP (Steglich Esterification)

This protocol is adapted from procedures for similar N-protected amino acids.

  • Dissolution: Dissolve N-Cbz-cis-4-hydroxy-L-proline (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol and Catalyst: Add methanol (1.5-2.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM or THF to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter off the precipitated N,N'-dicyclohexylurea (DCU).

    • Wash the filtrate with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution), followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Synthesis of cis-isomer from trans-isomer via Mitsunobu Reaction

This is a common strategy to obtain the cis stereochemistry.

  • Mitsunobu Reaction:

    • Dissolve N-Cbz-trans-4-hydroxy-L-proline (1.0 eq.), a suitable carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Work-up by removing the solvent and purifying the intermediate ester by chromatography.

  • Hydrolysis: Hydrolyze the resulting ester (e.g., benzoate ester) under basic conditions (e.g., with LiOH or NaOH) to yield N-Cbz-cis-4-hydroxy-L-proline.

  • Esterification: Esterify the resulting cis-hydroxy acid using Protocol 1.

Signaling Pathways and Workflows

Synthesis and Side Reaction Pathways

Synthesis_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions start N-Cbz-cis-4-hydroxy-L-proline activated O-Acylisourea Intermediate start->activated + DCC epimer N-Cbz-trans-4-hydroxy-L-proline start->epimer Epimerization (Acid/Base, Heat) lactone Bicyclic Lactone start->lactone Intramolecular Cyclization product N-Cbz-cis-4-hydroxy-L-proline methyl ester activated->product + Methanol, DMAP acylurea N-Acylurea activated->acylurea Rearrangement

Caption: Main synthesis pathway and common side reactions.

Experimental Workflow for Steglich Esterification

Steglich_Workflow start Dissolve Reactants (N-Cbz-cis-4-hydroxy-L-proline, Methanol, DMAP in solvent) cool Cool to 0°C start->cool add_dcc Add DCC Solution cool->add_dcc react Stir at 0°C, then RT (Monitor by TLC) add_dcc->react filter Filter to Remove DCU react->filter workup Aqueous Work-up (Acid/Base Washes) filter->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step workflow for Steglich esterification.

Quantitative Data Summary

Side ProductFactors Increasing FormationFactors Decreasing FormationTypical Observed Range (if available)
N-Acylurea - Absence of DMAP - Sterically hindered alcohol - Slow reaction rate- Addition of catalytic DMAP - Use of less hindered alcoholCan be a major byproduct (>50%) without DMAP, significantly reduced (<5%) with DMAP.
trans-Epimer - High temperatures - Prolonged reaction times - Strong acidic or basic conditions- Low temperatures (0°C to RT) - Shorter reaction times - Mild work-up conditionsCan be up to 8% during acid hydrolysis of collagen; rates during esterification vary with conditions.[1]
Bicyclic Lactone - High concentration of activated acid - Low concentration of external nucleophile (methanol)- Addition of methanol before the coupling agent - Use of a slight excess of methanolFormation is generally minor if the external nucleophile is readily available.
Cbz-Deprotected Amine - Strong acidic conditions (e.g., refluxing in strong acid) - Presence of a hydrogenation catalyst (e.g., Pd/C) and a hydrogen source- Use of mild acid for work-up - Avoidance of reductive conditionsThe Cbz group is generally stable to the mild conditions of Steglich esterification.

References

Technical Support Center: Purification of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Cbz-cis-4-Hydroxy-L-proline methyl ester from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation (Confirmed by TLC) Incomplete reaction due to inactive reagents, incorrect stoichiometry, or suboptimal reaction conditions (temperature, time).- Ensure the freshness and purity of starting materials (cis-4-Hydroxy-L-proline methyl ester, Benzyl Chloroformate).- Verify the stoichiometry of reagents, particularly the base used to neutralize HCl generated during the reaction.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Presence of Multiple Spots on TLC After Reaction - Unreacted starting materials.- Formation of byproducts such as di-Cbz protected proline or benzyl alcohol.- O-acylation of the hydroxyl group.- Use TLC to compare the reaction mixture with starting material standards.- Employ flash column chromatography for separation. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Difficulty in Removing Dicyclohexylurea (DCU) byproduct (if DCC is used for esterification) DCU has low solubility in many organic solvents.- Filter the reaction mixture before work-up. DCU will precipitate out.- If DCU remains, it can often be removed by recrystallization from a suitable solvent system.
Product Oiling Out During Recrystallization The chosen solvent system is not ideal; the product is melting in the hot solvent rather than dissolving.- Try a different solvent or solvent mixture. Common recrystallization solvents for N-protected amino acid esters include ethyl acetate/hexanes, ethanol, or isopropyl alcohol.[1] - Introduce a seed crystal to induce crystallization.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Low Yield After Purification - Loss of product during aqueous work-up due to some water solubility.- Inefficient extraction.- Adsorption of the polar product onto silica gel during column chromatography.- Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the product.- Use a more polar solvent for extraction, such as ethyl acetate.- When performing column chromatography, consider using a less polar solvent system initially and gradually increasing the polarity.
Pure Product is a Gummy Solid or Oil Instead of a White Solid Presence of residual solvent or minor impurities.- Dry the product under high vacuum for an extended period.- Attempt recrystallization from a different solvent system.- If the amount is small, purification by preparative TLC or HPLC might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: this compound is typically a white to off-white solid.[2] The melting point is reported to be in the range of 80-85 °C.[2]

Q2: How can I monitor the progress of the N-Cbz protection reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[3] Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v), and visualize the spots under UV light (254 nm), as the Cbz group is UV active.[4] Staining with potassium permanganate or p-anisaldehyde can also be used for visualization.[4] The product should have a different Rf value than the starting amino acid ester.

Q3: What are the most common impurities to expect in the crude reaction mixture?

A3: Common impurities may include unreacted starting materials (4-hydroxy-L-proline methyl ester), benzyl alcohol (from the decomposition of benzyl chloroformate), and potentially over-acylated byproducts where the hydroxyl group is also protected.[3] If dicyclohexylcarbodiimide (DCC) is used for a preceding esterification step, dicyclohexylurea (DCU) will be a major byproduct.

Q4: What is a good starting point for developing a column chromatography method?

A4: For normal-phase silica gel chromatography, a gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended. A good starting point would be a gradient of ethyl acetate in hexanes.[5] For example, you can start with 20% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.

Q5: Which solvent systems are suitable for the recrystallization of this compound?

A5: Based on general principles for N-protected amino acid esters, suitable recrystallization solvents could include:

  • Ethyl acetate/hexanes[1]

  • Ethanol[1]

  • Isopropyl alcohol[6]

  • Dichloromethane/hexanes

The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

Q6: How can I confirm the purity and identity of the final product?

A6: The purity and identity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: To compare with the literature value.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate in hexanes (e.g., 20%, 30%, 50%) to determine the optimal mobile phase for separation. The ideal solvent system should give a good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexanes or ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate) to dissolve the solid completely. If using a two-solvent system like ethyl acetate/hexanes, dissolve the solid in the minimum amount of boiling ethyl acetate, then add hexanes dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction with EtOAc) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) crude_solid->chromatography recrystallization Recrystallization (e.g., EtOAc/Hexanes) crude_solid->recrystallization pure_product Pure N-Cbz-cis-4-Hydroxy-L-proline methyl ester chromatography->pure_product recrystallization->pure_product analysis Purity & Identity Confirmation (NMR, HPLC, MS, MP) pure_product->analysis

Caption: Purification workflow for this compound.

TroubleshootingLogic start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure success Pure Product Obtained is_pure->success Yes column Perform Column Chromatography is_pure->column No, multiple spots recrystallize Attempt Recrystallization is_pure->recrystallize No, minor impurities oiling_out Oiling out during recrystallization? low_yield Low Yield? oiling_out->low_yield No change_solvent Change Recrystallization Solvent/Technique oiling_out->change_solvent Yes low_yield->success No optimize_workup Optimize Work-up & Extraction Conditions low_yield->optimize_workup Yes column->low_yield recrystallize->oiling_out change_solvent->recrystallize optimize_workup->start

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers improve yield and purity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, which typically proceeds in two steps: (1) N-protection of cis-4-Hydroxy-L-proline and (2) methyl esterification.

Problem Potential Cause Recommended Solution
Low Yield in Step 1 (N-Cbz Protection) Incomplete reaction due to improper pH. The reaction of benzyl chloroformate (Cbz-Cl) requires a basic pH (typically 8-10) to deprotonate the amine and neutralize the HCl byproduct.[1][2]Use a buffered aqueous base system, such as a 2:1 mixture of Na₂CO₃ and NaHCO₃, to maintain a stable pH between 8 and 10 during the addition of Cbz-Cl.[1] Monitor the pH throughout the addition.
Decomposition of benzyl chloroformate.Cbz-Cl is moisture-sensitive. Use a fresh bottle or a recently opened one stored under inert gas. Add it neat or as a solution in a dry, inert solvent like dioxane.
Formation of side products.Add Cbz-Cl slowly at a low temperature (0-5 °C) to minimize side reactions and control the exotherm.[3]
Low Yield in Step 2 (Methyl Esterification) Using Acidic Conditions (e.g., SOCl₂/MeOH): Partial or complete removal of the Cbz protecting group. Although more stable than Boc, the Cbz group can be cleaved under harsh acidic conditions.[4]Opt for milder, non-acidic esterification methods. A highly effective alternative is using a coupling agent like Dicyclohexylcarbodiimide (DCC) with methanol in a solvent like THF or DCM.[5]
Incomplete reaction.If using DCC, ensure all reagents are anhydrous. Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. Allow the reaction to proceed for several hours or overnight to ensure completion.
Difficult purification from byproducts.If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents. After the reaction, cool the mixture and filter off the DCU precipitate. If using a Mitsunobu reaction, byproducts like triphenylphosphine oxide can be challenging to remove. Purification often requires column chromatography.[6][7]
Product is an Oil / Fails to Crystallize Presence of impurities or residual solvent.Purify the crude product by silica gel column chromatography. Use a solvent system like ethyl acetate/hexane to separate the product from nonpolar impurities (e.g., triphenylphosphine oxide) and polar starting materials.
The product may be an oil at room temperature if not completely pure.Triturate the oil with a non-polar solvent like petroleum ether or hexane to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.[3]
Presence of Unexpected Byproducts in Final Product Side reaction at C4-OH: The hydroxyl group can potentially react with Cbz-Cl or during the esterification activation step, although this is less common than N-acylation.Ensure slow, controlled addition of reagents at low temperatures. The higher nucleophilicity of the amine generally ensures selective N-protection.[4]
Formation of Dipeptides: If the starting material is not fully protected before the next coupling step, dipeptide formation can occur.Ensure the N-protection step goes to completion by monitoring with TLC before proceeding to the esterification step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of steps for this synthesis?

A1: The recommended sequence is N-protection of cis-4-Hydroxy-L-proline first, followed by methyl esterification.[5] Performing esterification first often requires harsh acidic conditions (like Fischer esterification) which can lead to unwanted side reactions, such as intermolecular esterification or amide formation with another molecule of the starting material.[5] Protecting the amine first allows for milder conditions to be used for the subsequent esterification.

Q2: How can I monitor the progress of the reactions?

A2: Thin-Layer Chromatography (TLC) is the most effective method. For the N-protection step, you will see the polar amino acid spot (visualized with ninhydrin stain) disappear and a new, less polar spot (UV active due to the Cbz group) appear. For the esterification, the carboxylic acid starting material will be replaced by the more non-polar methyl ester product.

Q3: The Cbz deprotection by catalytic hydrogenation seems to fail. What could be the issue?

A3: Catalytic hydrogenation (e.g., H₂ with Pd/C) is the standard method for Cbz deprotection.[4] If it fails, potential causes include an insufficient hydrogen source, which can lead to the formation of N-benzyl tertiary amines as a side product, or poisoning of the palladium catalyst.[1] Ensure the catalyst is active and the system is properly flushed with hydrogen.

Q4: Can I use a different protecting group instead of Cbz?

A4: Yes, other protecting groups like Boc (tert-butoxycarbonyl) can be used. A detailed protocol for the synthesis of N-Boc-cis-4-hydroxyproline methyl ester has been described.[5] The choice depends on the desired orthogonality in subsequent synthetic steps. Boc is acid-labile, while Cbz is removed by hydrogenolysis, allowing for selective deprotection strategies.[8]

Q5: Is it possible to invert the stereochemistry at the C4 hydroxyl group?

A5: Yes, the stereochemistry can be inverted from the trans isomer to the desired cis configuration (relative to the C2 carboxylate) using a Mitsunobu reaction.[9][10] This reaction proceeds with a complete inversion of stereochemistry at the alcohol center. However, it requires careful purification to remove phosphorus-containing byproducts.[6][7]

Experimental Protocols

Protocol 1: N-Protection of cis-4-Hydroxy-L-proline

This protocol is based on the standard Schotten-Baumann conditions, optimized for amino acids.[3][11]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-4-Hydroxy-L-proline (1.0 eq) in a 2:1 mixture of aqueous Na₂CO₃ (2.0 eq) and NaHCO₃ (1.0 eq) solution at 0 °C.

  • Reaction: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C. The pH should be maintained between 8 and 10.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove any excess Cbz-Cl. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-cis-4-Hydroxy-L-proline, which is often an oil or solid that can be used in the next step without further purification.

Protocol 2: Methyl Esterification using DCC

This protocol uses a mild coupling agent to avoid cleaving the Cbz group.[5]

  • Preparation: Dissolve N-Cbz-cis-4-Hydroxy-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of DMAP (0.1 eq).

  • Reaction: Cool the solution to 0 °C and add methanol (1.5-2.0 eq). In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter off the DCU precipitate and wash the solid with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by silica gel chromatography (e.g., 30-50% Ethyl Acetate in Hexane) to yield the pure this compound.

Diagrams

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Methyl Esterification SM cis-4-Hydroxy-L-proline S1_Product N-Cbz-cis-4-Hydroxy-L-proline SM->S1_Product Cbz-Cl S1_Reagents Reagents: - Benzyl Chloroformate (Cbz-Cl) - Na₂CO₃/NaHCO₃ (aq) - 0-5 °C S2_Product N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester S1_Product->S2_Product DCC/MeOH S2_Reagents Reagents: - Methanol (MeOH) - DCC, DMAP - Anhydrous DCM TroubleshootingTree Start Low Yield in Final Product CheckStep1 Check Yield/Purity of N-Cbz Intermediate Start->CheckStep1 Step1_Low Low Yield in Step 1? CheckStep1->Step1_Low Step2_Low Low Yield in Step 2? CheckStep1->Step2_Low Step1_Low->Step2_Low No S1_Cause1 Incomplete Reaction: Check pH & Reagent Quality Step1_Low->S1_Cause1 Yes S2_Cause1 Incomplete Esterification: Use Anhydrous Conditions, Extend Reaction Time Step2_Low->S2_Cause1 Yes S1_Cause2 Side Reactions: Lower Temperature, Slow Addition S1_Cause1->S1_Cause2 S2_Cause2 Cbz Deprotection: Avoid Harsh Acid. Use DCC or other mild method. S2_Cause1->S2_Cause2 S2_Cause3 Purification Loss: Optimize Chromatography, Ensure full DCU precipitation. S2_Cause2->S2_Cause3

References

Preventing epimerization during synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, with a specific focus on preventing the common issue of epimerization to the trans-isomer.

Troubleshooting Guide: Minimizing Epimerization

Question: I am observing a significant amount of the trans-isomer in my final product. What are the potential causes and how can I prevent this epimerization?

Answer:

Epimerization at the C4 position of the proline ring is a well-documented challenge, often occurring due to the presence of base or elevated temperatures during the reaction. The primary step where this unwanted side reaction occurs is during the esterification of N-Cbz-cis-4-Hydroxy-L-proline. Here are the common causes and recommended solutions:

  • Cause 1: Use of Basic or Harsh Esterification Conditions. Traditional esterification methods, such as using methanol with a strong acid catalyst (e.g., H₂SO₄) at reflux, can promote epimerization. Similarly, strongly basic conditions can deprotonate the hydroxyl group, facilitating ring-opening and subsequent re-cyclization that can lead to the more thermodynamically stable trans-isomer.

  • Solution 1: Employ Milder Esterification Reagents. The use of diazomethane or its safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), is highly recommended for the esterification of N-Cbz-cis-4-hydroxy-L-proline. These reagents react under mild, neutral conditions at low temperatures, significantly suppressing the risk of epimerization.

  • Cause 2: Elevated Reaction Temperatures. Higher temperatures provide the activation energy needed for the epimerization process to occur.

  • Solution 2: Maintain Low Reaction Temperatures. When using reagents like TMS-diazomethane, it is crucial to keep the reaction temperature at or below 0 °C. Careful monitoring and control of the temperature throughout the addition of the reagent and the subsequent reaction time are essential for minimizing the formation of the trans-isomer.

  • Cause 3: Prolonged Reaction Times. Even under milder conditions, extended reaction times can increase the likelihood of epimerization.

  • Solution 3: Monitor Reaction Progress and Minimize Time. The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion. Once the starting material has been consumed, the reaction should be promptly quenched and worked up to avoid unnecessary exposure to conditions that could promote epimerization.

  • Cause 4: Inadequate Purification Methods. The purification process itself can sometimes contribute to epimerization if not carried out carefully.

  • Solution 4: Utilize Appropriate Purification Techniques. Column chromatography on silica gel is a standard and effective method for separating the desired cis-isomer from any trans-isomer that may have formed. Careful selection of the eluent system is important to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: Why is the cis-isomer preferred over the trans-isomer in many synthetic applications?

The stereochemistry of the hydroxy group in 4-hydroxyproline derivatives is crucial as it dictates the conformation of the proline ring and, consequently, the three-dimensional structure of peptides and proteins into which it is incorporated. The cis-isomer is a key component in various pharmaceuticals and is often required for specific biological activities.

Q2: Can I use other esterification methods, such as Fischer esterification?

While Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) is a common method, it is generally not recommended for this specific synthesis due to the harsh conditions (typically heating in the presence of a strong acid) which are known to cause significant epimerization of the C4 stereocenter.

Q3: How can I confirm the stereochemistry of my final product?

The stereochemistry of the product can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the cis and trans isomers based on the differences in chemical shifts and coupling constants of the proline ring protons.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the ratio of cis and trans isomers.

Q4: Is (trimethylsilyl)diazomethane safe to use?

(Trimethylsilyl)diazomethane is considered a safer alternative to diazomethane as it is less explosive. However, it is still a toxic and potentially carcinogenic reagent and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). It is typically supplied as a solution in an organic solvent.

Quantitative Data Summary

The choice of esterification method has a significant impact on the diastereomeric ratio of the product. The following table summarizes typical outcomes:

Esterification MethodReagentsTemperatureTypical Diastereomeric Ratio (cis:trans)Reference
TMS-diazomethane(CH₃)₃SiCHN₂ in MeOH/Toluene0 °C>99:1
Fischer EsterificationMeOH, H₂SO₄ (cat.)RefluxCan lead to significant epimerizationGeneral Knowledge

Key Experimental Protocols

Protocol 1: Esterification of N-Cbz-cis-4-Hydroxy-L-proline using (Trimethylsilyl)diazomethane

  • Preparation: Dissolve N-Cbz-cis-4-Hydroxy-L-proline (1 equivalent) in a mixture of toluene and methanol (e.g., a 10:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (approximately 1.1 equivalents) dropwise to the cooled solution. A yellow color should persist, indicating a slight excess of the reagent.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC until the starting material is no longer detectable.

  • Quenching: Quench the reaction by the dropwise addition of acetic acid until the yellow color disappears.

  • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Visual Guides

start N-Cbz-cis-4-Hydroxy-L-proline reagent (Trimethylsilyl)diazomethane Methanol/Toluene, 0°C product_cis N-Cbz-cis-4-Hydroxy-L-proline methyl ester harsh_conditions Harsh Conditions (e.g., Base, Heat) reagent->product_cis Mild Esterification (Desired Pathway) side_product_trans N-Cbz-trans-4-Hydroxy-L-proline methyl ester (Epimer) harsh_conditions->side_product_trans Epimerization (Side Reaction) start Problem Identified: Significant formation of trans-isomer check_reagents Are you using a mild esterification reagent (e.g., TMS-diazomethane)? start->check_reagents use_mild_reagent Action: Switch to TMS-diazomethane or another mild reagent. check_reagents->use_mild_reagent No check_temp Is the reaction temperature maintained at ≤ 0°C? check_reagents->check_temp Yes use_mild_reagent->check_temp control_temp Action: Implement strict temperature control. check_temp->control_temp No check_time Is the reaction time minimized? check_temp->check_time Yes control_temp->check_time monitor_reaction Action: Monitor reaction by TLC and work up promptly. check_time->monitor_reaction No end Problem Resolved: High yield of cis-isomer check_time->end Yes monitor_reaction->end

Overcoming solubility issues with N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Cbz-cis-4-Hydroxy-L-proline methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to solubility, during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and recommended initial solvents for dissolving this compound?

This compound is a protected amino acid derivative commonly used in peptide synthesis. It typically appears as a solid with a melting point in the range of 80-85°C. For applications like peptide synthesis, initial attempts to dissolve the compound should be made using common polar aprotic solvents.

PropertyValue
CAS Number 57653-35-7
Molecular Formula C₁₄H₁₇NO₅
Molecular Weight 279.29 g/mol
Form Solid
Melting Point 80-85 °C
Initial Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

Q2: My this compound is not dissolving in standard solvents like DMF or DCM. What are my next steps?

If you encounter solubility issues in standard solvents, several strategies can be employed. A more powerful polar aprotic solvent like Dimethyl sulfoxide (DMSO) can be effective. Alternatively, a co-solvent system, often called a "magic mixture," consisting of DCM, DMF, and NMP in a 1:1:1 ratio, can enhance solubility for difficult-to-dissolve compounds.

Q3: Can I use heat or sonication to improve the solubility of this compound?

Yes, gentle warming and sonication are common techniques to aid dissolution. It is advisable to warm the solution gently in a water bath, not exceeding 40°C, while mixing or sonicating. However, exercise caution, as excessive heat can potentially lead to the degradation of the compound. It is recommended to test this on a small scale first.

Q4: The compound precipitated out of my reaction mixture. What should I do?

Precipitation can result from changes in temperature, solvent evaporation, or reaching the solubility limit. To redissolve the precipitate, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the mixture, or sonicating the solution. If precipitation occurs during a reaction, it might also indicate the formation of a less soluble product.

Q5: I am observing low coupling efficiency in my peptide synthesis. Could this be related to solubility issues?

Absolutely. Poor solubility of a protected amino acid is a common cause of low coupling efficiency. If the compound is not fully dissolved, its concentration in the solution is lower than expected, leading to incomplete reactions, lower yields, and the potential for side reactions. Ensuring complete dissolution before adding the compound to the reaction is crucial.

Troubleshooting Guide: Step-by-Step Dissolution Protocol

This guide provides a systematic approach to dissolving this compound when solubility issues arise.

G cluster_workflow Solubility Troubleshooting Workflow start Start: Weigh N-Cbz-cis-4-Hydroxy-L-proline methyl ester solvent1 Attempt to dissolve in primary solvent (e.g., DMF, DCM) start->solvent1 check1 Is it fully dissolved? solvent1->check1 solvent2 Try a stronger solvent (DMSO) or a co-solvent mixture (DCM:DMF:NMP 1:1:1) check1->solvent2 No success Success: Proceed with experiment check1->success Yes check2 Is it fully dissolved? solvent2->check2 heat Apply gentle heat (<40°C) and/or sonication check2->heat No check2->success Yes check3 Is it fully dissolved? heat->check3 check3->success Yes fail Failure: Consider alternative strategies or consult further check3->fail No

A stepwise workflow for troubleshooting dissolution.

Experimental Protocols

Protocol 1: Standard Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling this compound to a resin-bound peptide chain.

Materials:

  • This compound

  • Fmoc-deprotected peptide-resin

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (DMF or NMP)

  • Washing solvent (DMF)

  • Reaction vessel

Methodology:

  • Dissolution of Amino Acid:

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3.9 equivalents) in your chosen solvent (e.g., DMF).

    • Troubleshooting: If the compound does not dissolve, follow the "Solubility Troubleshooting Workflow" diagram above before proceeding. Ensure the compound is fully dissolved to prevent incomplete coupling.

  • Activation:

    • Add the base (e.g., DIPEA, 8 equivalents) to the dissolved amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the mixture at room temperature for the recommended time (typically 1-2 hours). For difficult couplings, the time may be extended.

  • Washing:

    • After the coupling period, drain the reaction vessel.

    • Thoroughly wash the resin with DMF (3-5 times) to remove any excess reagents and byproducts.

  • Confirmation:

    • Perform a qualitative test (e.g., Kaiser test for primary amines or a specific test for secondary amines if coupling to proline) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

    • If the test is positive, a second coupling (recoupling) may be necessary to drive the reaction to completion.

G cluster_logic Consequences of Poor Solubility solubility Poor Solubility of N-Cbz-cis-4-Hydroxy-L-proline methyl ester concentration Reduced effective reagent concentration solubility->concentration reaction Incomplete Coupling Reaction concentration->reaction yield Low Final Product Yield reaction->yield purity Increased Impurities (e.g., deletion sequences) reaction->purity

The impact of poor solubility on reaction outcomes.

Technical Support Center: Optimization of Coupling Reactions with N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions with N-Cbz-cis-4-Hydroxy-L-proline methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

A1: The primary challenges in coupling reactions with this compound often stem from the steric hindrance of the proline ring and the presence of the N-Cbz protecting group. Proline is a secondary amine, which can lead to slower reaction kinetics compared to primary amines.[1] Additionally, the cis-conformation of the hydroxyl group can influence the molecule's reactivity and solubility. In solid-phase peptide synthesis, aggregation of the growing peptide chain can also be a significant issue, particularly when proline is involved.[2]

Q2: Which coupling reagents are most effective for this substrate?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, as well as phosphonium salt-based reagents like PyBOP and PyAOP, are often more effective than standard carbodiimides like EDC or DCC alone.[3][4] HATU, in particular, is known for its high efficiency in difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[5][6]

Q3: How can I minimize the risk of racemization during the coupling reaction?

A3: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis.[7] To minimize this risk when coupling this compound, several strategies can be employed:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.[2]

  • Choice of Reagents: Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization compared to some uronium-based reagents.[3]

  • Control of Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the carboxylic acid can also reduce the extent of racemization.[3]

Q4: Can the hydroxyl group on the proline ring cause side reactions?

A4: Yes, the free hydroxyl group can potentially undergo side reactions, such as O-acylation, depending on the reaction conditions. While generally less nucleophilic than the amine, under certain conditions, particularly with highly reactive acylating agents or in the presence of strong bases, acylation of the hydroxyl group can occur. It is crucial to carefully select the coupling conditions to ensure chemoselectivity for the desired amide bond formation. In some synthetic strategies, the hydroxyl group is intentionally protected to prevent such side reactions.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during coupling reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance of the proline derivative.Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[3][4]
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or low temperature.Increase the reaction time and monitor progress using TLC or LC-MS. Gentle heating can also be beneficial, but should be optimized to avoid side reactions.
Poor Solubility: The reactants or the product may have limited solubility in the chosen solvent, leading to a heterogeneous and inefficient reaction.Ensure all reactants are fully dissolved. Consider using a more polar solvent like DMF or NMP, or a solvent mixture. Sonication can aid in dissolution.[9]
Presence of Multiple Products (Side Reactions) Racemization: Loss of stereochemical integrity at the alpha-carbon of the coupling partner.Use an additive like HOAt, switch to a less racemization-prone coupling reagent like PyBOP, and lower the reaction temperature.[3]
O-Acylation: The hydroxyl group of the proline derivative has been acylated.Optimize the reaction conditions to favor N-acylation. This may involve using a less reactive acylating agent or a milder base. Alternatively, protect the hydroxyl group prior to coupling.
Diketopiperazine Formation: In solid-phase synthesis, this can occur at the dipeptide stage, especially with proline as one of the first two residues.[2]If using Fmoc-based synthesis, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[2]
Difficulty in Monitoring Reaction Progress Unreliable Ninhydrin Test: The standard Kaiser (ninhydrin) test is not reliable for secondary amines like proline.[10]Use alternative tests such as the isatin test or the chloranil test, which produce a colored product with unprotected N-terminal proline.[10] For definitive confirmation, a small test cleavage followed by LC-MS analysis is recommended.[11]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for amide bond formation. Note: Quantitative data for coupling reactions specifically with this compound is limited in the available literature. The data presented here is based on general protocols for peptide coupling and reactions with closely related proline derivatives. Optimization for the specific substrate is highly recommended.

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent Typical Equivalents (vs. Limiting Reagent) Additive (Equivalents) Base (Equivalents) Typical Solvent General Remarks
EDC 1.1 - 1.5HOBt or HOAt (1.1 - 1.5)DIPEA or NMM (1.1 - 2.0)DCM, DMFCost-effective, but may require longer reaction times for hindered couplings.[12]
HBTU 1.0 - 1.2None required (contains HOBt moiety)DIPEA or NMM (2.0 - 3.0)DMF, NMPGenerally more efficient than carbodiimides.[6]
HATU 1.0 - 1.2None required (contains HOAt moiety)DIPEA or NMM (2.0 - 3.0)DMF, NMPHighly efficient for sterically hindered couplings and rapid reactions, with a lower risk of racemization compared to HBTU.[5][6]
PyBOP 1.0 - 1.2None requiredDIPEA or NMM (2.0 - 3.0)DMF, DCMA phosphonium-based reagent known for low racemization levels.[3]

Table 2: General Reaction Parameters for Amide Coupling

Parameter Typical Range Considerations
Temperature 0 °C to Room TemperatureLower temperatures can help to minimize racemization.[3] Gentle heating may be required for particularly difficult couplings.
Reaction Time 1 - 24 hoursSterically hindered couplings may require longer reaction times. Monitor by TLC or LC-MS to determine completion.
Solvent DMF, NMP, DCMThe choice of solvent can impact solubility and reaction rate. Anhydrous solvents should be used.
Base DIPEA, NMM, CollidineA non-nucleophilic base is essential to neutralize any acid present and to facilitate the reaction. The choice of base can influence the extent of racemization.[3]

Experimental Protocols

Protocol: Amide Coupling of this compound with an Amino Acid Ester using HATU

This protocol describes a general procedure for the solution-phase coupling of this compound with an amino acid ester hydrochloride salt.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Base Addition: To the stirring solution, add DIPEA (2.5 eq). Stir the mixture for 10-15 minutes at room temperature to ensure the formation of the free amine of the amino acid ester.

  • Coupling Reagent Addition: Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Visualizations

SARS-CoV-2 Replication Cycle and the Role of the Main Protease (3CLpro)

The development of peptidomimetic inhibitors often targets viral proteases, which are essential for viral replication. N-Cbz-cis-4-Hydroxy-L-proline and its derivatives can serve as key building blocks in the synthesis of such inhibitors, for example, in the development of drugs targeting the SARS-CoV-2 main protease (3CLpro or Mpro). The following diagram illustrates the viral replication cycle and the critical role of this protease.

SARS_CoV_2_Replication_Cycle Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral Replication & Transcription Viral Replication & Transcription Viral Assembly & Release Viral Assembly & Release Viral Replication & Transcription->Viral Assembly & Release 5. Assembly New Virions New Virions Viral Assembly & Release->New Virions 6. Release 3CLpro Cleavage 3CLpro Cleavage Functional Viral Proteins Functional Viral Proteins 3CLpro Cleavage->Functional Viral Proteins Inhibition Point Inhibition Point->3CLpro Cleavage Inhibition by Protease Inhibitors Host Cell Host Cell Viral RNA Viral RNA Uncoating->Viral RNA Translation of Polyproteins Translation of Polyproteins Viral RNA->Translation of Polyproteins 2. Translation Polyproteins Polyproteins Translation of Polyproteins->Polyproteins Polyproteins->3CLpro Cleavage 3. Proteolytic Processing Functional Viral Proteins->Viral Replication & Transcription 4. Replication

Caption: SARS-CoV-2 Replication Cycle and Protease Inhibition.

Experimental Workflow: Optimization of Coupling Reaction

The following diagram outlines a logical workflow for optimizing the coupling reaction of this compound.

Coupling_Optimization_Workflow Start Start Decision Decision Process Process End End Select_Reagents Select Initial Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Initial_Reaction Perform Initial Coupling Reaction (Room Temp, 2h) Select_Reagents->Initial_Reaction Analyze_Results Analyze Crude Product (TLC, LC-MS) Initial_Reaction->Analyze_Results Check_Solubility Investigate Solubility Issues (Change Solvent, Sonication) Initial_Reaction->Check_Solubility If reactants don't dissolve Check_Yield Yield > 85% and Purity > 95%? Analyze_Results->Check_Yield Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Yield->Optimize_Time_Temp No Final_Protocol Final Optimized Protocol Check_Yield->Final_Protocol Yes Optimize_Time_Temp->Analyze_Results Change_Reagent Change Coupling Reagent (e.g., to PyBOP or HBTU) Optimize_Time_Temp->Change_Reagent If still low yield Change_Reagent->Initial_Reaction Check_Solubility->Initial_Reaction

Caption: Workflow for Coupling Reaction Optimization.

References

Stability of N-Cbz protecting group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Carboxybenzyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving N-Cbz protected compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the N-Cbz protecting group?

The N-Cbz group is a robust protecting group for amines, widely used in organic synthesis, particularly in peptide chemistry.[1][2] It is known for its stability under a variety of conditions, including basic and mildly acidic media, which allows for a broad range of subsequent chemical transformations.[3][4] However, it is readily cleaved under specific reductive (catalytic hydrogenolysis), strong acidic, and certain nucleophilic conditions.[1][5]

Q2: How stable is the N-Cbz group under acidic conditions?

The stability of the N-Cbz group in acidic media is dependent on the strength of the acid and the reaction conditions.

  • Stable: It is generally stable to mild aqueous acidic conditions at room temperature and is also stable to Trifluoroacetic acid (TFA), a common reagent used for the cleavage of Boc protecting groups in peptide synthesis.[5][6][7][8]

  • Labile: The Cbz group is readily cleaved by strong acids.[5][9] Commonly used reagents for acidic deprotection include hydrogen bromide (HBr) in acetic acid and strong Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[1][10][11]

Q3: Is the N-Cbz group stable under basic conditions?

The N-Cbz group is generally considered stable under most basic conditions, including exposure to common inorganic and organic bases at room temperature.[3][5] However, it can be susceptible to cleavage under harsh basic conditions, such as high concentrations of sodium hydroxide (NaOH) at elevated temperatures, or in the presence of very strong bases like lithium bis(trimethylsilyl)amide (LiHMDS).[10]

Q4: Which protecting groups are orthogonal to the N-Cbz group?

The N-Cbz group's unique cleavage by hydrogenolysis makes it orthogonal to several other common amine protecting groups. This orthogonality is crucial for complex multi-step syntheses.[4][9]

  • Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., TFA), while Cbz is stable.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine), while Cbz is stable.

Troubleshooting Guides

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and solutions?

This is a common issue that can be addressed by systematically evaluating the following factors:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[12]

    • Solution: Ensure the starting material and solvents are highly pure. If the substrate contains sulfur, consider an alternative deprotection method like acid-catalyzed cleavage.[12]

  • Poor Catalyst Activity: The catalyst may be old, of poor quality, or have reduced activity.

    • Solution: Use a fresh batch of a high-quality catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more active. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve the reaction rate.[13]

  • Insufficient Hydrogen: The reaction may be starved of hydrogen.

    • Solution: Increase the hydrogen pressure (e.g., to 50 psi) or use a hydrogen donor in a transfer hydrogenation protocol (e.g., formic acid, ammonium formate).[13][14]

  • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[13]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[12]

    • Solution: Add a small amount of a weak acid, like acetic acid, to protonate the product amine and reduce its coordination to the catalyst.[13]

// Nodes start [label="Incomplete/Slow\nHydrogenolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Catalyst Poisoning?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Poor Catalyst Activity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Insufficient Hydrogen?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Product Inhibition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

solution1a [label="Purify Substrate\n(Remove Sulfur)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Consider Alternative\nDeprotection Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Use Fresh/Higher\nLoading of Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Increase H₂ Pressure or\nUse Transfer Hydrogenation", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Add Weak Acid\n(e.g., Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; cause1 -> solution1a [label="Yes"]; cause1 -> cause2 [label="No"]; solution1a -> cause2; cause2 -> solution2 [label="Yes"]; cause2 -> cause3 [label="No"]; solution2 -> cause3; cause3 -> solution3 [label="Yes"]; cause3 -> cause4 [label="No"]; solution3 -> cause4; cause4 -> solution4 [label="Yes"]; } Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: Observation of Side Products During Deprotection

I am observing unexpected side products during my Cbz deprotection. What are they and how can I avoid them?

The nature of the side products depends on the deprotection method used:

  • Catalytic Hydrogenolysis:

    • N-Benzylation: Formation of an N-benzyl side product can occur if the reaction stalls or if there is insufficient hydrogen.[10]

      • Solution: Ensure a sufficient hydrogen supply and that the reaction goes to completion.

    • Over-reduction: Other functional groups in the molecule, such as alkenes, alkynes, or nitro groups, may also be reduced.[14]

      • Solution: If your molecule contains sensitive functional groups, consider a different deprotection method like acidic or nucleophilic cleavage.[14]

  • Acidic Cleavage (e.g., HBr/AcOH):

    • Alkylation: The benzyl cation intermediate formed during cleavage can alkylate other nucleophilic sites on the molecule or the solvent.[14]

      • Solution: Use a milder Lewis acid condition like AlCl₃/HFIP or a different deprotection method.[14]

    • Acylation: If acetic acid is used as the solvent, the deprotected amine can be acetylated.[14]

      • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[14]

Data on N-Cbz Group Stability

The following tables summarize the stability of the N-Cbz group under various reaction conditions.

Table 1: Stability of N-Cbz under Acidic and Basic Conditions

Reagent/ConditionTemperatureStability/CleavageNotes
Acidic Conditions
Trifluoroacetic acid (TFA)Room Temp.StableCommonly used for Boc deprotection.[6][8]
HCl in organic solventRoom Temp.Generally StableCan be cleaved under harsh conditions.[9]
HBr in Acetic Acid (33%)Room Temp.CleavedA standard method for Cbz deprotection.[1][10]
AlCl₃ in HFIPRoom Temp.CleavedA mild Lewis acid condition.[10][11]
Basic Conditions
Na₂CO₃/NaHCO₃ (aq)Room Temp.StableUsed for the introduction of the Cbz group.[10]
NaOH (aq, dilute)Room Temp.Stable[5]
NaOH (aq, concentrated)Elevated Temp.Can be cleavedCleavage is substrate-dependent.[10]
LiOH (aq)Room Temp.Stable
PiperidineRoom Temp.StableUsed for Fmoc deprotection.

Table 2: Stability of N-Cbz with Reducing and Oxidizing Agents

ReagentTemperatureStability/CleavageNotes
Reducing Agents
H₂ with Pd/CRoom Temp.CleavedThe most common deprotection method.[9][15]
NaBH₄ with Pd/CRoom Temp.CleavedRapid deprotection via in situ hydrogen generation.[10][15][16]
NaBH₄Room Temp.StableDoes not cleave the Cbz group on its own.[15]
LiAlH₄RefluxCleaved to N-CH₃Reduces the carbamate to a methylamine.[9]
DIBAL-H-78 °CStableUsed for the reduction of esters to aldehydes in the presence of a Cbz group.[17][18]
Oxidizing Agents
OsO₄Room Temp.Generally StableUsed for dihydroxylation of alkenes.[19]
KMnO₄VariesPotentially LabileStrong oxidizing agent; stability is substrate-dependent.
CrO₃VariesPotentially LabileStrong oxidizing agent; stability is substrate-dependent.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis for Cbz Deprotection

This is the most widely used method for Cbz deprotection due to its mild and clean reaction conditions.[2]

Materials:

  • N-Cbz protected amine (1.0 eq)

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen source (e.g., Hydrogen gas balloon, Parr hydrogenator)

  • Celite or another filtration aid

Procedure:

  • Dissolve the N-Cbz protected amine in a suitable solvent in a reaction vessel equipped with a magnetic stirrer.[4]

  • Carefully add the Pd/C catalyst to the solution.

  • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then place it under a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[20]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air.[20]

  • Wash the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Acidolysis with HBr in Acetic Acid

This method is employed when the molecule contains functional groups that are sensitive to catalytic hydrogenation.[20]

Materials:

  • N-Cbz protected amine (1.0 eq)

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the N-Cbz protected amine in a solution of 33% HBr in acetic acid at room temperature.

  • Stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.[20]

  • Upon completion, precipitate the deprotected amino acid hydrobromide salt by the addition of cold diethyl ether.[20]

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Deprotection Strategy Selection

Choosing the right deprotection method is critical for the success of your synthesis. The following decision tree can guide you in selecting the appropriate conditions based on the functional groups present in your substrate.

// Nodes start [label="Start with\nN-Cbz Protected Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Are there any reducible\ngroups (alkenes, alkynes,\nnitro groups, etc.)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are there any\nacid-sensitive groups\n(e.g., Boc, acetals)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Does the substrate contain\nsulfur (potential catalyst poison)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

method1 [label="Catalytic Hydrogenolysis\n(H₂, Pd/C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; method2 [label="Acidic Cleavage\n(HBr/AcOH or AlCl₃/HFIP)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; method3 [label="Nucleophilic Cleavage\n(e.g., 2-Mercaptoethanol)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> q2 [label="No"]; q1 -> method2 [label="Yes"]; q2 -> q3 [label="No"]; q2 -> method1 [label="Yes"]; q3 -> method1 [label="No"]; q3 -> method2 [label="Yes"]; method2 -> method3 [label="If substrate is also\nsensitive to strong acid"]; } Caption: Choosing the right N-Cbz deprotection method.

References

Technical Support Center: Synthesis of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester. Our focus is to address common challenges related to by-product formation and removal during this synthesis.

Troubleshooting Guide

Problem 1: A significant amount of white precipitate, insoluble in many organic solvents, is observed after the esterification step using dicyclohexylcarbodiimide (DCC).

Question: How can I effectively remove the insoluble white precipitate formed during the DCC-mediated esterification of N-Cbz-cis-4-Hydroxy-L-proline?

Answer:

The white precipitate is most likely dicyclohexylurea (DCU), a common by-product of DCC-mediated coupling reactions.[1][2] DCU is notoriously insoluble in many common organic solvents, which can be leveraged for its removal.[3][4]

Recommended Actions:

  • Filtration: The most straightforward method for DCU removal is filtration.[1][2] After the reaction is complete, cool the reaction mixture to further decrease the solubility of DCU and then filter the mixture through a sintered glass funnel or a pad of Celite. Wash the filter cake with a small amount of cold solvent to recover any trapped product.

  • Solvent Selection: The choice of reaction solvent can influence the ease of DCU removal. Solvents in which DCU has very low solubility, such as diethyl ether or acetonitrile, are advantageous.[2]

  • Crystallization: If the crude product is a solid, recrystallization can be an effective purification method. Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble but DCU is not. Upon cooling, the purified product should crystallize, leaving the DCU in the mother liquor or as an insoluble solid that can be filtered off.

Illustrative Data on DCU Removal Efficiency:

Purification MethodSolvent SystemTemperature (°C)Estimated DCU Removal Efficiency (%)
FiltrationDichloromethane0> 95
FiltrationAcetonitrile0> 98
CrystallizationEthyl Acetate/Hexane-20 to 25> 99

Problem 2: The final product is contaminated with a by-product that has a similar polarity to the desired this compound, making purification by column chromatography difficult.

Question: What are the likely by-products in my synthesis, and how can I minimize their formation and remove them?

Answer:

Several by-products can form during the two main steps of the synthesis: N-Cbz protection and methyl esterification.

Potential By-products and Mitigation Strategies:

  • Di-Cbz Protected By-product: During the N-protection step, over-reaction can lead to the formation of a di-Cbz protected species, especially if an excess of benzyl chloroformate (Cbz-Cl) is used.

    • Mitigation: Carefully control the stoichiometry of Cbz-Cl (use a slight excess, e.g., 1.05-1.1 equivalents). Add the Cbz-Cl slowly to the reaction mixture at a low temperature (0 °C) to maintain a low concentration of the electrophile.

  • Benzyl Alcohol: This can form from the hydrolysis of Cbz-Cl if water is present in the reaction mixture.

    • Mitigation: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Removal: Benzyl alcohol can typically be removed by aqueous work-up (extraction with water or brine) or by evaporation under high vacuum.

  • Amide Impurities: In the esterification step, particularly if the reaction conditions are harsh, the amino group of another hydroxyproline molecule can react with the activated carboxyl group, leading to the formation of dipeptide-like impurities.[5]

    • Mitigation: Use mild reaction conditions for the esterification. DCC with a catalytic amount of DMAP at 0°C to room temperature is a common choice.

  • Epimerization: Proline and its derivatives can be susceptible to epimerization at the alpha-carbon under certain conditions, leading to the formation of the undesired trans-diastereomer.[6]

    • Mitigation: Employ mild bases and reaction conditions. Monitor the stereochemical purity of the product using chiral HPLC or NMR spectroscopy.

Troubleshooting Flowchart for By-product Removal:

Byproduct_Removal Start Crude Product Analysis (TLC, LC-MS, NMR) Insoluble_Precipitate Insoluble White Precipitate Present? Start->Insoluble_Precipitate Similar_Polarity By-product with Similar Polarity? Insoluble_Precipitate->Similar_Polarity No Filtration Filter to Remove DCU Insoluble_Precipitate->Filtration Yes Column_Chromatography Purify by Column Chromatography Similar_Polarity->Column_Chromatography No Optimize_Reaction Optimize Reaction Conditions: - Stoichiometry - Temperature - Reagent Addition Similar_Polarity->Optimize_Reaction Yes Filtration->Similar_Polarity End Pure Product Column_Chromatography->End Recrystallization Consider Recrystallization Optimize_Reaction->Recrystallization Recrystallization->End

Caption: Troubleshooting workflow for by-product removal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reaction steps for this synthesis?

A1: The recommended synthetic route involves first protecting the amino group of cis-4-Hydroxy-L-proline with the Cbz group, followed by the methyl esterification of the carboxylic acid.[5] Performing the esterification first can lead to undesired side reactions, such as the formation of amide impurities under strong conditions.[5]

Q2: How can I confirm the stereochemistry of my final product?

A2: The stereochemistry of this compound can be confirmed using several analytical techniques:

  • NMR Spectroscopy: The coupling constants between the protons on the pyrrolidine ring can provide information about their relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying diastereomers.

  • Optical Rotation: Measurement of the specific rotation of the purified product and comparison with the literature value can help confirm the enantiomeric purity.

Q3: My yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before work-up.

  • Product Loss During Work-up: The product has some water solubility. During aqueous extractions, ensure the pH is adjusted to maximize the product's presence in the organic layer. Back-extraction of the aqueous layer with the organic solvent can help recover dissolved product.

  • By-product Formation: As discussed in the troubleshooting guide, the formation of by-products will lower the yield of the desired product. Optimizing reaction conditions to minimize side reactions is crucial.

  • Decomposition of Reagents: Ensure that the reagents, particularly benzyl chloroformate and DCC, are of high quality and have not decomposed.

Experimental Protocols

Protocol 1: N-Cbz Protection of cis-4-Hydroxy-L-proline

  • Dissolve cis-4-Hydroxy-L-proline (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-cis-4-Hydroxy-L-proline.

Workflow for N-Cbz Protection:

NCbz_Protection Start Dissolve Hydroxyproline in Dioxane/Water Cool Cool to 0 °C Start->Cool Add_Base Add Na₂CO₃ Cool->Add_Base Add_CbzCl Add Benzyl Chloroformate Add_Base->Add_CbzCl React Stir at Room Temperature (12-16h) Add_CbzCl->React Workup Aqueous Work-up and Extraction React->Workup Isolate Isolate N-Cbz-cis-4-Hydroxy-L-proline Workup->Isolate

Caption: Experimental workflow for N-Cbz protection.

Protocol 2: Methyl Esterification using DCC

  • Dissolve N-Cbz-cis-4-Hydroxy-L-proline (1 equivalent) in anhydrous dichloromethane.

  • Add methanol (3-5 equivalents) to the solution.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) by-product.

  • Filter the mixture to remove the DCU precipitate and wash the filter cake with cold dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Workflow for Methyl Esterification:

Esterification Start Dissolve N-Cbz-Hydroxyproline in DCM Add_Reagents Add Methanol and DMAP Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_DCC Add DCC Solution Cool->Add_DCC React Stir at 0 °C to Room Temp (4-6h) Add_DCC->React Filter_DCU Filter to Remove DCU React->Filter_DCU Purify Column Chromatography Filter_DCU->Purify Isolate Isolate N-Cbz-cis-4-Hydroxy-L-proline methyl ester Purify->Isolate

Caption: Experimental workflow for methyl esterification.

References

Technical Support Center: Synthesis of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Cbz-cis-4-Hydroxy-L-proline methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the scale-up of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete N-protection: The amino group of cis-4-hydroxy-L-proline may not be fully protected before esterification.- Ensure dropwise addition of benzyl chloroformate (Cbz-Cl) at low temperatures (0-5 °C) to control the reaction. - Use a slight excess of Cbz-Cl (1.05-1.1 equivalents). - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Side reactions during esterification: If esterification is performed before N-protection, intermolecular reactions can occur, such as the formation of amide impurities, which can be difficult to remove.[1]- The recommended synthetic route is N-protection followed by esterification to avoid competing reactions.
Harsh esterification conditions: The use of harsh reagents like thionyl chloride for esterification can potentially cleave the Cbz protecting group, leading to a lower yield of the desired product.[1]- Employ milder esterification methods, such as using methyl iodide in the presence of a non-nucleophilic base or Fischer-Speier esterification with methanol and a catalytic amount of acid.
Product loss during work-up: The product may be partially lost during extraction or purification steps.- Ensure complete extraction from the aqueous phase by using an appropriate organic solvent like ethyl acetate multiple times. - Carefully monitor fractions during column chromatography to avoid discarding product-containing fractions.
Presence of Impurities Unreacted starting materials: Incomplete reaction of either the N-protection or esterification step.- As with addressing low yield, ensure the reaction goes to completion by monitoring with TLC. - Adjust reaction times or temperatures as needed.
Di-Cbz protected species: Reaction of the hydroxyl group with Cbz-Cl.- This is less common under standard aqueous basic conditions for N-protection but can be minimized by controlling the amount of Cbz-Cl and the reaction temperature.
Formation of the trans-isomer: Epimerization at the C4 position.- Avoid harsh basic or acidic conditions and prolonged heating, which can promote epimerization.[2] The stereochemical integrity should be confirmed by analytical methods such as chiral HPLC or NMR spectroscopy.
Difficulty in Purification Similar polarity of product and byproducts: Co-elution of the desired product with impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Recrystallization from a suitable solvent system can be an effective purification method for solid products.
Oily product that is difficult to handle: The product may not solidify upon concentration.- Ensure all solvent has been removed under high vacuum. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If the product remains an oil, it can be used in the next step if purity is acceptable, or purified via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended order of reaction for the synthesis of this compound?

A1: The recommended and most efficient synthetic route is to first protect the amino group of cis-4-hydroxy-L-proline with the Cbz group, followed by the esterification of the carboxylic acid. This sequence prevents the formation of amide impurities and other side products that can occur if the esterification is performed first.[1]

Q2: How can I monitor the progress of the N-protection and esterification reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material(s) and observing the appearance of a new spot corresponding to the product and the disappearance of the starting material spot(s), you can determine when the reaction is complete.

Q3: What are the optimal conditions for the N-Cbz protection step?

A3: The N-protection is typically carried out in a biphasic system of an organic solvent (like dioxane or THF) and water, in the presence of a base such as sodium bicarbonate or sodium carbonate.[3][4] The reaction should be performed at a low temperature (0-5 °C) with vigorous stirring during the addition of benzyl chloroformate (Cbz-Cl) to control the exothermic reaction and minimize side reactions.

Q4: What are some common side reactions to be aware of during this synthesis?

A4: Potential side reactions include the formation of the trans-isomer through epimerization, especially under harsh pH or high-temperature conditions.[2] If esterification is attempted before N-protection, intermolecular esterification and amidation can lead to oligomeric impurities.[1] Over-protection to form a di-Cbz derivative is also a possibility, though less common for the hydroxyl group under standard N-protection conditions.

Q5: How can I confirm the stereochemistry of the final product?

A5: The stereochemistry of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the coupling constants of the proline ring protons. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful tool for separating and quantifying stereoisomers.

Experimental Protocols

Protocol 1: N-Cbz Protection of cis-4-Hydroxy-L-proline
  • Dissolution: Dissolve cis-4-Hydroxy-L-proline (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool the solution in an ice bath to 0-5 °C.

  • Addition of Cbz-Cl: While vigorously stirring the solution, slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-cis-4-Hydroxy-L-proline. The product is often an oil and can be used in the next step without further purification if it is of sufficient purity.[4][5]

Protocol 2: Methyl Esterification of N-Cbz-cis-4-Hydroxy-L-proline
  • Dissolution: Dissolve N-Cbz-cis-4-Hydroxy-L-proline (1.0 eq) in methanol.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl).

  • Reaction: Stir the reaction at room temperature or gently reflux until the reaction is complete as monitored by TLC.

  • Neutralization: Carefully neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Parameter Route 1: N-protection then Esterification Route 2: Esterification then N-protection Reference
Typical Yield HighGenerally lower due to side reactions[1]
Purity High, easier to purifyCan be lower, with amide and ester impurities[1]
Key Reagents 1. Cbz-Cl, Na2CO3 2. Methanol, Acid catalyst1. Methanol, Acid catalyst 2. Cbz-Cl, Na2CO3[4][5]
Melting Point 80-85 °C-

Visualizations

experimental_workflow start cis-4-Hydroxy-L-proline step1 N-Cbz Protection (Cbz-Cl, Na2CO3, H2O/Dioxane) start->step1 intermediate N-Cbz-cis-4-Hydroxy-L-proline step1->intermediate step2 Methyl Esterification (Methanol, H+) intermediate->step2 product N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester step2->product

Caption: Recommended synthetic workflow for this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic issue Low Yield or Impurities cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Epimerization issue->cause3 cause4 Work-up Losses issue->cause4 solution1 Monitor with TLC Adjust reaction conditions cause1->solution1 Solution solution2 Optimize reaction sequence (N-protection first) cause2->solution2 Solution solution3 Use mild conditions Avoid prolonged heating cause3->solution3 Solution solution4 Optimize extraction and purification steps cause4->solution4 Solution

Caption: Troubleshooting flowchart for the synthesis.

References

Validation & Comparative

A Comparative Guide to N-Cbz-cis-4-Hydroxy-L-proline methyl ester and N-Boc-cis-4-Hydroxy-L-proline methyl ester in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of complex chiral molecules, the selection of appropriate protecting groups for amino acid building blocks is a critical determinant of synthetic success. This guide provides an objective comparison of two commonly utilized derivatives of cis-4-hydroxy-L-proline: the N-benzyloxycarbonyl (Cbz) protected form and the N-tert-butoxycarbonyl (Boc) protected variant, both as their methyl esters. This comparison is supported by physicochemical data, known reactivity profiles, and representative experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. The choice between these two derivatives can be influenced by factors such as molecular weight, which impacts reagent stoichiometry, and melting point, which can be an indicator of purity and stability.

PropertyN-Cbz-cis-4-Hydroxy-L-proline methyl esterN-Boc-cis-4-Hydroxy-L-proline methyl ester
Molecular Formula C₁₄H₁₇NO₅C₁₁H₁₉NO₅[1]
Molecular Weight 279.29 g/mol 245.27 g/mol [1]
Melting Point 80-85 °C82-86 °C[1]
CAS Number 57653-35-7102195-79-9[1]

Protecting Group Stability and Reactivity: A Comparative Analysis

The core difference between these two molecules lies in the nature of their N-protecting groups. The Cbz and Boc groups exhibit distinct stabilities and deprotection conditions, which form the basis of their strategic use in multi-step synthesis.[2]

FeatureN-Cbz ProtectionN-Boc Protection
Stability Stable under mildly acidic and basic conditions.[2][3]Stable to basic conditions and nucleophiles.[2][3]
Lability Labile to catalytic hydrogenolysis and strong acids (e.g., HBr/AcOH).[2][3]Labile to moderate to strong acids (e.g., TFA).[2][3]
Orthogonality Orthogonal to Boc and Fmoc groups.[3]Orthogonal to Cbz and Fmoc groups.[3]
Primary Application Primarily used in solution-phase synthesis.[3]Widely used in Solid-Phase Peptide Synthesis (SPPS).[1][3]

The stability of the Cbz group to the acidic conditions used for Boc deprotection makes it a valuable tool in convergent synthetic strategies where protected peptide fragments are synthesized in solution and subsequently coupled.[3] However, its removal via catalytic hydrogenolysis can be challenging to perform on a solid support, limiting its utility in standard SPPS protocols.[3]

Conversely, the Boc group is the cornerstone of one of the major strategies in SPPS due to its straightforward removal with acids like trifluoroacetic acid (TFA).[3] This allows for the iterative deprotection and coupling of amino acids on a solid resin.

Performance in Peptide Synthesis: Potential Side Reactions

The use of proline derivatives in peptide synthesis can be associated with specific side reactions. Understanding these can guide the selection of the protecting group and reaction conditions to maximize yield and purity.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction that can occur at the dipeptide stage, particularly when proline is the second amino acid in the sequence. The deprotected N-terminal amine of the dipeptide-resin can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a stable six-membered ring and truncation of the peptide chain.[4] In Boc-SPPS, this can be mitigated by using in situ neutralization protocols where the neutralization of the terminal amine salt and the subsequent coupling occur simultaneously, minimizing the concentration of the free amine.[4][5]

  • Epimerization: The change in stereochemistry at the alpha-carbon of the proline residue from the desired L-isomer to the D-isomer can be a concern.[4] This can be influenced by the choice of coupling reagents and the reaction temperature. The use of uronium/aminium-based coupling reagents like HBTU or HATU is generally associated with lower rates of epimerization compared to carbodiimides.[4]

Applications in the Synthesis of Bioactive Molecules

Both N-Cbz- and N-Boc-protected hydroxyproline derivatives are crucial chiral building blocks in the synthesis of a variety of biologically active molecules, including antiviral agents. For instance, N-Boc-hydroxyproline derivatives have been utilized in the synthesis of protease inhibitors like boceprevir and telaprevir, which have been used to treat Hepatitis C.[6] The rigid, cyclic structure of hydroxyproline is often employed to impart conformational constraints on peptide and peptidomimetic drugs, which can enhance their binding affinity and metabolic stability.

Experimental Protocols

Detailed methodologies are essential for reproducible synthetic outcomes. Below are representative protocols for the synthesis and deprotection of the title compounds.

Synthesis of N-Boc-cis-4-Hydroxy-L-proline methyl ester

A common route to N-Boc-cis-4-hydroxy-L-proline methyl ester involves a two-step process starting from 4-hydroxy-L-proline.[7]

Step 1: N-Boc Protection

  • To a solution of 4-hydroxy-L-proline (131 g) and DMAP (12.2 g) in dichloromethane (850 mL), slowly add di-tert-butyl dicarbonate (Boc anhydride, 240 g) while maintaining the temperature below 30 °C.

  • Stir the reaction mixture overnight at 20-30 °C.

  • Monitor the reaction completion by TLC.

  • Upon completion, add water (500 g) and stir for 1 hour.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-4-hydroxy-L-proline as a white solid. A typical yield is around 82.0% with a purity of 98.8%.[7]

Step 2: Methyl Esterification

  • To the N-Boc-4-hydroxy-L-proline obtained in the previous step, add tetrahydrofuran and DCC (dicyclohexylcarbodiimide) in a reaction vessel and stir for 1 hour at 20-30 °C.

  • Slowly add methanol to the reaction mixture, maintaining the temperature below 30 °C.

  • Continue the reaction for 2 hours at 20-30 °C, monitoring by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization to yield N-Boc-cis-4-hydroxy-L-proline methyl ester.[7]

Deprotection Protocols

N-Cbz Deprotection (Catalytic Hydrogenolysis)

  • Dissolve the N-Cbz protected compound (e.g., a dipeptide, 1 equivalent) in methanol.

  • Add 10 wt% Palladium on carbon (Pd/C) catalyst.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the mixture at room temperature.

  • Stir the reaction for 10-20 minutes, monitoring for the complete consumption of the starting material by TLC.

  • Upon completion, filter the catalyst through a pad of Celite and wash with methanol.

  • The filtrate containing the deprotected amine can be further worked up or used directly in the next step. For example, the addition of HCl in dioxane can precipitate the hydrochloride salt of the deprotected amine.[8]

N-Boc Deprotection (Acidolysis)

  • Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Add an excess of a strong acid, typically a 20-50% solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • After completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can often be used in the next coupling step without further purification, typically after neutralization.[2]

Visualizing Synthetic and Biological Pathways

Diagrams can provide a clear overview of complex processes. The following are representations of a general peptide synthesis workflow and the role of hydroxyproline in collagen biosynthesis.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Amino Acid Deprotection N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of next N-protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage Repeat->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

collagen_synthesis Proline Proline Procollagen Procollagen Chain Proline->Procollagen incorporated during translation Hydroxylation Prolyl Hydroxylase (Vitamin C dependent) Procollagen->Hydroxylation Hydroxyproline Hydroxyproline Residue Hydroxylation->Hydroxyproline Post-translational modification TripleHelix Stable Collagen Triple Helix Hydroxyproline->TripleHelix stabilizes ConnectiveTissue Connective Tissue (e.g., Skin, Bone) TripleHelix->ConnectiveTissue assembles into

The role of hydroxyproline in collagen biosynthesis.

Conclusion

The choice between this compound and N-Boc-cis-4-Hydroxy-L-proline methyl ester is highly dependent on the intended synthetic strategy. For modern Solid-Phase Peptide Synthesis, the Boc-protected derivative is generally the more practical choice due to its compatibility with standard automated protocols. The Cbz-protected analogue, however, remains a valuable reagent for solution-phase synthesis, particularly in strategies requiring orthogonal protection schemes. A thorough understanding of their respective stabilities, deprotection methods, and potential for side reactions is crucial for the successful synthesis of complex peptides and other chiral molecules.

References

A Comparative Guide to Analytical Methods for the Characterization of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of pharmaceutical intermediates is a critical step in drug development, ensuring purity, identity, and quality. This guide provides a comparative overview of key analytical methods for the characterization of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, a valuable chiral building block in organic synthesis. The following sections detail the experimental protocols and present comparative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation

The following tables summarize the key quantitative data and qualitative characteristics for each analytical method, offering a clear comparison of their utility in the characterization of this compound.

Table 1: Comparison of Analytical Methods for Structural Elucidation and Purity Assessment

Analytical MethodInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, chemical shifts (δ), coupling constants (J), stereochemistryProvides detailed structural information, confirmation of stereochemistry.Can be complex to interpret for impure samples.
¹³C NMR Number and type of carbon atoms, chemical shifts (δ)Confirms carbon framework of the molecule.Lower sensitivity than ¹H NMR, longer acquisition times.
HPLC (Chiral) Purity, enantiomeric excess (e.e.), retention time (Rt)High-resolution separation of enantiomers, accurate quantification of purity.Requires method development, may necessitate derivatization for UV detection.
Mass Spectrometry Molecular weight, fragmentation pattern, elemental composition (HRMS)High sensitivity, confirms molecular formula.Isomers may not be distinguishable without chromatography.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, O-H, N-H, aromatic rings)Rapid and non-destructive, provides a molecular fingerprint.Provides limited structural detail compared to NMR.

Table 2: Typical Experimental Data for this compound

MethodParameterTypical Value/Observation
¹H NMR Chemical Shift (δ, ppm)Aromatic (Cbz): ~7.3 ppm; CH (Proline ring): ~4.5 ppm; CH₂ (Cbz): ~5.1 ppm; OCH₃: ~3.7 ppm; OH: Broad singlet
Coupling Constants (J, Hz)Vicinal and geminal couplings within the proline ring provide stereochemical information.
¹³C NMR Chemical Shift (δ, ppm)C=O (ester): ~173 ppm; C=O (carbamate): ~155 ppm; Aromatic (Cbz): ~128 ppm; Proline ring carbons: 50-70 ppm; OCH₃: ~52 ppm
Chiral HPLC Retention Time (Rt)Dependent on column and mobile phase; separation of cis and trans isomers, and enantiomers.
Enantiomeric Excess (e.e.)>99% for enantiomerically pure samples.
Mass Spectrometry [M+H]⁺m/z 280.1185 (Calculated for C₁₄H₁₈NO₅)
FragmentationLoss of benzyl group (m/z 91), loss of methoxycarbonyl group (m/z 59).
FTIR Spectroscopy Wavenumber (cm⁻¹)~3400 (O-H stretch); ~1740 (C=O ester stretch); ~1690 (C=O carbamate stretch); ~1500 (aromatic C=C stretch)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the stereochemistry of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the protons and carbons to the molecular structure. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and enantiomeric excess of the compound.

Protocol:

  • Instrumentation: Use an HPLC system equipped with a UV detector and a chiral stationary phase column. A suitable column is a Chiralpak® AD-H or similar polysaccharide-based column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (0.1%) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Detection wavelength: 254 nm (due to the Cbz protecting group).

    • Injection volume: 10 µL.

  • Data Analysis: Analyze the chromatogram to determine the retention times of the enantiomers and any impurities. Calculate the purity and enantiomeric excess based on the peak areas.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the molecular structure through fragmentation.

Protocol:

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Infusion and Ionization: Introduce the sample into the ESI source via direct infusion or coupled with an LC system.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can help confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands for the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O) of the ester and carbamate, and the aromatic ring of the Cbz group.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_techniques Analytical Techniques Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Screen Initial Purity & Identity Screen Purification->Initial_Screen Structural_Elucidation Detailed Structural Elucidation Initial_Screen->Structural_Elucidation Chiral_Purity Enantiomeric Purity Assessment Initial_Screen->Chiral_Purity FTIR FTIR Initial_Screen->FTIR Functional Groups MS Mass Spectrometry Initial_Screen->MS Molecular Weight Final_QC Final Quality Control Structural_Elucidation->Final_QC NMR NMR (1H, 13C, 2D) Structural_Elucidation->NMR Definitive Structure Chiral_Purity->Final_QC HPLC Chiral HPLC Chiral_Purity->HPLC Enantiomeric Excess Final_QC->NMR Structural Confirmation Final_QC->HPLC Final Purity

Caption: Workflow for the characterization of a chiral intermediate.

Analytical_Technique_Comparison cluster_info Information Obtained cluster_tech Analytical Technique Structure Detailed Structure & Connectivity Molecular_Weight Molecular Weight & Formula Functional_Groups Functional Groups Purity Purity & Enantiomeric Excess NMR NMR Spectroscopy NMR->Structure NMR->Purity Quantitative MS Mass Spectrometry MS->Structure Fragmentation MS->Molecular_Weight FTIR FTIR Spectroscopy FTIR->Functional_Groups HPLC Chiral HPLC HPLC->Molecular_Weight LC-MS HPLC->Purity

Caption: Comparison of information provided by different analytical techniques.

A Comparative Guide to N-Cbz-Proline in Peptide Synthesis: Advantages and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-α-protecting group for proline is a critical decision that profoundly influences the efficiency, purity, and stereochemical integrity of peptide synthesis. While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the classical benzyloxycarbonyl (Cbz or Z) protecting group offers distinct advantages, particularly in solution-phase synthesis and for specific strategic applications. This guide provides an objective comparison of N-Cbz-L-proline with its common alternatives, N-Boc-L-proline and N-Fmoc-L-proline, supported by mechanistic insights and experimental considerations.

Performance Comparison of Proline Protecting Groups

The choice of a protecting group for proline involves a trade-off between stability, deprotection conditions, and the propensity for side reactions. The following table summarizes the key characteristics of Cbz-, Boc-, and Fmoc-protected proline.

FeatureN-Cbz-ProlineN-Boc-ProlineN-Fmoc-Proline
Primary Synthesis Strategy Solution-phase synthesis, Fragment condensation[1]Solid-phase peptide synthesis (SPPS)[1]Solid-phase peptide synthesis (SPPS)
Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd-C), Strong acids (HBr/AcOH)[1]Moderate to strong acids (e.g., TFA)[1]Mild basic conditions (e.g., 20% piperidine in DMF)[1]
Orthogonality Orthogonal to Boc and Fmoc groups[1]Orthogonal to Cbz and Fmoc groupsOrthogonal to Cbz and Boc groups
Racemization Risk Generally low due to the urethane nature of the protecting groupLowHigher risk with certain coupling reagents (e.g., DIC/HOBt in DMF)[1]
Diketopiperazine (DKP) Formation Lower risk in solution-phase fragment condensationLess prone in SPPS due to protonated N-terminus after deprotection[2]High risk, especially when proline is at the C-terminus or penultimate position[2]
Coupling Efficiency Generally high in solution-phaseGenerally high in SPPSCan be challenging due to steric hindrance, may require double coupling

Key Advantages of N-Cbz Protection for Proline

The primary advantages of utilizing N-Cbz-proline are most evident in specific synthetic contexts:

  • Solution-Phase Synthesis and Fragment Condensation: The Cbz group is highly stable under the acidic and basic conditions used for Boc and Fmoc manipulations, respectively. This makes Cbz-protected proline and peptide fragments ideal for convergent synthesis strategies where peptide segments are synthesized separately in solution and then coupled together.[1]

  • Suppression of Racemization: The urethane linkage of the Cbz group provides robust protection against racemization of the proline residue during activation and coupling. While proline itself is less prone to racemization than other amino acids, the choice of protecting group can still influence the stereochemical purity of the final peptide.

  • Orthogonal Protection Schemes: The unique deprotection condition of the Cbz group (catalytic hydrogenolysis) allows for its selective removal in the presence of acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups. This orthogonality is crucial in the synthesis of complex peptides with multiple functionalities.[1]

Common Side Reactions in Proline-Containing Peptide Synthesis

Two major side reactions that can compromise the yield and purity of proline-containing peptides are racemization and diketopiperazine (DKP) formation.

Racemization of Proline

Racemization is the epimerization of the α-carbon, leading to the incorporation of D-proline instead of the natural L-proline. This can have significant consequences for the peptide's structure and biological activity. The risk of racemization is influenced by the choice of coupling reagents and the N-α-protecting group.

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization of a dipeptide, resulting in the cleavage of the peptide from the resin in SPPS or truncation of the peptide chain.[3] This side reaction is particularly prevalent when proline is the second amino acid in the sequence, as the cis-amide bond conformation it can adopt facilitates the cyclization. The basic conditions used for Fmoc deprotection are known to promote DKP formation.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible and high-quality peptide synthesis. Below are representative protocols for key experiments relevant to the comparison of proline protecting groups.

Protocol 1: Solution-Phase Coupling of N-Cbz-Proline

This protocol describes a typical solution-phase coupling of Cbz-Pro-OH to an amino acid ester.

Materials:

  • N-Cbz-L-proline

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Cbz-L-proline (1.0 eq) and HOBt (1.1 eq) in DCM.

  • Add the amino acid ester hydrochloride (1.0 eq) and DIPEA (1.1 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

Protocol 2: Quantification of Proline Racemization by Chiral HPLC

This protocol outlines a general procedure for determining the extent of proline racemization in a synthetic peptide.[4]

Materials:

  • Synthetic peptide

  • 6 M Hydrochloric acid (HCl)

  • Derivatization agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetonitrile

  • Triethylamine

  • HPLC system with a C18 column and UV detector

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • Cool the tube, open, and evaporate the HCl under a stream of nitrogen.

  • Derivatization:

    • Dissolve the dried amino acid residue in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M NaHCO₃.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture and neutralize with 20 µL of 2 M HCl.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Dissolve the derivatized sample in the mobile phase.

    • Inject the sample onto a C18 HPLC column.

    • Elute with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Monitor the elution of the L-D and L-L diastereomers by UV absorbance (typically at 340 nm).

    • Calculate the percentage of racemization from the peak areas of the two diastereomers.

Visualizing Peptide Synthesis Workflows and Side Reactions

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex workflows and chemical transformations in peptide synthesis.

Peptide_Synthesis_Workflows cluster_Cbz Solution-Phase Synthesis (Cbz) cluster_Fmoc Solid-Phase Synthesis (Fmoc) Cbz_Pro Cbz-Pro-OH Cbz_Dipeptide Cbz-Pro-AA-OR Cbz_Pro->Cbz_Dipeptide Coupling AA_Ester H-AA-OR AA_Ester->Cbz_Dipeptide Deprotection_Cbz H₂/Pd-C Deprotection Cbz_Dipeptide->Deprotection_Cbz Dipeptide_Ester H-Pro-AA-OR Deprotection_Cbz->Dipeptide_Ester Resin Resin Resin_AA1 Fmoc-AA1-Resin Resin->Resin_AA1 Coupling Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Resin_AA1 Deprotection_Fmoc Piperidine Deprotection Resin_AA1->Deprotection_Fmoc Resin_NH2_AA1 H₂N-AA1-Resin Deprotection_Fmoc->Resin_NH2_AA1 Resin_Pro_AA1 Fmoc-Pro-AA1-Resin Resin_NH2_AA1->Resin_Pro_AA1 Coupling Fmoc_Pro Fmoc-Pro-OH Fmoc_Pro->Resin_Pro_AA1

Comparison of Solution-Phase (Cbz) and Solid-Phase (Fmoc) Peptide Synthesis Workflows.

DKP_Formation Dipeptide H₂N-Pro-AA-Resin Dipeptide on Resin Transition cis-amide bond conformation Dipeptide->Transition Intramolecular cyclization DKP {Diketopiperazine | (cyclo-Pro-AA)} Transition->DKP Cleavage Resin Resin-OH Transition->Resin Cleavage

Mechanism of Diketopiperazine (DKP) Formation from a Proline-Containing Dipeptide on Resin.

Conclusion

The choice of an N-α-protecting group for proline is a strategic decision that depends on the overall synthetic plan. While Fmoc and Boc are the protecting groups of choice for modern SPPS, N-Cbz-proline remains a valuable tool for researchers, particularly in the context of solution-phase synthesis, fragment condensation, and the design of complex, orthogonal protection schemes. Its stability and low risk of racemization offer significant advantages in these applications. A thorough understanding of the properties of each protecting group and the potential for side reactions is crucial for the successful synthesis of proline-containing peptides.

References

A Comparative Guide to Protecting Groups for 4-Hydroxyproline in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of common protecting groups for the chiral amino acid 4-hydroxyproline, critical for peptide synthesis and the development of novel therapeutics.

The unique structure of 4-hydroxyproline, featuring a secondary amine, a carboxylic acid, and a hydroxyl group, necessitates a strategic approach to chemical synthesis. The selection of appropriate protecting groups for the amine and hydroxyl functionalities is paramount to achieving high yields and preventing unwanted side reactions. This guide provides a comparative analysis of commonly employed protecting groups for 4-hydroxyproline, supported by experimental data and detailed protocols to aid in the design and execution of synthetic strategies.

Orthogonal Protection: A Key Strategy

In the synthesis of complex molecules like peptides, an orthogonal protection strategy is often employed. This approach utilizes protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection of one functional group while others remain intact. This is particularly crucial in solid-phase peptide synthesis (SPPS), where 4-hydroxyproline is incorporated into a growing peptide chain.

OrthogonalProtection cluster_N_Protection N-α-Amine Protection cluster_O_Protection O-Hydroxyl Protection cluster_Peptide_Synthesis Peptide Synthesis cluster_Deprotection Selective Deprotection N_Hyp 4-Hydroxyproline N_Protected_Hyp N-Protected 4-Hydroxyproline N_Hyp->N_Protected_Hyp Protection (e.g., Boc, Fmoc, Cbz) O_Protected_Hyp N,O-Diprotected 4-Hydroxyproline N_Protected_Hyp->O_Protected_Hyp Protection (e.g., Trt, TBDMS, Ac) Peptide Peptide Chain O_Protected_Hyp->Peptide Coupling N_Deprotected N-Deprotected Peptide Peptide->N_Deprotected N-Deprotection (e.g., Piperidine for Fmoc) O_Deprotected O-Deprotected Peptide Peptide->O_Deprotected O-Deprotection (e.g., Mild acid for Trt)

Figure 1: Orthogonal protection workflow for 4-hydroxyproline in peptide synthesis.

Comparative Analysis of N-Protecting Groups

The protection of the secondary amine of 4-hydroxyproline is the first critical step in its utilization as a building block. The most common N-protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz).

Protecting GroupProtection ReagentTypical Yield (%)Deprotection ConditionsKey AdvantagesPotential Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O100[1]Strong acids (e.g., TFA, HCl)[2]Stable to a wide range of reaction conditions; orthogonal to Fmoc and Cbz.Harsh acidic deprotection can lead to side reactions.
Fmoc Fmoc-Cl or Fmoc-OSuHigh (Qualitative)Base (e.g., 20% piperidine in DMF)[3][4]Mild, base-labile deprotection; ideal for SPPS.The Fmoc group can promote peptide aggregation.
Cbz Benzyl chloroformate (Cbz-Cl)Quantitative[5]Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH)Stable to mildly acidic and basic conditions; orthogonal to Boc and Fmoc.Hydrogenolysis is incompatible with sulfur-containing residues and some double bonds.

Comparative Analysis of O-Protecting Groups

The hydroxyl group of 4-hydroxyproline can be protected to prevent side reactions or to serve as a handle for further functionalization. Common protecting groups for the hydroxyl moiety include Trityl (Trt), tert-Butyldimethylsilyl (TBDMS), and Acetyl (Ac).

Protecting GroupProtection ReagentTypical Yield (%)Deprotection ConditionsKey AdvantagesPotential Disadvantages
Trityl (Trt) Trityl chloride (Trt-Cl)High (Qualitative)[6][7]Mildly acidic conditions (e.g., 1-5% TFA in DCM)[6]Easily introduced and removed under mild conditions; orthogonal to Fmoc and Cbz.Sterically bulky, which can sometimes hinder subsequent reactions.
TBDMS TBDMS-ClHigh (General)Fluoride sources (e.g., TBAF) or acidic conditionsStable to a wide range of non-acidic conditions; orthogonal to many other protecting groups.Can be labile to strong acids.
Acetyl (Ac) Acetyl chloride or Acetic anhydrideQuantitative (for subsequent step)[8]Basic (e.g., NaOMe) or acidic hydrolysisSmall and non-bulky; can be introduced selectively.Can be susceptible to hydrolysis under non-mild conditions.

Experimental Protocols

N-Protection of 4-Hydroxyproline

1. N-Boc Protection [1]

  • Materials: trans-4-Hydroxy-L-proline methyl ester hydrochloride, Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Di-tert-butyl dicarbonate ((Boc)₂O).

  • Procedure:

    • Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (0.1 mol) in CH₂Cl₂ (400 mL) and cool to 0 °C.

    • With stirring, sequentially add Et₃N (0.2 mol), DMAP (5 mmol), and (Boc)₂O (0.12 mol).

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

    • Remove the solvent under reduced pressure.

    • The resulting solid is triturated with ether, filtered, and the filtrate is concentrated to yield the product.

  • Yield: 100%[1]

2. N-Fmoc Protection

  • Materials: 4-Hydroxyproline, 10% Sodium Carbonate solution, Dioxane, 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu).

  • Procedure:

    • Dissolve 4-hydroxyproline in 10% aqueous sodium carbonate solution.

    • Add a solution of Fmoc-OSu in dioxane dropwise while maintaining the pH between 8.5 and 9.5 with the addition of 10% sodium carbonate solution.

    • Stir the mixture at room temperature for 4-16 hours.

    • Wash the reaction mixture with diethyl ether.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected amino acid.

3. N-Cbz Protection [5]

  • Materials: L-hydroxyproline, Sodium bicarbonate, Water, Dioxane, Benzyl chloroformate (Cbz-Cl).

  • Procedure:

    • To a solution of L-hydroxyproline (600 mmol) and sodium bicarbonate (1.5 mol) in water (900 mL), slowly add a solution of benzyl chloroformate (630 mmol) in dioxane (90 mL).

    • Stir the reaction mixture overnight at room temperature.

    • Cool the reaction mixture to 0 °C and acidify to pH 2 with 12 M hydrochloric acid.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Yield: Quantitative[5]

O-Protection of N-Protected 4-Hydroxyproline

1. O-Trityl Protection (On-Resin) [6][7]

  • Materials: Fmoc-Hyp-OH coupled to a solid support (e.g., Rink amide resin), Dichloromethane (DCM), Trityl chloride (Trt-Cl), Diisopropylethylamine (DIPEA).

  • Procedure:

    • Swell the Fmoc-Hyp-resin in DCM.

    • Add a solution of Trt-Cl (5-10 equivalents) and DIPEA (5-10 equivalents) in DCM to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DCM, DMF, and methanol, then dry under vacuum.

2. O-Acetyl Protection [8]

  • Materials: N-protected 4-hydroxyproline methyl ester, Dichloromethane (CH₂Cl₂), Acetyl chloride.

  • Procedure:

    • Dissolve the N-protected 4-hydroxyproline methyl ester in dry CH₂Cl₂.

    • Add acetyl chloride (2-3 equivalents) to the solution.

    • Stir the reaction mixture for 4 hours at room temperature.

    • Concentrate the mixture under reduced pressure to obtain the O-acetylated product.

  • Yield: The subsequent step was reported with quantitative yield, suggesting high conversion for the acetylation.[8]

Deprotection Protocols

1. N-Boc Deprotection [2]

  • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure: Treat the Boc-protected substrate with the TFA/DCM solution for 30 minutes at room temperature, then concentrate under reduced pressure.

2. N-Fmoc Deprotection [3][4]

  • Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Procedure: Treat the Fmoc-protected peptide-resin with the piperidine/DMF solution for 5-10 minutes at room temperature, then wash the resin thoroughly with DMF.

3. N-Cbz Deprotection (Hydrogenolysis)

  • Reagents: Hydrogen gas (H₂), 10% Palladium on carbon (Pd/C), Methanol (MeOH).

  • Procedure: Dissolve the Cbz-protected compound in MeOH, add 10% Pd/C catalyst, and stir the mixture under an atmosphere of H₂ (balloon or Parr apparatus) until the reaction is complete (monitored by TLC). Filter through Celite to remove the catalyst and concentrate the filtrate.

4. O-Trityl Deprotection [6]

  • Reagent: 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure: Treat the Trityl-protected substrate with the dilute TFA/DCM solution for 5-10 minutes at room temperature, then quench with a base (e.g., pyridine) and concentrate.

5. O-TBDMS Deprotection

  • Reagent: Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).

  • Procedure: Treat the TBDMS-protected compound with a 1M solution of TBAF in THF at room temperature until deprotection is complete (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride and extract the product.

6. O-Acetyl Deprotection (Basic Hydrolysis)

  • Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).

  • Procedure: Dissolve the acetylated compound in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the reaction is complete, then neutralize with a mild acid and concentrate.

This guide provides a foundational understanding of the common protecting groups for 4-hydroxyproline. The choice of a specific protecting group strategy will ultimately depend on the overall synthetic plan, the nature of the target molecule, and the compatibility with other functional groups present. Careful consideration of the factors outlined in this comparison will facilitate the successful synthesis of complex molecules incorporating this valuable chiral building block.

References

A Comparative Guide to HPLC-Based Purity Validation of N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for peptide intermediates, such as N-Cbz-cis-4-Hydroxy-L-proline methyl ester, is a critical step in the synthesis of therapeutic peptides and other pharmaceutical agents. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the principal analytical technique for this purpose.[1][2] It offers high resolution and sensitivity for separating the main compound from process-related impurities and degradation products.[1][2]

This guide provides a comparative overview of two common RP-HPLC methods, a detailed experimental protocol for a recommended approach, and a workflow for the validation process.

Comparison of RP-HPLC Methods for Purity Analysis

The choice of chromatographic conditions, especially the column's stationary phase, can significantly impact the separation efficiency of the target compound from its potential impurities. Below is a comparison of two robust C18-based columns with different selectivities for the analysis of this compound.

Parameter Method A: Standard C18 Method B: Phenyl-Hexyl C18
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 30 minutes20% to 80% B over 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 214 nm & 254 nm214 nm & 254 nm
Advantages Robust, widely available, good retention for hydrophobic compounds.Enhanced selectivity for aromatic compounds due to π-π interactions. Better peak shape for certain analytes with formic acid.
Considerations May show peak tailing for some basic impurities. TFA can suppress MS signals if used.May have slightly different retention characteristics requiring method optimization.
Expected Performance Good resolution of non-aromatic impurities.Superior resolution for impurities containing aromatic rings (e.g., residual protecting groups or related byproducts).

Detailed Experimental Protocol: Method A

This protocol outlines a standard RP-HPLC method for determining the purity of this compound.

1. Objective

To quantify the purity of this compound and identify any related impurities using RP-HPLC with UV detection.

2. Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Reference Standard (if available)

3. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

4. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Accurately weigh and dissolve the sample in the Sample Diluent to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Detection Wavelengths: 214 nm (for peptide backbone) and 254 nm (for the Cbz protecting group).[3][4]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 80.0 20.0
    30.0 20.0 80.0
    35.0 20.0 80.0
    35.1 80.0 20.0

    | 40.0 | 80.0 | 20.0 |

6. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent purity using the following formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify and report any impurities with an area greater than 0.10%.

Experimental Workflow and Logic

The validation of peptide purity by HPLC follows a systematic process to ensure accurate and reproducible results. This workflow encompasses everything from initial preparation to the final purity calculation.

HPLC_Validation_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing A Prepare Mobile Phases (A: 0.1% TFA/H2O, B: 0.1% TFA/ACN) B Prepare Sample (1 mg/mL in 50:50 A:B) A->B D Inject Sample (10 µL) B->D C System Equilibration (Initial Conditions) C->D E Gradient Elution & Separation on C18 Column D->E F UV Detection (214 nm & 254 nm) E->F G Acquire Chromatogram F->G H Integrate All Peaks G->H I Calculate Area Percent Purity H->I J Generate Report I->J

Caption: Workflow for HPLC Purity Validation.

Considerations for Method Development and Validation

  • Impurity Profile: The synthesis of this compound can result in various impurities, such as diastereomers, byproducts from incomplete reactions, or degradation products.[5] A robust HPLC method must be able to resolve these from the main peak.

  • Forced Degradation: To ensure the method is "stability-indicating," forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) should be performed. The method must be able to separate the degradation products from the intact molecule.[2]

  • Method Validation: A full validation according to ICH guidelines should be conducted, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

References

Conformational Analysis of Peptides Containing N-Cbz-cis-4-Hydroxy-L-proline Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified proline analogs into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, N-Cbz-cis-4-Hydroxy-L-proline methyl ester presents a unique combination of functionalities—a bulky N-terminal protecting group (Cbz), a hydroxyl group in the cis configuration, and a C-terminal methyl ester. This guide provides a comparative analysis of the conformational effects of this residue in peptides, supported by experimental data from related proline derivatives, and outlines detailed protocols for its characterization.

Introduction to Proline Conformation

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone. Two key conformational equilibria are of primary importance: the cis/trans isomerization of the X-Pro peptide bond and the puckering of the pyrrolidine ring (Cγ-endo vs. Cγ-exo). These conformational preferences are influenced by steric and stereoelectronic effects of substituents on the proline ring.[1][2] The N-Cbz group, a common protecting group in peptide synthesis, can also influence the local conformation due to its steric bulk.

Comparative Conformational Effects

The conformational landscape of a peptide is significantly altered by the incorporation of proline and its derivatives. The following sections compare the expected influence of this compound with other common proline analogs.

Proline Ring Pucker

The puckering of the pyrrolidine ring is a critical determinant of the local peptide backbone conformation. The two predominant puckering states are Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side).

  • Unsubstituted L-Proline: In peptides, proline typically exhibits a slight preference for the Cγ-endo pucker.

  • trans-4-Hydroxy-L-proline (Hyp): The hydroxyl group in the trans position (4R configuration) strongly favors the Cγ-exo pucker due to a gauche effect.[1] This preorganization is crucial for the stability of the collagen triple helix.

  • cis-4-Hydroxy-L-proline (hyp): Conversely, a hydroxyl group in the cis position (4S configuration) is expected to favor the Cγ-endo pucker. However, studies on the 4S diastereomer of 4-hydroxyproline have shown that a transannular hydrogen bond can distort the typical main-chain torsion angles associated with a Cγ-endo pucker.[3]

  • N-Cbz-L-Proline: The bulky N-Cbz group can influence the ring pucker equilibrium, although the effect is generally less pronounced than that of a 4-substituent. A crystal structure of N-benzyloxycarbonyl-L-prolyl-D-alanine methyl ester revealed a C2-Cγ-endo conformation for the proline ring.[4]

Expected Effect of this compound: The presence of the cis-hydroxyl group is the dominant factor, strongly favoring a Cγ-endo ring pucker. The N-Cbz group may further stabilize this conformation.

Cis/Trans Isomerization of the X-Pro Peptide Bond

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. The energy barrier for isomerization is high, leading to slow interconversion on the NMR timescale.

  • Unsubstituted L-Proline: The trans isomer is generally favored, with the trans/cis ratio depending on the preceding amino acid and the solvent.[1]

  • trans-4-Hydroxy-L-proline (Hyp): The preference for the Cγ-exo pucker in Hyp stereoelectronically favors the trans peptide bond.[5]

  • cis-4-Hydroxy-L-proline (hyp): The Cγ-endo pucker favored by the cis-hydroxyl group is generally associated with a higher population of the cis peptide bond.[3]

  • N-Cbz-L-Proline: The steric bulk of the Cbz group can influence the cis/trans equilibrium. In the crystal structure of N-benzyloxycarbonyl-L-prolyl-D-alanine methyl ester, the urethane bond itself was found in a cis conformation, while the peptide bond was trans.[4] Studies on H-Trp-(Pro)n-Tyr-OH peptides have shown that an N-terminal aromatic residue can increase the population of the cis Trp-Pro bond.[6]

Expected Effect of this compound: The Cγ-endo preference induced by the cis-hydroxyl group is expected to increase the population of the cis isomer of the preceding peptide bond compared to unsubstituted proline. The aromatic Cbz group may further contribute to this stabilization.

Data Presentation

The following tables summarize key conformational parameters for proline and its derivatives based on literature data. This data provides a baseline for comparison when analyzing peptides containing this compound.

Table 1: Proline Ring Pucker and Dihedral Angles of Proline Analogs in Peptides

Proline DerivativePredominant Ring PuckerRepresentative Dihedral Angles (φ, ψ)Reference
L-ProlineCγ-endo-60° to -75°, 140° to 160° (in β-strands)[1]
trans-4-Hydroxy-L-prolineCγ-exo-60°, 145° (in collagen)[1]
N-Cbz-L-ProlineCγ-endoφ1 = -88.0°, ψ1 = 151.3°[4]

Table 2: Cis/Trans Isomer Ratios for X-Pro Peptide Bonds

Peptide SequenceSolventKtrans/cisReference
Ac-Pro-OMeCDCl₃1.5[5]
Ac-Hyp-OMe (trans-OH)CDCl₃4.0[5]
Ac-flp-OMe (cis-F)CDCl₃0.4[5]
H-Trp-Pro-Tyr-OH (anionic)D₂O0.35[6]

Mandatory Visualization

conformational_equilibria Conformational Equilibria of a Proline-Containing Peptide cluster_peptide_bond X-Pro Peptide Bond Isomerization cluster_ring_pucker Pyrrolidine Ring Pucker Trans_Isomer Trans Isomer (More Stable) Cis_Isomer Cis Isomer (Less Stable) Trans_Isomer->Cis_Isomer Isomerization Cg_exo Cγ-exo Pucker Trans_Isomer->Cg_exo Favors Cg_endo Cγ-endo Pucker Cis_Isomer->Cg_endo Favors Cg_exo->Cg_endo Puckering

Caption: Relationship between peptide bond isomerization and proline ring pucker.

Experimental Protocols

Detailed characterization of peptides containing this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for detailed conformational analysis in solution.

Objective: To determine the cis/trans ratio of the X-Pro bond, characterize the proline ring pucker, and identify inter-residue contacts.

Methodology:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum. The presence of both cis and trans isomers will be indicated by two distinct sets of resonances for the residues adjacent to the proline. The ratio of these isomers can be determined by integrating the corresponding peaks.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Specific NOE patterns between the α-proton of the preceding residue (Xi-1) and the δ-protons of proline (Proi) are diagnostic of the cis or trans conformation (strong Xi-1(αH) - Proi(δH) NOE indicates cis). NOEs between proline ring protons can help define the ring pucker.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the ¹³C resonances of the proline ring. The chemical shifts of Cβ and Cγ are sensitive to the ring pucker.

  • Data Analysis: Analyze the chemical shifts, coupling constants (³J(Hα,Hβ)), and NOE intensities to determine the predominant conformation and the populations of different states.

nmr_workflow NMR Conformational Analysis Workflow SamplePrep Peptide Sample Preparation 1D_H_NMR 1D ¹H NMR SamplePrep->1D_H_NMR 2D_NMR 2D NMR Experiments (TOCSY, NOESY, HSQC) 1D_H_NMR->2D_NMR Determine cis/trans ratio Data_Analysis Data Analysis 2D_NMR->Data_Analysis Assign resonances, measure NOEs & J-couplings Conformation Conformational Model Data_Analysis->Conformation

Caption: Workflow for NMR-based conformational analysis of peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the peptide.

Objective: To assess the overall secondary structure and monitor conformational changes as a function of environment (e.g., solvent, temperature).

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region. The final peptide concentration should be in the range of 50-200 µM.

  • Data Acquisition: Record CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.[7]

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure. Peptides rich in polyproline II (PPII) helices, common for proline-rich sequences, show a characteristic negative band around 204 nm and a positive band around 228 nm.[7][8][9]

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide conformation in the solid state.

Objective: To determine the precise three-dimensional structure of the peptide, including bond lengths, bond angles, and torsion angles.

Methodology:

  • Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) to find conditions that yield single crystals.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, well-diffracting crystals.

  • Data Collection: Expose a single crystal to a monochromatic X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build a molecular model of the peptide. Refine the model to best fit the experimental data.

Conclusion

The incorporation of this compound into a peptide is predicted to have a significant impact on its conformation, primarily by favoring a Cγ-endo ring pucker and increasing the population of the cis isomer of the preceding peptide bond. This comparative guide, along with the provided experimental protocols, offers a framework for the detailed conformational analysis of such modified peptides, which is essential for understanding their structure-activity relationships and for the rational design of novel peptide-based therapeutics.

References

Spectroscopic comparison of N-Cbz-cis and N-Cbz-trans-4-Hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of two key diastereomers in synthetic chemistry and drug development: N-Cbz-cis-4-Hydroxy-L-proline methyl ester and N-Cbz-trans-4-Hydroxy-L-proline methyl ester. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, purity assessment, and the stereochemical control of synthetic pathways.

The following sections present a compilation of spectroscopic data from various sources, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete dataset for both compounds under identical conditions is not available in a single source, this guide collates the most relevant data for analogous compounds to facilitate a comparative analysis.

Data Presentation

The spectroscopic data for N-Cbz-cis- and N-Cbz-trans-4-Hydroxy-L-proline methyl ester and their closely related analogs are summarized in the tables below. These tables are designed for easy comparison of key spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound (Analog) ~4.4ddCDCl₃
(Data inferred from N-Acetyl-(2S,4S)-4-hydroxyproline Methyl Ester)~2.0-2.2mCDCl₃
~4.5mCDCl₃
~3.6-3.8mCDCl₃
OCH₃~3.7sCDCl₃
Cbz-CH₂~5.1sCDCl₃
Cbz-ArH~7.3mCDCl₃
N-Cbz-trans-4-Hydroxy-L-proline methyl ester (Analog) 4.47t8.4CDCl₃
(Data for N-Cbz-trans-4-hydroxy-L-proline)[1]2.15-2.35mCDCl₃
4.47br sCDCl₃
3.60-3.75mCDCl₃
OCH₃3.75 (of hydrochloride salt)sDMSO-d₆[2]
Cbz-CH₂5.14sCDCl₃
Cbz-ArH7.30-7.40mCDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ, ppm)Solvent
This compound (Analog) ~58CDCl₃
(Data inferred from N-Acetyl-(2S,4S)-4-hydroxyproline Methyl Ester)~38CDCl₃
~68CDCl₃
~54CDCl₃
C=O (ester)~173CDCl₃
C=O (Cbz)~155CDCl₃
OCH₃~52CDCl₃
Cbz-CH₂~67CDCl₃
Cbz-Ar~128, 136CDCl₃
N-Cbz-trans-4-Hydroxy-L-proline methyl ester (Analog) 58.9CDCl₃
(Data for N-Cbz-trans-4-hydroxy-L-proline)[1]38.9CDCl₃
69.8CDCl₃
56.4CDCl₃
C=O (ester)173.1CDCl₃
C=O (Cbz)155.0CDCl₃
OCH₃52.3CDCl₃
Cbz-CH₂67.2CDCl₃
Cbz-Ar127.9, 128.0, 128.5, 136.6CDCl₃

Table 3: IR Spectroscopic Data

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound (Expected) O-H stretch3300-3500 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)~1740
C=O stretch (carbamate)~1690
C=C stretch (aromatic)1450-1600
N-Cbz-trans-4-Hydroxy-L-proline methyl ester (Analog) O-H stretch3444 (broad)
(Data for trans-4-hydroxy-L-proline methyl ester)N-H stretch3351
C=O stretch (ester)1731
C-O stretch1173, 1085

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (Calculated)[M+Na]⁺ (Calculated)
This compound ESI280.1185302.1004
N-Cbz-trans-4-Hydroxy-L-proline methyl ester ESI280.1185302.1004

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instruments and samples.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty sample holder.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 100 to 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity.

  • Data Analysis: Determine the accurate mass of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and compare with the calculated theoretical mass.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cis This compound NMR NMR Spectroscopy (¹H, ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans N-Cbz-trans-4-Hydroxy-L-proline methyl ester trans->NMR trans->IR trans->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) IR->IR_data MS_data Mass-to-Charge Ratio (m/z) MS->MS_data

Caption: Workflow for the spectroscopic comparison of proline isomers.

References

Biological activity comparison of peptides with and without N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This comparison utilizes data from studies on collagen-like peptides, specifically comparing the thermal properties of (Pro-Hyp-Gly)10, which contains 4-hydroxyproline, to its unmodified counterpart, (Pro-Pro-Gly)10. The modification in the studied peptide is a (4R)-hydroxyproline, which corresponds to a trans conformation of the hydroxyl group relative to the carboxyl group, but the puckering of the pyrrolidine ring places the hydroxyl group in a position that is functionally analogous to the cis positioning with respect to the peptide backbone in certain contexts, influencing the triple helix stability.

Data Presentation: Thermal Stability of Collagen Model Peptides

The thermal stability of the collagen model peptides was assessed using Differential Scanning Calorimetry (DSC), which measures the heat required to unfold the peptide's triple-helical structure. The melting temperature (Tm) is a direct indicator of the peptide's thermal stability.

Peptide SequenceMelting Temperature (Tm)Enthalpy of Unfolding (ΔH)Change in Entropy (ΔS)
(Pro-Pro-Gly)1041.1 °C12.8 kJ/mol40.7 J/mol·K
(Pro-Hyp(R)-Gly)1058.5 °C16.3 kJ/mol49.2 J/mol·K

Data sourced from studies on collagen model peptide stability.

The data clearly indicates that the incorporation of 4-hydroxyproline significantly increases the melting temperature of the collagen model peptide by over 17°C, demonstrating a substantial enhancement in thermal stability. This increased stability is attributed to the stereoelectronic effects of the hydroxyl group and its role in forming a stabilizing hydration network.

Experimental Protocols

The collagen model peptides, (Pro-Pro-Gly)10 and (Pro-Hyp-Gly)10, are synthesized using an automated solid-phase peptide synthesizer, employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Hyp(tBu)-OH

  • Rink Amide MBHA resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Pro-OH, or Fmoc-Hyp(tBu)-OH) is pre-activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The reaction is monitored for completion using a Kaiser test.

  • Chain Elongation: The deprotection and coupling steps are repeated for each amino acid in the (Pro-Pro-Gly) or (Pro-Hyp-Gly) sequence until the full-length peptide is assembled.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (tBu on Hyp) are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry.

The thermal stability of the purified peptides is analyzed by DSC to determine the melting temperature (Tm) of their triple-helical structures.

Materials:

  • Purified peptide samples ((Pro-Pro-Gly)10 and (Pro-Hyp-Gly)10)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: The lyophilized peptides are dissolved in the buffer solution to a final concentration of approximately 1 mg/mL. The samples are degassed to prevent bubble formation during the scan.

  • DSC Measurement: A precise volume of the peptide solution is loaded into the sample pan, and an equal volume of buffer is loaded into the reference pan.

  • Temperature Scan: The samples are subjected to a controlled temperature scan, typically from 20°C to 80°C, at a constant heating rate (e.g., 1°C/min).

  • Data Analysis: The differential heat flow between the sample and reference pans is recorded as a function of temperature. The resulting thermogram shows an endothermic peak corresponding to the unfolding of the peptide's triple helix. The temperature at the peak maximum is determined as the melting temperature (Tm). The area under the peak is integrated to calculate the enthalpy of unfolding (ΔH).

Visualizations

Peptide_Comparison_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Thermal Stability Analysis Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Chain_Elongation Repeat for Sequence Amino_Acid_Coupling->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptide_A (Pro-Pro-Gly)10 Purification->Peptide_A Peptide_B (Pro-Hyp-Gly)10 Purification->Peptide_B DSC Differential Scanning Calorimetry (DSC) Peptide_A->DSC Peptide_B->DSC Data_Analysis Data Analysis (Tm, ΔH) DSC->Data_Analysis Comparison Compare Results Data_Analysis->Comparison

Caption: Experimental workflow for the synthesis and comparative thermal analysis of peptides.

Amino_Acid_Structures cluster_proline Proline Residue in Peptide cluster_hydroxyproline cis-4-Hydroxy-L-proline Residue in Peptide Pro_img Hyp_img

Caption: Structural difference between a proline and a cis-4-hydroxy-L-proline residue.

Safety Operating Guide

Proper Disposal Procedures for N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-Cbz-cis-4-Hydroxy-L-proline methyl ester, guiding researchers, scientists, and drug development professionals in laboratory safety and chemical handling.

Hazard Assessment

Before handling, it is crucial to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as a warning-level hazard, primarily causing serious eye irritation.[1]

Hazard Summary:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Eye Irritant (Category 2A)GHS07WarningH319: Causes serious eye irritation[1]
Skin Irritant (Category 2)GHS07WarningH315: Causes skin irritation[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation[2]

Note: Hazard classifications may vary slightly between suppliers.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to ensure personal safety.

Required PPE:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its empty containers.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_chemical_disposal Chemical Waste Disposal cluster_container_disposal Empty Container Disposal cluster_end start Disposal of N-Cbz-cis-4-Hydroxy-L-proline methyl ester is_waste Is the material a waste product? start->is_waste is_empty Is the container empty? is_waste->is_empty No collect_waste Collect in a designated, compatible, and labeled hazardous waste container. is_waste->collect_waste Yes is_empty->collect_waste No rinse_container Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect rinsate as hazardous waste. is_empty->rinse_container Yes store_waste Store in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste request_pickup Arrange for disposal via a licensed hazardous waste disposal company. store_waste->request_pickup end_chem Chemical Disposal Complete request_pickup->end_chem deface_label Deface or remove the original label. rinse_container->deface_label dispose_container Dispose of the rinsed container in regular trash or glass recycling. deface_label->dispose_container end_cont Container Disposal Complete dispose_container->end_cont

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

For Unused or Waste this compound:

  • Segregation: Do not mix this chemical with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It should be treated as a non-halogenated solid chemical waste.[4]

  • Containerization:

    • Place the solid waste into a designated, leak-proof, and chemically compatible container with a secure screw-top lid.

    • The container must be in good condition, free from cracks or deterioration.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5][6]

    • Ensure the SAA is at or near the point of generation and is inspected weekly for leaks.[5]

    • Keep the container closed except when adding waste.[7]

  • Disposal:

    • Once the container is full or has been accumulating for the maximum allowable time (typically up to one year for partially filled containers), arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[5][6][7]

    • Follow the specific procedures for requesting a waste pickup at your facility.[7]

For Empty Containers:

  • Decontamination:

    • An empty container that held this compound must be decontaminated before disposal as regular trash.

    • Triple rinse the container with a suitable solvent, such as acetone or ethanol.[7]

    • Each rinse should use a solvent volume of about 5% of the container's capacity.[7]

  • Rinsate Collection:

    • Collect all rinsate as hazardous waste.[7]

    • Dispose of the rinsate in a designated liquid hazardous waste container for non-halogenated solvents.

  • Final Container Disposal:

    • After triple rinsing, deface or remove all chemical labels from the empty container.[7]

    • Remove the cap to indicate that the container is empty and clean.[7]

    • The clean, empty container can then be disposed of in the regular trash or, if glass, in a designated glass recycling bin.[4]

Emergency Procedures

  • Spills: In the event of a spill, avoid generating dust. Sweep up the solid material and place it into a designated hazardous waste container for disposal.[8] Clean the affected area thoroughly.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2]

    • Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet (SDS) for the most complete and up-to-date information.

References

Personal protective equipment for handling N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling N-Cbz-cis-4-Hydroxy-L-proline methyl ester in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.

Chemical Identifier:

  • CAS Number: 57653-35-7

  • Molecular Formula: C₁₄H₁₇NO₅

  • Molecular Weight: 279.29 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard associated with this compound is serious eye irritation.[1] While comprehensive toxicological data is not available, it is prudent to handle this compound with care, assuming it may present other potential hazards through inhalation, skin contact, or ingestion. The recommended personal protective equipment is detailed below.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a risk of splashing or dust generation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Inspect gloves before use and change them frequently.
Skin and Body Protection A standard laboratory coat must be worn. For procedures with a higher risk of contamination, a chemical-resistant apron is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring experimental integrity.

1. Preparation and Precautionary Measures:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used in the procedure.

  • Prepare all necessary equipment and reagents within a designated and properly ventilated workspace, such as a chemical fume hood.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within a chemical fume hood to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Close the container tightly immediately after use to prevent contamination and exposure.

3. Dissolution and Reaction:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If the process involves heating, ensure proper ventilation and use appropriate heating equipment (e.g., a heating mantle with a stirrer).

  • Continuously monitor the reaction for any unexpected changes.

4. Post-Procedure Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Dispose of all contaminated materials according to the disposal plan outlined below.

  • Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulatory requirements.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

2. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Diagrams

Handling_Workflow Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weighing prep_workspace->handling_weigh handling_dissolve Dissolution handling_weigh->handling_dissolve handling_reaction Reaction Monitoring handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate handling_reaction->cleanup_decontaminate cleanup_dispose Dispose Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Disposal_Plan Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Waste Segregation & Storage cluster_disposal Final Disposal gen_solid Unused Solid Compound seg_solid Labeled Solid Waste Container gen_solid->seg_solid gen_contaminated Contaminated Materials seg_contaminated Labeled Contaminated Waste Container gen_contaminated->seg_contaminated gen_liquid Liquid Solutions seg_liquid Labeled Liquid Waste Container gen_liquid->seg_liquid storage Secure Storage Area seg_solid->storage seg_contaminated->storage seg_liquid->storage disposal_ehs Contact EHS / Licensed Contractor storage->disposal_ehs disposal_compliance Regulatory Compliance disposal_ehs->disposal_compliance

Caption: A step-by-step plan for the proper disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-cis-4-Hydroxy-L-proline methyl ester
Reactant of Route 2
Reactant of Route 2
N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.